molecular formula C8H8FNO2 B1603170 4-Amino-2-fluoro-3-methylbenzoic acid CAS No. 194804-84-7

4-Amino-2-fluoro-3-methylbenzoic acid

Cat. No.: B1603170
CAS No.: 194804-84-7
M. Wt: 169.15 g/mol
InChI Key: ODKRCZFHARCFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-fluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRCZFHARCFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598328
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-84-7
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-2-fluoro-3-methylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical and medicinal chemistry. Its unique trifunctionalized structure, featuring an amine, a fluorine atom, and a carboxylic acid group on a methyl-substituted benzene ring, makes it a versatile and valuable building block for the synthesis of complex organic molecules. This compound serves primarily as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs), with notable applications in the fields of oncology and neurology research.[1] The presence of the fluorine atom is particularly strategic, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[2]

This guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, offering insights into its molecular structure, spectroscopic characteristics, reactivity, and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for synthetic applications.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its structure. The arrangement of functional groups in this compound is key to its reactivity and physical properties.

G start 2-Fluoro-3-methyl-4-nitrobenzoic acid (Precursor) process Catalytic Hydrogenation start->process reagents H₂, Pd/C Methanol (Solvent) reagents->process workup Filtration & Solvent Evaporation process->workup Reaction Mixture product This compound (Final Product) workup->product Purified Solid

References

An In-depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzoic acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluoro-3-methylbenzoic acid is a highly specialized aromatic carboxylic acid that has garnered significant interest within the pharmaceutical industry. Its unique trifunctionalized structure, featuring an amino group, a fluorine atom, and a methyl group on the benzoic acid core, makes it a valuable and versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic approach, and its critical role in the development of modern therapeutics, with a particular focus on its application in oncology.

Chemical Identity and Synonyms

The unambiguous identification of chemical compounds is paramount for scientific research and development. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound to facilitate its precise identification in literature and databases.

Identifier Value
CAS Number 194804-84-7
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol [1]
Primary Synonym Benzoic acid, 4-aMino-2-fluoro-3-Methyl-

It is crucial for researchers to utilize the CAS number in all documentation and searches to ensure the accuracy of the information retrieved.

Physicochemical Properties (Inferred)

Note: The following table presents data for related compounds and should be used as an estimation only.

Compound CAS Number Melting Point (°C)
4-Amino-3-methylbenzoic acid2486-70-6169-171
4-Fluoro-3-methylbenzoic acid403-15-6164–168[2]
4-Amino-3-fluorobenzoic acid455-87-8Not specified

Plausible Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related compounds. A likely starting material for this synthesis is 2-fluoro-3-methyltoluene. The synthesis could proceed through the following key steps:

G start 2-Fluoro-3-methyltoluene nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Introduction of Nitro Group oxidation Oxidation (e.g., KMnO₄) nitration->oxidation Conversion of Methyl to Carboxylic Acid reduction Reduction (e.g., H₂/Pd-C) oxidation->reduction Conversion of Nitro to Amino Group product This compound reduction->product

Caption: A plausible synthetic pathway for this compound.

Conceptual Step-by-Step Methodology:

  • Nitration: The initial step would involve the nitration of 2-fluoro-3-methyltoluene. This is typically achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The directing effects of the fluorine and methyl groups would likely favor the substitution at the 4-position, yielding 2-fluoro-3-methyl-4-nitrotoluene.

  • Oxidation: The methyl group of 2-fluoro-3-methyl-4-nitrotoluene would then be oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) is commonly used for this transformation. This step would result in the formation of 2-fluoro-3-methyl-4-nitrobenzoic acid.

  • Reduction: The final step is the reduction of the nitro group to an amino group. This can be effectively carried out by catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This would yield the final product, this compound.

Self-Validating System: Each step in this proposed synthesis can be monitored for completion and purity using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, MS). The intermediates at each stage can be isolated and characterized to ensure the desired reaction has occurred before proceeding to the next step, thus creating a self-validating workflow.

Critical Role in Pharmaceutical Synthesis: The Case of Enzalutamide

The primary and most significant application of this compound is as a key intermediate in the synthesis of Enzalutamide (formerly MDV3100), a potent second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.

The synthesis of a derivative of our topic compound, 4-amino-2-fluoro-N-methyl-benzamide, is a key step in the production of Enzalutamide[3]. A convenient synthesis of this derivative starts with the oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate, followed by chlorination and amination, and finally, hydrogenation in the presence of Pd/C to afford the desired product[3]. This highlights the industrial relevance of compounds with the 4-amino-2-fluoro-3-methylbenzoyl scaffold.

The following diagram illustrates the logical flow of how this compound (or its derivatives) serves as a crucial building block in the synthesis of a complex API like Enzalutamide.

G start This compound (or its derivative) coupling Coupling Reaction (with another complex fragment) start->coupling Formation of a key bond cyclization Cyclization (Formation of heterocyclic core) coupling->cyclization Assembly of the core structure modification Further Functional Group Modifications cyclization->modification Tailoring for biological activity api Final API (e.g., Enzalutamide) modification->api

Caption: The role of this compound as a building block in API synthesis.

The presence of the fluorine atom in this intermediate is particularly noteworthy. In medicinal chemistry, the introduction of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, which can improve its pharmacokinetic profile[4]. The amino group provides a reactive handle for forming amide bonds or for participating in coupling reactions, which are fundamental transformations in the assembly of complex drug molecules.

Conclusion

This compound, identified by its CAS number 194804-84-7, is a pivotal intermediate in modern pharmaceutical research and development. While detailed public data on its specific properties and synthesis are limited, its structural features and its established role in the synthesis of the blockbuster anti-cancer drug Enzalutamide underscore its importance. For researchers and scientists in drug discovery, understanding the chemistry and applications of such key building blocks is essential for the design and synthesis of next-generation therapeutics. The strategic incorporation of this and similar fluorinated amino acid derivatives will likely continue to be a valuable strategy in the quest for more effective and safer medicines.

References

An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic application of 4-Amino-2-fluoro-3-methylbenzoic acid. We will delve into its core properties, synthesis, reactivity, and its pivotal role in the construction of complex, high-value molecules, moving beyond a simple recitation of facts to provide actionable insights grounded in synthetic chemistry principles.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a trifunctional aromatic compound that has gained prominence as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the orthogonal reactivity of its three functional groups: a nucleophilic amino group, an electrophilic carboxylic acid, and a sterically defined, electron-rich aromatic ring. The presence of a fluorine atom at the 2-position and a methyl group at the 3-position introduces specific electronic and steric constraints that are highly valuable in molecular design. These features can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profile of a final drug candidate. This guide will explore how these distinct features can be leveraged to achieve specific synthetic outcomes, particularly in the fields of oncology and neurology.[1]

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 194804-84-7[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance Off-white to white solid-
Storage Room temperature, airtight, dry[1]

The molecule's structure, with its distinct substitution pattern, provides multiple handles for chemical modification, making it a versatile precursor for complex organic molecules with targeted pharmacological activities.

Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A common synthetic route starts from a commercially available nitrotoluene derivative. The following workflow illustrates a logical synthetic pathway.

G cluster_0 Synthesis Workflow Start 2-Fluoro-3-methyl-4-nitrotoluene Step1 Oxidation (e.g., KMnO₄) Start->Step1 Intermediate 2-Fluoro-3-methyl-4-nitrobenzoic acid Step1->Intermediate Step2 Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) Intermediate->Step2 Product This compound Step2->Product G cluster_reactions Key Transformations Molecule This compound Amino Group (NH₂) Carboxylic Acid (COOH) Aromatic Ring AmideCoupling Amide Coupling (e.g., with R-NH₂) Molecule:f2->AmideCoupling Esterification Esterification (e.g., with R-OH) Molecule:f2->Esterification Acylation N-Acylation (e.g., with Ac₂O) Molecule:f1->Acylation Diazotization Diazotization / Sandmeyer Rxn (e.g., with NaNO₂, CuX) Molecule:f1->Diazotization EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Molecule:f3->EAS

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trajectory of modern therapeutics is punctuated by the discovery and optimization of key chemical scaffolds. Among these, the substituted aminobenzoic acid core holds a place of distinction, underpinning advancements in local anesthesia, antibacterial chemotherapy, and beyond. This technical guide provides a comprehensive exploration of the discovery and history of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will dissect the pivotal moments, from the rational design of procaine as a safe alternative to cocaine to the serendipitous discovery of the sulfonamide antibiotics. This guide emphasizes the causality behind experimental choices, offering field-proven insights into the structure-activity relationships that have guided the evolution of these critical medicines. Detailed experimental protocols for the synthesis of landmark compounds, comparative data on their biological activities, and visualizations of key concepts are provided to offer a thorough and practical understanding of this important chemical class.

The Precursor Problem: Cocaine and the Quest for Safer Anesthesia

The story of substituted aminobenzoic acids in medicine begins with the formidable challenge of replacing cocaine as the primary local anesthetic in the late 19th and early 20th centuries. While revolutionary for its ability to induce localized numbness, cocaine's significant drawbacks, including high toxicity, addictive potential, and undesirable central nervous system effects, created an urgent need for a safer alternative.[1][2][3] This necessity became the driving force behind one of the earliest examples of rational drug design.

Deconstructing Cocaine: The Birth of a Pharmacophore

Chemists of the era, including the pioneering German chemist Alfred Einhorn, embarked on a systematic investigation of cocaine's structure to identify the essential moieties responsible for its anesthetic activity, the so-called "anesthesiophoric" groups. They hypothesized that by isolating these key structural features and assembling them into a simpler, novel molecule, they could retain the desired anesthetic properties while eliminating the toxic and addictive elements.

Einhorn's early work focused on modifying cocaine's structure, leading to the synthesis of several derivatives. This process of elimination and simplification was crucial in identifying the fundamental components of a local anesthetic:

  • A lipophilic aromatic group: Responsible for penetrating the nerve membrane.

  • An intermediate ester linkage: A key component of cocaine's structure.

  • A hydrophilic amino group: Essential for water solubility, allowing for formulation as injectable salts.

This conceptual breakdown of cocaine into a pharmacophore model was a pivotal intellectual leap, setting the stage for the creation of entirely synthetic local anesthetics.

The Landmark Synthesis of Procaine: A New Era in Local Anesthesia

In 1905, Alfred Einhorn achieved a breakthrough with the synthesis of procaine, which he patented under the trade name Novocain.[2][4] This event marked a turning point in medicinal chemistry, demonstrating the power of rational molecular design to create safer and effective drugs.[1]

The Rationale Behind Procaine's Structure

Einhorn's design of procaine was a masterful application of the pharmacophore concept derived from cocaine. The choice of a para-aminobenzoic acid (PABA) core was a critical decision. The amino group at the para position was essential for its water solubility and its ability to bind to sodium channels, the primary target of local anesthetics.[1]

The esterification of the PABA carboxyl group with diethylaminoethanol was another deliberate choice. The diethylamino group provided the necessary hydrophilicity for the molecule to be formulated as a water-soluble hydrochloride salt for clinical use.[1][5] This side chain was significantly less complex than the tropane ring of cocaine, which was associated with its undesirable psychoactive effects.

Procaine_Synthesis_Rationale cluster_Cocaine Cocaine Structure cluster_Procaine Procaine Design Cocaine Cocaine (Tropane Alkaloid) Tropane Tropane Ring (CNS Effects, Addiction) Cocaine->Tropane Contains Ester Ester Linkage (Anesthetic Activity) Cocaine->Ester Contains Benzoate Benzoate Group (Lipophilicity) Cocaine->Benzoate Contains Deconstruction Rational Deconstruction & Simplification Cocaine->Deconstruction Analyzed Procaine Procaine (Synthetic Amino Ester) PABA p-Aminobenzoic Acid (Lipophilic Core) Procaine->PABA Derived from Ester_Link Ester Linkage (Retained from Cocaine) Procaine->Ester_Link Contains Amino_Alcohol Diethylaminoethanol (Hydrophilic Side Chain) Procaine->Amino_Alcohol Contains Deconstruction->PABA Identified Core Deconstruction->Ester_Link Retained Feature Deconstruction->Amino_Alcohol Designed Side Chain

Figure 1: Rational design of procaine from the deconstruction of cocaine's structure.

Experimental Protocol: The Synthesis of Procaine

While Einhorn's original 1905 patent and subsequent 1909 publication in Justus Liebigs Annalen der Chemie detailed the synthesis, a common modern adaptation proceeds via the esterification of p-aminobenzoic acid with diethylaminoethanol.[6] Another well-established route involves the reaction of ethyl p-aminobenzoate (benzocaine) with diethylaminoethanol.[7]

Method 1: Direct Esterification of p-Aminobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-aminobenzoic acid, a molar excess of 2-diethylaminoethanol, and a suitable solvent such as toluene or xylene.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid catalyst with a base, such as sodium carbonate solution.

  • Extraction and Purification: Extract the procaine base into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure.

  • Salt Formation: Dissolve the crude procaine base in a suitable solvent (e.g., ethanol) and treat with hydrochloric acid to precipitate procaine hydrochloride. The salt is then collected by filtration and recrystallized.

Method 2: Transesterification from Benzocaine

  • Reaction Mixture: In a flask suitable for microwave synthesis, suspend ethyl 4-aminobenzoate (benzocaine) in 2-(diethylamino)ethanol.[7]

  • Catalyst: Add sodium ethoxide as a catalyst.[7]

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 700W) for a short duration (e.g., 12 minutes), monitoring the reaction by TLC.[7]

  • Purification: The resulting crude procaine is purified by recrystallization from hot water after treatment with activated charcoal.[7]

Benzocaine: A Topical Anesthetic from the PABA Scaffold

Synthesized in 1890, benzocaine (ethyl p-aminobenzoate) is another important early derivative of p-aminobenzoic acid.[8] Its simple structure and low water solubility made it an ideal candidate for topical anesthesia, a role it still fulfills today in various over-the-counter preparations.

Experimental Protocol: Fischer Esterification of p-Aminobenzoic Acid to Synthesize Benzocaine

The synthesis of benzocaine is a classic example of a Fischer esterification and is a common experiment in undergraduate organic chemistry labs.

  • Reaction Setup: To a round-bottom flask, add p-aminobenzoic acid and an excess of absolute ethanol.

  • Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • Neutralization and Precipitation: After cooling, pour the reaction mixture into ice water and slowly add a 10% sodium carbonate solution until the mixture is basic (pH ~8). The benzocaine will precipitate out of the solution.

  • Isolation and Purification: Collect the crude benzocaine by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from an ethanol/water mixture.

Comparative Analysis of Early Local Anesthetics

The introduction of procaine and other synthetic aminobenzoic acid derivatives prompted a more quantitative understanding of the relationship between chemical structure and anesthetic properties.

Compound Chemical Class Relative Potency Relative Toxicity Key Characteristics
Cocaine Natural Tropane Alkaloid44Vasoconstrictive, high CNS toxicity, addictive potential.[1][9]
Procaine Synthetic Amino Ester11Vasodilator, lower potency and toxicity than cocaine, potential for allergic reactions.[1][10][11]
Benzocaine Synthetic Amino EsterTopical UseLowPoorly water-soluble, used for surface anesthesia.[8]
Tetracaine Synthetic Amino Ester1610Higher potency and longer duration of action than procaine, but also higher toxicity.[8][9][11]
Lidocaine Synthetic Amino Amide22Amide linkage provides greater stability, less allergenic than ester anesthetics.[8][10][12]

Relative potency and toxicity are approximate values with Procaine as the baseline (1).

Anesthetic_Evolution Cocaine Cocaine (1860s) Natural Product High Potency & Toxicity Einhorn Alfred Einhorn's Rational Design (c. 1905) Cocaine->Einhorn Problem Procaine Procaine (1905) Synthetic Ester Lower Potency & Toxicity Einhorn->Procaine Solution Benzocaine Benzocaine (1890) Topical Ester Low Solubility Einhorn->Benzocaine Related Development SAR_Studies Structure-Activity Relationship Studies Procaine->SAR_Studies Informed Tetracaine Tetracaine (1928) More Potent Ester Higher Toxicity SAR_Studies->Tetracaine Led to Lidocaine Lidocaine (1943) Amide Linkage Improved Stability & Safety SAR_Studies->Lidocaine Guided Development of

Figure 2: Evolutionary pathway of local anesthetics from cocaine to later synthetic derivatives.

An Unexpected Turn: The Discovery of Sulfonamide Antibacterials

The versatility of the substituted aminobenzoic acid scaffold extended far beyond local anesthesia. In the 1930s, a groundbreaking discovery in a seemingly unrelated field of research unveiled the antibacterial properties of a class of compounds derived from a sulfonamide-containing aminobenzoic acid analogue.

From Dyes to Drugs: The Story of Prontosil

Researchers at I.G. Farben in Germany, led by Gerhard Domagk, were systematically screening synthetic dyes for potential therapeutic activity. In 1932, they found that a red dye named Prontosil rubrum was remarkably effective in treating streptococcal infections in mice. However, the dye was inactive in vitro.

The Active Metabolite: Sulfanilamide

It was later discovered by researchers at the Pasteur Institute in Paris that Prontosil was a prodrug. In the body, it was metabolized to release the active antibacterial agent, p-aminobenzenesulfonamide, also known as sulfanilamide. This molecule is structurally very similar to p-aminobenzoic acid (PABA), with a sulfonamide group in place of the carboxylic acid.

Prontosil_Metabolism Prontosil Prontosil (Inactive Prodrug) Metabolism In vivo Metabolic Cleavage Prontosil->Metabolism Sulfanilamide Sulfanilamide (Active Antibacterial) Metabolism->Sulfanilamide Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite

Figure 3: The metabolic activation of Prontosil to the active antibacterial agent, sulfanilamide.

Mechanism of Action: Competitive Inhibition

The discovery of sulfanilamide's mechanism of action by Woods and Fildes in 1940 was a landmark in pharmacology. They demonstrated that sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme utilizes PABA for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Because of its structural similarity to PABA, sulfanilamide binds to the enzyme's active site, blocking the synthesis of folic acid and thereby inhibiting bacterial growth. This discovery established the principle of antimetabolite therapy.

Conclusion: A Legacy of Versatility and Rational Design

The history of substituted aminobenzoic acids is a testament to the power of medicinal chemistry to address critical unmet medical needs. From the rational design of procaine, which ushered in an era of safer surgical procedures, to the serendipitous yet profound discovery of the sulfonamide antibiotics, this simple aromatic scaffold has had an outsized impact on human health. The principles of pharmacophore identification, structure-activity relationship optimization, and the understanding of metabolic activation that were central to the development of these early drugs continue to be cornerstones of modern drug discovery. For researchers and scientists today, the story of substituted aminobenzoic acids serves as a powerful reminder of how a deep understanding of chemical principles, coupled with insightful biological investigation, can lead to transformative therapeutic innovations.

References

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methyl group, and a carboxylic acid function, offers a versatile scaffold for the synthesis of novel therapeutic agents. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound an attractive starting material for the development of new drugs.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this molecule. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on predictive models, and offers insights into the interpretation of these spectra. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Methodology of Spectral Prediction

Due to the limited availability of experimental spectroscopic data in the public domain for this compound, the data presented in this guide are based on computational predictions. These predictions were generated using a consensus approach from multiple well-established spectroscopic prediction platforms. These platforms utilize algorithms that have been trained on extensive databases of experimental spectra, allowing for the generation of highly accurate theoretical spectra. While predicted data provides a robust framework for what to expect experimentally, it is always recommended to confirm these findings with empirical data when the compound is synthesized or obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectrum Interpretation:

  • Aromatic Protons (H-5 and H-6): The two aromatic protons are expected to appear as doublets in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. The fluorine atom at position 2 and the amino group at position 4 will significantly influence their chemical shifts. The proton at H-6 will likely be further downfield due to the anisotropic effect of the carboxylic acid group.

  • Methyl Protons (-CH₃): The three protons of the methyl group at position 3 are expected to appear as a singlet in the upfield region, likely around δ 2.0-2.5 ppm.

  • Amino Protons (-NH₂): The two protons of the amino group at position 4 will likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration, but it is typically expected in the range of δ 4.0-5.0 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is expected to be the most downfield signal, appearing as a broad singlet, typically above δ 10.0 ppm. Its chemical shift is also highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8d1HH-6
~ 6.7d1HH-5
~ 4.5br s2H-NH₂
~ 2.2s3H-CH₃
> 10.0br s1H-COOH

d = doublet, s = singlet, br s = broad singlet

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Spectrum Interpretation:

  • Carboxylic Acid Carbon (-COOH): This carbon is expected to be the most downfield signal, typically appearing around δ 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant. The carbons adjacent to the fluorine and other substituents will also show coupling, although with smaller coupling constants.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170C=O
~ 155 (d, ¹JCF)C-2
~ 145C-4
~ 135C-6
~ 125C-1
~ 120C-3
~ 115 (d, ²JCF)C-5
~ 20-CH₃

d = doublet, ¹JCF = one-bond carbon-fluorine coupling, ²JCF = two-bond carbon-fluorine coupling

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretch of the carboxylic acid, and vibrations associated with the aromatic ring and the C-F bond.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

  • N-H Stretch: Two sharp to moderately broad peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C=O Stretch: A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the C=C stretching vibrations of the aromatic ring.

  • C-F Stretch: A strong absorption band is expected in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3300-3500MediumN-H stretch (asymmetric and symmetric)
2500-3300Broad, StrongO-H stretch (carboxylic acid)
1680-1710StrongC=O stretch (carboxylic acid)
1450-1600Medium-WeakC=C stretch (aromatic)
1100-1300StrongC-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (169.15 g/mol ). The fragmentation pattern will be influenced by the presence of the various functional groups.

  • Molecular Ion (M⁺): A peak at m/z = 169 is expected, corresponding to the intact molecule.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z = 152.

    • Loss of a water molecule (H₂O) to give a fragment at m/z = 151.

    • Loss of carbon monoxide (CO) from the fragment at m/z = 152 to give a fragment at m/z = 124.

    • Decarboxylation (loss of COOH) to give a fragment at m/z = 124.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
169[M]⁺
152[M - OH]⁺
151[M - H₂O]⁺
124[M - COOH]⁺ or [M - OH - CO]⁺

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Key Mass Spectrometry Fragmentation Pathways

G M [M]⁺ m/z = 169 M_minus_OH [M-OH]⁺ m/z = 152 M->M_minus_OH - •OH M_minus_H2O [M-H₂O]⁺ m/z = 151 M->M_minus_H2O - H₂O M_minus_COOH [M-COOH]⁺ m/z = 124 M->M_minus_COOH - •COOH M_minus_OH->M_minus_COOH - CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. While based on computational predictions, this information serves as a valuable resource for researchers by establishing a baseline for the expected spectral features of this important synthetic building block. The interpretation of these predicted spectra, as outlined in this guide, can aid in the structural confirmation and purity assessment of synthesized or procured samples. For definitive characterization, it is imperative to corroborate these predictions with experimental data.

Solubility and stability of 4-Amino-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2-fluoro-3-methylbenzoic acid

Executive Summary

This compound (CAS No. 194804-84-7) is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in modern medicinal chemistry.[1][2] Its structural motifs, including a fluorine atom, an amino group, and a carboxylic acid, make it a versatile building block for synthesizing active pharmaceutical ingredients (APIs) with potentially enhanced biological activity, metabolic stability, and pharmacokinetic profiles, particularly in fields like oncology and neurology.[1][3] A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its effective use in drug discovery and development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and chemical stability of this compound. Moving beyond mere procedural descriptions, this document elucidates the scientific rationale behind each experimental choice, outlines robust, self-validating protocols, and offers a blueprint for data interpretation. The methodologies described herein are grounded in established principles of physical chemistry and adhere to regulatory expectations for API characterization.[4][5]

Compound Identity and Significance

Physicochemical Properties

This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[1] Proper handling and storage at room temperature in a dry, airtight container are recommended to maintain its integrity.[1]

PropertyValueSource
CAS Number 194804-84-7[1][6]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance White to light yellow powder/crystal[7]
Storage Room temperature, airtight, dry[1]
Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3][8] The fluorine atom in this compound can enhance these crucial parameters in the final API.[3] The carboxylic acid and amino groups serve as versatile synthetic handles for constructing more complex molecular architectures through reactions like amidation, esterification, and various coupling chemistries.[3][9] Consequently, a robust understanding of this intermediate's behavior in solution (solubility) and under stress (stability) is critical for process development, formulation, and ensuring the quality of the final drug substance.

Comprehensive Solubility Profiling

The solubility of an API or intermediate is a critical determinant of its bioavailability and developability. For an ionizable compound like this compound, which possesses both an acidic carboxylic group and a basic amino group, solubility is intrinsically linked to the pH of the medium.[10][11]

Theoretical Framework: pH-Dependent Solubility

The aqueous solubility of this molecule is governed by the equilibrium between its solid form and its various ionic and neutral species in solution. The Henderson-Hasselbalch equation provides a theoretical basis for predicting how solubility changes with pH.[11][12][13]

  • At low pH (acidic): The amino group is protonated (-NH₃⁺) and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge.

  • At isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻), where solubility is typically at its minimum.

  • At high pH (basic): The carboxylic acid is deprotonated (-COO⁻) and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge.

Generally, the charged (ionized) forms of a drug are significantly more water-soluble than the neutral form.[13] Therefore, determining the solubility profile across a physiologically relevant pH range is essential.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately measure solubility. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.[13] The following workflow ensures robust and reproducible data generation.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output Prep Weigh excess compound Add Add excess solid to solvent in sealed vials Prep->Add Solvent Prepare relevant aqueous buffers and organic solvents Solvent->Add Equilibrate Equilibrate at constant temp (e.g., 24-72h via shaker/stirrer) Add->Equilibrate Separate Separate solid & liquid (Centrifuge/Filter 0.22µm) Equilibrate->Separate MeasurepH Measure final pH of aqueous samples Separate->MeasurepH Dilute Dilute supernatant with appropriate mobile phase Separate->Dilute Report Report Solubility (mg/mL, µM) vs. pH/Solvent MeasurepH->Report Quantify Quantify concentration (e.g., HPLC-UV) Dilute->Quantify Quantify->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

Rationale: This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the saturated solution, providing the thermodynamic solubility value. Measuring the final pH is critical as it can differ from the initial buffer pH due to the compound's own acidic/basic nature.[14]

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid is visible after equilibration) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent. For aqueous solubility, use a range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). For organic solubility, use high-purity solvents such as Ethanol, Methanol, DMSO, and Acetonitrile.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all solid particles.

  • pH Measurement: For aqueous samples, immediately measure the pH of the remaining unfiltered supernatant to obtain the true equilibrium pH.[14]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Express solubility in mass/volume (mg/mL) and molar (µM) units.

Data Presentation

Quantitative solubility data should be organized clearly for comparative analysis.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Equilibrium pHSolubility (mg/mL)Solubility (µM)
0.1 M HCl251.2DataData
Acetate Buffer254.5DataData
Phosphate Buffer256.8DataData
Phosphate Buffer257.4DataData
Borate Buffer259.0DataData
Ethanol25N/ADataData
DMSO25N/ADataData

Chemical Stability and Forced Degradation

Stability testing is a non-negotiable component of pharmaceutical development, essential for identifying storage requirements, determining shelf-life, and ensuring patient safety.[15][16] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a compound to predict its likely degradation pathways and to develop stability-indicating analytical methods.[17][18][19][20]

Principles of Forced Degradation

The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%.[18][19] This level of degradation is sufficient to produce and detect primary degradation products without generating overly complex secondary or tertiary degradants. These studies are typically performed on a single batch of the compound during early development.[21]

Forced Degradation Experimental Workflow

A systematic workflow ensures all relevant stress conditions are evaluated and that the resulting samples are analyzed effectively.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare stock solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (HCl, heat) Stock->Acid Base Base Hydrolysis (NaOH, heat) Stock->Base Oxid Oxidation (H₂O₂, RT) Stock->Oxid Therm Thermal (Solid & Solution) Stock->Therm Photo Photolytic (ICH Q1B light) Stock->Photo Control Control (No stressor) Stock->Control Sample Sample at time points (e.g., 0, 2, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Control->Sample Quench Quench reaction (Neutralize/Dilute) Sample->Quench Analyze Analyze by Stability-Indicating HPLC-UV/MS Quench->Analyze MassBal Calculate Mass Balance Analyze->MassBal ID_Deg Identify Degradants (LC-MS) Analyze->ID_Deg Pathway Propose Degradation Pathways ID_Deg->Pathway

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation Studies

Rationale: The selected conditions (hydrolytic, oxidative, photolytic, thermal) represent the most common degradation routes for small molecules.[17][18] The use of a stability-indicating method, one that can separate the parent compound from all degradation products, is paramount for accurate quantification.[4][19]

General Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize with an equivalent amount of NaOH, dilute, and analyze.

    • Causality: Acidic conditions can hydrolyze amide-like functionalities or catalyze other rearrangements. The amino group may offer some stability, but the overall structure must be tested.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Heat the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize with an equivalent amount of HCl, dilute, and analyze.

    • Causality: Basic conditions test for susceptibility to nucleophilic attack and hydrolysis, which could affect the carboxylic acid or other parts of the molecule.

  • Oxidative Degradation:

    • Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and protect from light.

    • Withdraw samples at appropriate time points.

    • Dilute and analyze directly.

    • Causality: The electron-rich aromatic ring and the amino group are potential sites for oxidation, which can lead to N-oxides or hydroxylated species.

  • Thermal Degradation:

    • Solution: Heat the stock solution at an elevated temperature (e.g., 70°C).

    • Solid: Place the solid powder in a controlled temperature oven (e.g., 80°C).

    • Analyze samples at various time points.

    • Causality: This test assesses the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Expose the solid compound and its solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[18]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the light-exposed and dark control samples after a defined exposure period.

    • Causality: Aromatic systems are often chromophores that can absorb UV/Vis light, leading to photochemical degradation.

Data Presentation

Summarize the results in a table to provide a clear overview of the compound's stability profile.

Table 2: Illustrative Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation of ParentNo. of Degradants >0.1%Observations
0.1 M HCl24 h60°CDataDatae.g., Stable, Minor degradation
0.1 M NaOH24 h60°CDataDatae.g., Significant degradation
3% H₂O₂24 hRTDataDatae.g., One major degradant formed
Heat (Solid)7 days80°CDataDatae.g., Stable, no change in appearance
Photolytic (ICH)7 daysRTDataDatae.g., Slight discoloration, minor degradant

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application as a pharmaceutical intermediate. The experimental frameworks and detailed protocols provided in this guide offer a robust methodology for generating the critical data required for informed decision-making in the drug development process. Solubility profiling across a range of pH values and solvents will guide salt selection and formulation strategies, while forced degradation studies will illuminate potential liabilities, inform storage conditions, and are essential for the development of validated, stability-indicating analytical methods. This foundational knowledge is indispensable for advancing drug candidates from the laboratory to clinical application.

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-Amino-2-fluoro-3-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Versatile Chemical Scaffold

The 4-Amino-2-fluoro-3-methylbenzoic acid scaffold represents a compelling starting point for the development of novel therapeutics. As a derivative of para-aminobenzoic acid (PABA), this structural class has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The strategic incorporation of fluorine and a methyl group is anticipated to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but rather a strategic roadmap for the systematic identification and validation of therapeutic targets for analogs of this compound. We will delve into the causal reasoning behind experimental choices, providing a framework for robust and self-validating investigation.

Part 1: Strategic Identification of High-Potential Therapeutic Targets

Based on the established bioactivity of the broader aminobenzoic acid class, we have identified three high-priority therapeutic areas for initial investigation: Oncology, Neurodegenerative Disorders, and Infectious Diseases. For each area, we propose primary molecular targets and a logical progression of experiments to validate them.

Oncology: Targeting Aberrant Cell Signaling and Metabolism

The anticancer potential of aminobenzoic acid derivatives is a recurring theme in the literature.[1][2] Two promising avenues for exploration are the inhibition of key signaling pathways and the disruption of essential metabolic processes.

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various solid tumors.[3] Small molecule inhibitors of the EGFR kinase domain are a validated and successful class of anticancer drugs. Derivatives of 4-amino-3-chloro benzoate ester have been identified as potential EGFR inhibitors, suggesting that the 4-aminobenzoic acid scaffold can be adapted to target this critical oncogene.[4][5][6] The fluoro and methyl substitutions on the this compound core may enhance binding affinity and selectivity for the EGFR active site.

Experimental Validation Workflow:

EGFR_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action biochem_start Recombinant EGFR Kinase Assay biochem_ic50 Determine IC50 biochem_start->biochem_ic50 Varying analog conc. cell_start EGFR-dependent Cancer Cell Line Proliferation Assay (e.g., A549, HCT-116) biochem_ic50->cell_start Proceed with potent compounds cell_western Western Blot for p-EGFR & p-AKT cell_start->cell_western Treat with analog apoptosis_assay Apoptosis Assay (Caspase 3/8 Activation) cell_western->apoptosis_assay

Caption: Workflow for validating EGFR inhibition.

Detailed Protocols:

  • Recombinant EGFR Kinase Assay: A continuous-read kinase assay using a recombinant EGFR enzyme is the first step.[7][8][9] This assay measures the inherent potency of the analogs against the isolated enzyme. A detailed protocol can be found in the Promega Application Note for their EGFR Kinase Enzyme System.[8][9]

  • Cell-Based Proliferation Assay: Once potent inhibitors are identified, their effect on the proliferation of EGFR-dependent cancer cell lines (e.g., A549, HepG2, HCT-116) should be assessed using an MTS assay.[5]

  • Western Blot Analysis: To confirm on-target activity in a cellular context, western blotting should be performed to measure the phosphorylation status of EGFR and downstream signaling proteins like AKT.[10]

  • Apoptosis Assays: Induction of apoptosis is a key outcome of effective EGFR inhibition. Assays for caspase-3 and caspase-8 activation will confirm that the observed cytotoxicity is mediated by the desired apoptotic pathway.[4][5][6]

Scientific Rationale: The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[10][11][12] The structural similarity of 4-aminobenzoic acid to other kinase inhibitors suggests that its analogs could be designed to target key nodes in this pathway, such as PI3K or AKT itself.

Experimental Validation Workflow:

PI3K_AKT_Validation_Workflow cluster_0 Primary Screening cluster_1 Target Deconvolution cluster_2 Cellular Validation screen_start Cell-Based PI3K/AKT Pathway Reporter Assay screen_inhibit Identify pathway inhibitors screen_start->screen_inhibit target_id Biochemical Assays (PI3K, AKT, mTOR) screen_inhibit->target_id Prioritize hits target_ic50 Determine IC50 for specific kinase(s) target_id->target_ic50 cell_western Western Blot for p-AKT, p-S6K target_ic50->cell_western cell_prolif Cancer Cell Line Proliferation Assay cell_western->cell_prolif

Caption: Workflow for validating PI3K/AKT pathway inhibition.

Detailed Protocols:

  • Cell-Based Pathway Reporter Assays: High-throughput screening can be initiated using cell lines with reporters for PI3K/AKT pathway activity, such as the CellSensor® FOXO3 reporter assay.[10][11]

  • Biochemical Kinase Assays: For active compounds, the specific kinase target (e.g., PI3K isoforms, AKT isoforms) can be identified using a panel of recombinant kinase assays.

  • Western Blot Analysis: Confirmation of on-target activity in cells is achieved by examining the phosphorylation of key pathway components like AKT (at Ser473 and Thr308) and S6 Kinase.[12][13]

  • Cytotoxicity Assays: The anti-proliferative effects of confirmed inhibitors should be evaluated in a panel of cancer cell lines with known PI3K/AKT pathway activation status.[13]

Neurodegenerative Disorders: Combating Neuroinflammation and Cholinergic Deficits

The potential for aminobenzoic acid derivatives to cross the blood-brain barrier and modulate neurological processes makes them attractive candidates for treating neurodegenerative diseases like Alzheimer's.

Scientific Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[10][14] Several p-aminobenzoic acid derivatives have demonstrated potent inhibitory activity against these enzymes.[1][10][14] The structural features of this compound analogs could be optimized to achieve high affinity and selectivity for these targets.

Experimental Validation Workflow:

Cholinesterase_Validation_Workflow cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays enzyme_start AChE and BChE Inhibition Assays enzyme_ic50 Determine IC50 values enzyme_start->enzyme_ic50 cell_assay Cell-Based Cholinesterase Activity Assay (e.g., SH-SY5Y cells) enzyme_ic50->cell_assay Validate potent inhibitors

Caption: Workflow for validating cholinesterase inhibition.

Detailed Protocols:

  • In Vitro Cholinesterase Inhibition Assay: A colorimetric assay based on Ellman's reagent is a standard and robust method for determining the IC50 values of inhibitors against purified AChE and BChE.[14] Detailed protocols are available for high-throughput screening.[14]

  • Cell-Based Cholinesterase Assay: To assess activity in a more physiologically relevant context, a cell-based assay using a neuronal cell line like SH-SY5Y can be employed.[14]

Scientific Rationale: Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[12] Developing agents that can modulate this inflammatory response represents a promising therapeutic strategy.

Experimental Validation Workflow:

Neuroinflammation_Validation_Workflow cluster_0 In Vitro Models cluster_1 Co-culture Models model_start LPS-stimulated Microglia or Astrocyte Cultures cytokine_assay Measure Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) model_start->cytokine_assay no_assay Measure Nitric Oxide Production model_start->no_assay coculture_start Neuron-Microglia Co-culture cytokine_assay->coculture_start Test anti-inflammatory compounds no_assay->coculture_start neuroprotection_assay Assess Neuronal Viability coculture_start->neuroprotection_assay Treat with analog + inflammatory stimulus

Caption: Workflow for validating neuroinflammation modulation.

Detailed Protocols:

  • In Vitro Neuroinflammation Models: Primary microglia or astrocyte cultures, or immortalized cell lines like BV2, can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3][15][16]

  • Cytokine and Nitric Oxide Measurement: The anti-inflammatory effects of the analogs can be quantified by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA and nitric oxide production using the Griess assay.[15]

  • Neuron-Microglia Co-culture: To assess the neuroprotective effects of the compounds, a co-culture system of neurons and microglia can be utilized. The ability of the analogs to protect neurons from inflammation-induced toxicity is a key validation step.[15][16]

Infectious Diseases: Targeting Microbial Folate Biosynthesis

Scientific Rationale: The folate biosynthesis pathway is essential for the survival of many microorganisms but is absent in humans, making it an excellent target for antimicrobial agents.[17] Dihydropteroate synthase (DHPS), a key enzyme in this pathway, is the target of sulfonamide antibiotics, which are structural analogs of PABA.[17] It is therefore highly probable that this compound analogs could act as inhibitors of microbial DHPS.

Experimental Validation Workflow:

DHPS_Validation_Workflow cluster_0 Biochemical Assay cluster_1 Microbiological Assays biochem_start Recombinant DHPS Enzyme Assay biochem_ic50 Determine IC50 biochem_start->biochem_ic50 mic_assay Minimum Inhibitory Concentration (MIC) Determination against various bacterial strains biochem_ic50->mic_assay Correlate with enzyme inhibition

Caption: Workflow for validating DHPS inhibition.

Detailed Protocols:

  • Recombinant DHPS Assay: A coupled enzymatic assay that measures the oxidation of NADPH is a suitable method for high-throughput screening of DHPS inhibitors.[1][18]

  • Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of the compounds should be assessed against a panel of clinically relevant bacterial strains to determine their MIC values.

Part 2: Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be meticulously documented and presented in a clear and concise manner.

Table 1: Example Data Summary for EGFR Inhibition

Compound IDRecombinant EGFR IC50 (nM)A549 Cell Proliferation IC50 (µM)p-EGFR Inhibition in A549 cells (% at 1 µM)
Analog-001501.285
Analog-0022505.840
Analog-003>10000>50<10

Conclusion: A Pathway to Novel Therapeutics

This guide provides a comprehensive framework for the systematic evaluation of this compound analogs as potential therapeutic agents. By focusing on high-potential targets in oncology, neurodegenerative disorders, and infectious diseases, and employing a rigorous, multi-step validation process, researchers can efficiently identify and characterize promising lead compounds. The key to success lies in the iterative process of synthesis, biological evaluation, and structure-activity relationship analysis to optimize the therapeutic potential of this versatile chemical scaffold.

References

A Guide for the Modern Drug Hunter: Harnessing the Power of Fluorine in Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the intricate chess game of drug discovery, chemists are constantly seeking moves that confer decisive advantages. The strategic incorporation of fluorine into drug candidates represents one of the most powerful tactics available, capable of profoundly altering molecular properties to enhance therapeutic potential.[1] This guide delves into the specific and nuanced role of fluorine within the context of benzoic acid derivatives—a privileged scaffold in medicinal chemistry. We will move beyond simple observation to explore the underlying causality of how this small, yet fiercely electronegative atom, can be leveraged to modulate acidity, control lipophilicity, block metabolic pathways, and forge unique, high-affinity interactions with biological targets. For the researcher, scientist, and drug development professional, understanding these principles is not merely academic; it is a prerequisite for the rational design of safer, more effective medicines.

The Unique Stature of Fluorine in Drug Design

Fluorine's outsized role in medicinal chemistry stems from a unique combination of properties.[1] It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2] This allows it to act as a "bioisostere" of hydrogen, often introduced without creating significant steric clashes, while profoundly altering the electronic landscape of the molecule.[3] The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) and polarized, a feature that is central to many of its beneficial effects, from enhancing metabolic stability to creating novel protein-ligand interactions.[4][5]

Modulating Core Physicochemical Properties of Benzoic Acids

The introduction of fluorine onto the phenyl ring of a benzoic acid derivative directly impacts its fundamental physicochemical characteristics, which in turn governs its biological behavior.

The Inductive Effect on Acidity (pKa)

A primary and predictable consequence of fluorination is the modulation of the carboxylic acid's pKa. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa.

The position and number of fluorine substituents directly correlate with the magnitude of this pKa shift. This is a critical consideration for drug designers, as the ionization state of the carboxylic acid at physiological pH (~7.4) dictates its solubility, membrane permeability, and ability to interact with target proteins.[3][6]

Data Presentation: Impact of Fluorination on the pKa of Benzoic Acid

CompoundpKaRationale for Change
Benzoic Acid4.20Baseline
4-Fluorobenzoic Acid4.14[7]A single fluorine at the para position exerts a moderate inductive effect, slightly increasing acidity.[7]
3-Fluorobenzoic Acid3.86Fluorine at the meta position has a stronger inductive pull on the carboxyl group, leading to a more significant pKa drop.
2-Fluorobenzoic Acid3.27The ortho position allows for the strongest inductive effect and potential intramolecular interactions, causing a substantial increase in acidity.
3,5-Difluorobenzoic Acid3.37The additive inductive effects of two meta fluorine atoms result in a highly acidic compound.[8]

Note: pKa values are approximate and can vary slightly based on experimental conditions.

The Dichotomy of Lipophilicity (LogP)

The effect of fluorine on lipophilicity (LogP) is more complex than its effect on acidity. A single fluorine-for-hydrogen substitution often increases LogP, but the outcome is highly dependent on the molecular context.[1][9] While fluorine itself is lipophilic, its strong electron-withdrawing nature can polarize adjacent C-H bonds and alter the molecule's overall dipole moment, which can either increase or decrease lipophilicity.[9][10] For instance, trifluoromethyl (-CF3) groups are classic lipophilicity enhancers, profoundly influencing a drug's ability to cross cellular membranes.[11] Judicious use of fluorine allows chemists to fine-tune a molecule's LogP to achieve the optimal balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability.[2][12]

Engineering Favorable Pharmacokinetics (ADME)

Perhaps the most celebrated application of fluorine in medicinal chemistry is to improve a drug's pharmacokinetic profile—what the body does to the drug.

Enhancing Metabolic Stability via "Metabolic Blocking"

A major hurdle in drug development is rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver.[13] These enzymes typically work by oxidizing electron-rich, lipophilic sites on a drug molecule, particularly vulnerable C-H bonds (e.g., at a benzylic position or an unsubstituted para-position on an aromatic ring).[2]

The exceptional strength of the C-F bond makes it highly resistant to this type of oxidative metabolism.[5][13] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" the site of metabolic attack.[3] This strategy can dramatically increase a drug's metabolic stability, prolong its plasma half-life, and improve its overall exposure and bioavailability.[2][13]

G cluster_0 Unsubstituted Benzoic Acid Derivative cluster_1 Fluorinated Benzoic Acid Derivative Parent Benzoic Acid Scaffold (Metabolically Vulnerable) Metabolism CYP450 Enzyme Parent->Metabolism Oxidation at vulnerable C-H Parent_F Fluorinated Scaffold (Metabolically Blocked) Metabolite Hydroxylated Metabolite (Inactive/Cleared) Metabolism->Metabolite Rapid Clearance Metabolism_F CYP450 Enzyme Parent_F->Metabolism_F C-F bond resists oxidation NoReaction Metabolism Blocked (Increased Half-life) Metabolism_F->NoReaction

Caption: Metabolic blocking strategy using fluorine.

Optimizing Pharmacodynamics: The Drug-Target Interaction

Beyond influencing how a drug travels through the body, fluorine can fundamentally enhance how it interacts with its intended biological target, leading to increased potency and selectivity.

Forging Unique Fluorine-Protein Interactions

While organic fluorine is a very poor hydrogen bond acceptor, the polarized C-F bond can participate in favorable multipolar and electrostatic interactions within a protein's binding pocket.[14][15] These can include interactions with backbone carbonyls or other polar groups.[16] For example, a fluorine atom on the phenyl ring of a benzoic acid derivative might orient itself to form a short-distance contact with a backbone amide, an interaction that would be impossible for a simple C-H bond.[16] The strategic placement of fluorine can therefore introduce new, affinity-enhancing binding modes, turning a modest inhibitor into a potent one.[16]

G cluster_0 Protein Binding Pocket Ligand Fluorinated Benzoic Acid Protein Protein Backbone (e.g., Carbonyl C=O) Ligand->Protein F···C=O Multipolar Interaction (Affinity Enhancing)

Caption: Fluorine-mediated multipolar interaction in a protein binding site.

Case Study: Diflunisal

Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), serves as an excellent real-world example. It is a derivative of salicylic acid (2-hydroxybenzoic acid) that features a 2',4'-difluorobiphenyl group. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory prostaglandins.[17] More recently, Diflunisal has been repurposed for treating transthyretin (TTR) amyloidosis.[18][19] It binds to and stabilizes the TTR protein tetramer, preventing its dissociation into misfolded monomers that form amyloid fibrils.[18][20] The difluoro-phenyl moiety is crucial for its binding affinity and pharmacokinetic profile, showcasing how fluorination can be key to both the primary pharmacology and novel applications of a benzoic acid-based drug.

Experimental Protocols & Synthetic Considerations

The rational application of the principles described above must be grounded in robust experimental validation. Below are representative protocols for assessing key parameters.

Protocol: Potentiometric Titration for pKa Determination
  • Objective: To accurately measure the pKa of a novel fluorinated benzoic acid derivative.

  • Methodology:

    • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

    • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

    • Titration: Add the titrant in small, precise increments (e.g., 0.05 mL), recording the pH after each addition.

    • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

  • Self-Validation: The protocol is validated by first running a known standard with a similar structure (e.g., benzoic acid) to ensure the system is calibrated and providing results within ±0.05 pKa units of the literature value.

Protocol: In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolic clearance of a fluorinated benzoic acid derivative in a liver model.

  • Methodology:

    • Incubation Mixture: Prepare a reaction mixture in a microcentrifuge tube containing liver microsomes (e.g., human or rat), a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

    • Initiation: Pre-warm the mixture to 37°C. Add the test compound (typically at 1 µM final concentration) to start the reaction.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of parent compound remaining relative to the internal standard.

    • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

  • Trustworthiness: The assay's validity is ensured by including controls: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). The results from these controls must fall within established laboratory ranges for the assay to be considered valid.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its application to the benzoic acid scaffold provides a powerful toolkit for overcoming common drug discovery challenges.[21] By understanding and applying the principles of pKa modulation, lipophilicity tuning, metabolic blocking, and targeted binding interactions, scientists can rationally design superior therapeutic candidates.[2][22] As synthetic methodologies for late-stage and asymmetric fluorination continue to advance, the precision with which chemists can deploy this "magic atom" will only increase, paving the way for the next generation of innovative medicines.[1][23][24]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Amino-2-fluoro-3-methylbenzoic Acid from m-Fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, three-step synthetic protocol for the preparation of 4-Amino-2-fluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis commences with m-fluorotoluene and proceeds through a regioselective pathway involving directed ortho-metalation, electrophilic aromatic substitution, and subsequent reduction. Each step is detailed with theoretical justifications, step-by-step experimental procedures, and characterization data to ensure reproducibility and scientific integrity. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical synthesis.

Introduction and Synthetic Strategy

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies.[1] Its specific substitution pattern, featuring fluoro, methyl, amino, and carboxylic acid groups, makes it a versatile scaffold for creating molecules with enhanced biological activity and stability.

The synthetic route outlined herein is designed for efficiency and regiochemical control, starting from the readily available m-fluorotoluene. The strategy hinges on the following three-step sequence:

  • Directed ortho-Metalation (DoM) and Carboxylation: The fluorine atom of m-fluorotoluene is leveraged as a directing group to achieve selective lithiation at the ortho position, followed by carboxylation with carbon dioxide to yield 2-fluoro-3-methylbenzoic acid.

  • Regioselective Nitration: The synthesized benzoic acid derivative is then subjected to electrophilic nitration. The interplay of the activating methyl group and the deactivating fluoro and carboxyl groups directs the incoming nitro group to the desired C4 position.

  • Nitro Group Reduction: The final step involves the reduction of the nitro intermediate to the target primary amine, this compound, using catalytic hydrogenation.

This approach provides a logical and controllable pathway to the target molecule, overcoming the challenges of isomer formation often encountered in the direct functionalization of substituted toluenes.

Overall Synthetic Workflow

The entire synthesis can be visualized as a linear progression from the starting material to the final product.

G cluster_0 Overall Synthesis m-Fluorotoluene m-Fluorotoluene 2-Fluoro-3-methylbenzoic acid 2-Fluoro-3-methylbenzoic acid m-Fluorotoluene->2-Fluoro-3-methylbenzoic acid  Step 1: DoM & Carboxylation (n-BuLi, TMEDA, THF; CO2) 4-Nitro-2-fluoro-3-methylbenzoic acid 4-Nitro-2-fluoro-3-methylbenzoic acid 2-Fluoro-3-methylbenzoic acid->4-Nitro-2-fluoro-3-methylbenzoic acid  Step 2: Nitration (HNO3, H2SO4) This compound This compound 4-Nitro-2-fluoro-3-methylbenzoic acid->this compound  Step 3: Reduction (H2, Pd/C)

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 2-Fluoro-3-methylbenzoic Acid

Theoretical Background

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[2] It utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent, enhancing the acidity of the proton at the adjacent ortho position.[3] In this synthesis, the fluorine atom of m-fluorotoluene, though a moderate DMG, effectively directs the lithiation to the C2 position. The resulting aryllithium intermediate is a potent nucleophile that readily reacts with electrophiles.[2][4] By quenching the reaction with solid carbon dioxide (dry ice), a carboxylate salt is formed, which upon acidic workup yields the desired 2-fluoro-3-methylbenzoic acid.[5][6]

Reaction Scheme

G cluster_0 A m-Fluorotoluene B 2-Fluoro-3-methylbenzoic acid

Caption: Step 1: Carboxylation of m-fluorotoluene.

Experimental Protocol
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 13.9 g, 120 mmol) and m-fluorotoluene (11.0 g, 100 mmol) to the flask.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 75 mL, 120 mmol) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • In a separate beaker, crush a sufficient amount of dry ice (solid CO2, approx. 100 g) into a fine powder.

  • Rapidly transfer the reaction mixture via cannula into the beaker containing the crushed dry ice with vigorous stirring. A thick white slurry will form.

  • Allow the mixture to warm to room temperature, which will cause the excess CO2 to sublime.

  • Add 100 mL of water to the residue and stir until all solids dissolve.

  • Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 2-fluoro-3-methylbenzoic acid.

Data Summary: Step 1
ParameterValue
Starting Materialm-Fluorotoluene
Key Reagentsn-BuLi, TMEDA, CO2
SolventTHF
Temperature-78 °C to RT
Reaction Time~4 hours
Expected Yield75-85%
AppearanceWhite solid

Step 2: Nitration of 2-Fluoro-3-methylbenzoic Acid

Theoretical Background

Electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In 2-fluoro-3-methylbenzoic acid, we have three substituents to consider:

  • -CH₃ (methyl): An activating, ortho, para-director.

  • -F (fluoro): A deactivating, ortho, para-director.

  • -COOH (carboxyl): A strongly deactivating, meta-director.

The nitration occurs at the C4 position. This regioselectivity is primarily driven by the powerful ortho-directing effect of the activating methyl group at C3. The C4 position is also meta to the deactivating carboxyl group, which is electronically favorable. Standard nitrating conditions using a mixture of nitric acid and sulfuric acid are employed to generate the nitronium ion (NO₂⁺) electrophile.[7]

Reaction Scheme

G cluster_0 A 2-Fluoro-3-methylbenzoic acid B 4-Nitro-2-fluoro-3-methylbenzoic acid

Caption: Step 2: Regioselective nitration.

Experimental Protocol
  • To a 250 mL round-bottom flask, add concentrated sulfuric acid (H₂SO₄, 50 mL) and cool it to 0 °C in an ice bath.

  • Slowly add 2-fluoro-3-methylbenzoic acid (15.4 g, 100 mmol) in small portions to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 7.0 mL, ~110 mmol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoic acid over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-nitro-2-fluoro-3-methylbenzoic acid.

Data Summary: Step 2
ParameterValue
Starting Material2-Fluoro-3-methylbenzoic acid
Key ReagentsHNO₃, H₂SO₄
SolventH₂SO₄
Temperature0 °C to RT
Reaction Time~4 hours
Expected Yield80-90%
AppearancePale yellow solid

Step 3: Reduction of 4-Nitro-2-fluoro-3-methylbenzoic Acid

Theoretical Background

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[8] Catalytic hydrogenation is a clean and efficient method for this conversion.[9] In this protocol, the nitro compound is hydrogenated using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a solvent like methanol or ethanol and proceeds smoothly under moderate pressure to give the final product with high purity and yield.[10] This method is highly chemoselective, leaving the carboxylic acid and other ring substituents intact.[11][12]

Reaction Scheme

G cluster_0 A 4-Nitro-2-fluoro-3-methylbenzoic acid B This compound

Caption: Step 3: Catalytic hydrogenation.

Experimental Protocol
  • Place 4-nitro-2-fluoro-3-methylbenzoic acid (19.9 g, 100 mmol) and methanol (200 mL) in a hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Carefully add 10% palladium on carbon (Pd/C, 1.0 g, ~5 wt%) to the solution.

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Begin agitation (shaking or stirring) and maintain the reaction at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once the hydrogen uptake ceases (typically 4-6 hours), stop the agitation and vent the vessel.

  • Purge the vessel with nitrogen gas to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Data Summary: Step 3
ParameterValue
Starting Material4-Nitro-2-fluoro-3-methylbenzoic acid
Key ReagentsH₂, 10% Pd/C
SolventMethanol
Pressure50 psi H₂
Reaction Time4-6 hours
Expected Yield>95%
AppearanceOff-white to light brown solid

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

AnalysisExpected Results
Melting Point Specific range, to be compared with literature values.
¹H NMR Peaks corresponding to aromatic protons, methyl protons, and amine protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Signals for all 8 unique carbon atoms, including the carboxyl carbon.
IR Spectroscopy Characteristic absorptions for N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and C-F bonds.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₈H₈FNO₂ (169.15 g/mol ).[1]

Safety Precautions

  • n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon). Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle in a fume hood with appropriate PPE. When mixing, always add acid to water or other reagents slowly and with cooling.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment.

  • General Handling: All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Strategic Role of 4-Amino-2-fluoro-3-methylbenzoic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of 4-Amino-2-fluoro-3-methylbenzoic acid in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's significance as a strategic building block and offers detailed protocols for its utilization, with a particular focus on the synthesis of high-value active pharmaceutical ingredients (APIs).

Introduction: The Value Proposition of Fluorinated Anthranilic Acid Derivatives

This compound, a substituted anthranilic acid derivative, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its value is derived from the unique interplay of its functional groups: an amine, a carboxylic acid, and strategically placed fluorine and methyl groups on the aromatic ring. This distinct architecture offers medicinal chemists a versatile scaffold for constructing novel therapeutics, particularly in the fields of oncology and neurology.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2][3][4] Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][5][6] Specifically, the C-F bond is significantly stronger than a C-H bond, which can block metabolic pathways and increase the drug's half-life.[3] Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups, which can improve oral bioavailability and membrane permeability.[3][6] The methyl group provides an additional point for steric and electronic modulation of the final molecule.

This guide will focus on a prominent application of this compound: its role as a key precursor in the synthesis of Enzalutamide, a potent second-generation non-steroidal androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.[7][8]

Physicochemical and Spectroscopic Data

For effective utilization in synthesis, a thorough understanding of the starting material's properties is paramount. The following table summarizes key data for this compound.

PropertyValue
CAS Number 194804-84-7
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Off-white to white solid
Melting Point >200 °C
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Note: These values are typical and may vary slightly between batches and suppliers. Always refer to the Certificate of Analysis (CoA) for specific lot information.

Core Application: Synthesis of Enzalutamide Intermediate

A critical step in the synthesis of Enzalutamide (MDV3100) is the preparation of the key intermediate, 4-amino-2-fluoro-N-methylbenzamide. The following protocol details the conversion of this compound to this crucial precursor.

Workflow for the Synthesis of 4-amino-2-fluoro-N-methylbenzamide

Enzalutamide Intermediate Synthesis cluster_0 Step 1: Amide Formation Start This compound Intermediate1 4-Amino-2-fluoro-3-methylbenzoyl chloride (Acyl Chloride Intermediate) Start->Intermediate1 Activation Reagents1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Anhydrous Solvent (e.g., Toluene) Reagents1->Intermediate1 Product 4-amino-2-fluoro-N-methylbenzamide Intermediate1->Product Amination Reagents2 Methylamine (CH₃NH₂) Base (e.g., Triethylamine) Reagents2->Product

Caption: Synthesis of the key Enzalutamide intermediate.

Detailed Experimental Protocol: Amide Formation

Objective: To synthesize 4-amino-2-fluoro-N-methylbenzamide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous toluene.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 4-amino-2-fluoro-3-methylbenzoyl chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of methylamine (2.0 - 2.5 eq) and triethylamine (2.0 eq) in DCM and cool to 0 °C in an ice bath.

    • Slowly add the acyl chloride solution to the cooled methylamine solution dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-amino-2-fluoro-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a solid.

Causality and Experimental Choices:

  • Choice of Activating Agent: Thionyl chloride and oxalyl chloride are effective reagents for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by the amine.

  • Use of Anhydrous Conditions: The acyl chloride intermediate is highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent hydrolysis back to the carboxylic acid.

  • Role of the Base: Triethylamine is added to neutralize the hydrochloric acid generated during the amidation reaction, driving the reaction to completion.

  • Temperature Control: The amidation reaction is exothermic. Adding the acyl chloride at low temperature helps to control the reaction rate and minimize the formation of side products.

Subsequent Transformation to Enzalutamide

The synthesized 4-amino-2-fluoro-N-methylbenzamide is then utilized in a multi-step sequence to construct the final Enzalutamide molecule. A simplified overview of this process is presented below.

Enzalutamide_Synthesis_Workflow cluster_1 Enzalutamide Synthesis Intermediate 4-amino-2-fluoro-N-methylbenzamide Step2 Reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile Intermediate->Step2 Cyclization Cyclization to form the thiohydantoin ring Step2->Cyclization Final_Product Enzalutamide Cyclization->Final_Product

Caption: Simplified workflow for Enzalutamide synthesis.

The amino group of 4-amino-2-fluoro-N-methylbenzamide reacts with the isothiocyanate group of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form a thiourea intermediate.[9][10] This is followed by a cyclization reaction to form the thiohydantoin core of Enzalutamide.[7][11]

Conclusion and Future Perspectives

This compound is a prime example of a "privileged" building block in modern medicinal chemistry. Its strategic fluorination and versatile functional handles provide a robust starting point for the synthesis of complex and highly active pharmaceutical ingredients. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery and development endeavors. As the demand for more effective and safer therapeutics continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.

References

Application Notes & Protocols: Leveraging 4-Amino-2-fluoro-3-methylbenzoic Acid in Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds. 4-Amino-2-fluoro-3-methylbenzoic acid emerges as a promising, yet underexplored, building block for the synthesis of next-generation herbicides and fungicides. The strategic placement of its functional groups—a reactive carboxylic acid, a nucleophilic amine, and electron-modulating fluorine and methyl groups—provides a rich platform for combinatorial library synthesis and lead optimization. This document provides a comprehensive guide for researchers, outlining the core attributes of this scaffold, detailed protocols for its derivatization, and robust methodologies for primary biological screening.

Introduction: The Strategic Value of the Scaffold

This compound is a synthetically versatile aromatic compound. While primarily utilized as an intermediate in pharmaceutical research, its structural motifs are highly relevant to agrochemical design.[1] The aminobenzoic acid core is found in various biologically active molecules, including some with pesticidal properties.[2][3][4] The true potential of this specific scaffold lies in the synergistic interplay of its substituents:

  • Carboxylic Acid (-COOH): This group is a classic feature of many auxin-mimic herbicides.[5] It provides a key interaction point with biological targets and serves as a primary handle for synthetic modification into esters, amides, and other derivatives to modulate activity and systemicity.

  • Amino Group (-NH2): Offers a secondary site for derivatization, allowing for the introduction of diverse functionalities to probe the chemical space for bioactivity. It can be acylated, alkylated, or used to form heterocyclic rings, significantly expanding the scope of accessible analogs.

  • Fluorine (-F): The introduction of fluorine is a well-established strategy in modern agrochemical design.[6][7] The carbon-fluorine bond's strength can enhance metabolic stability, leading to longer-lasting effects.[8] Fluorine's high electronegativity can also alter a molecule's lipophilicity, membrane transport, and binding affinity to target enzymes or receptors.[7][8]

  • Methyl Group (-CH3): This group provides steric bulk and can influence the molecule's conformation and fit within a target's active site. It can also be a site for metabolic oxidation, offering a potential route for controlled degradation in non-target organisms.

These features position this compound as an ideal starting point for generating libraries of novel compounds aimed at discovering new modes of action or overcoming existing resistance mechanisms.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for reaction planning and interpreting structure-activity relationships (SAR).

PropertyValueSource
CAS Number 194804-84-7[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance White to off-white crystalline solidInferred from similar compounds
Storage Room temperature, airtight, dry[1]

Visualization of the Core Scaffold

4-Amino-2-fluoro-3-methylbenzoic_acid cluster_benzoic_acid C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 F F C2->F C4 C C3->C4 CH3 CH₃ C3->CH3 C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 C6->C1

Caption: Chemical structure of this compound.

Synthetic Strategy: Derivatization for Bioactivity

The primary goal is to create a diverse library of compounds by modifying the carboxylic acid and amino groups. A logical first step is the synthesis of amide derivatives from the carboxylic acid, as this is a robust reaction that allows for the introduction of a wide range of chemical diversity.

Protocol 1: Synthesis of an N-Aryl Amide Derivative

This protocol details the synthesis of a representative amide, a common moiety in bioactive molecules. The choice of an aniline for the amidation step is illustrative; it can be substituted with various aliphatic or aromatic amines.

Principle: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted in situ with an amine (e.g., 3-chloroaniline) to form the corresponding amide. This two-step, one-pot procedure is efficient for library synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • 3-Chloroaniline (or other amine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Activation Step (Acyl Chloride Formation):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous toluene (approx. 10 mL per gram of starting material).

    • Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

    • Rationale: Heating drives the reaction to completion and removes gaseous byproducts (SO₂ and HCl). Toluene is a suitable high-boiling solvent for this step.

  • Amidation Step:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive and moisture-sensitive. Use a trap.

    • Re-dissolve the crude acyl chloride intermediate in anhydrous DCM.

    • In a separate flask, dissolve the chosen amine (e.g., 3-chloroaniline, 1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the amidation, preventing protonation of the amine nucleophile and driving the reaction forward.

    • Cool the amine solution to 0°C in an ice bath.

    • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The HCl wash removes excess triethylamine and unreacted amine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide derivative.

Biological Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds from a newly synthesized library.[9] The cascade should begin with broad, high-throughput primary screens, followed by more detailed secondary assays for active "hits."

Visualization of the Agrochemical Development Workflow

Agrochemical_Workflow A Scaffold Selection (this compound) B Library Synthesis (e.g., Amidation, Esterification) A->B C Primary Screening (Herbicidal & Fungicidal Assays) B->C D Hit Identification (Compounds showing >50% inhibition) C->D Data Analysis E Secondary Screening (Dose-Response, Selectivity) D->E F Lead Optimization (SAR Studies) E->F

Caption: A streamlined workflow for agrochemical discovery.

Protocol 2: Primary Herbicidal Activity Assay (Seed Germination & Root Growth)

Principle: This whole-plant bioassay evaluates the effect of test compounds on the germination and early growth of representative monocot (e.g., Lolium rigidum, ryegrass) and dicot (e.g., Amaranthus retroflexus, redroot pigweed) weed species. It is a cost-effective and robust method for initial screening.[10]

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Weed seeds

  • Petri dishes (9 cm) with filter paper

  • Growth chamber with controlled light (16:8 h light:dark), temperature (25°C), and humidity

  • Positive control (e.g., a commercial auxin herbicide like 2,4-D)

  • Negative control (DMSO vehicle)

Procedure:

  • Preparation:

    • Place two layers of sterile filter paper in each petri dish.

    • Prepare test solutions by diluting the DMSO stock with water containing a surfactant (e.g., 0.02% Tween-20) to the desired final concentration (e.g., 100 ppm). The final DMSO concentration should be ≤1%.

    • Rationale: The surfactant ensures even spreading of the treatment solution. A low DMSO concentration is crucial to avoid solvent toxicity.[11]

  • Treatment Application:

    • Pipette 5 mL of the test solution, positive control, or negative control onto the filter paper in each dish, ensuring it is fully saturated. Prepare three replicates for each treatment.

    • Evenly place 20-30 seeds of the chosen weed species onto the moist filter paper.

  • Incubation:

    • Seal the petri dishes with paraffin film to maintain humidity.

    • Place the dishes in a growth chamber under controlled conditions for 7-14 days.

  • Data Collection and Analysis:

    • After the incubation period, record the germination percentage for each dish.

    • Measure the primary root and shoot length of the germinated seedlings.

    • Calculate the percent inhibition of germination and growth relative to the negative control.

    • Formula: % Inhibition = [1 - (Value_treatment / Value_control)] * 100

    • Compounds showing ≥50% inhibition in either germination or growth are considered "hits" for further evaluation.[9]

Protocol 3: Primary Fungicidal Activity Assay (Spore Germination)

Principle: This in vitro assay determines the ability of a compound to inhibit the germination of fungal spores, a critical first step in plant infection. Botrytis cinerea (gray mold) or Puccinia recondita (brown rust) are common model pathogens.[11]

Materials:

  • Fungal spore suspension (e.g., 1x10⁵ spores/mL) in a suitable germination medium (e.g., Potato Dextrose Broth, PDB).

  • 96-well microtiter plates.

  • Test compounds in DMSO.

  • Positive control (e.g., Carbendazim).

  • Negative control (DMSO vehicle).

  • Microscope.

Procedure:

  • Plate Setup:

    • Add 100 µL of germination medium to each well of a 96-well plate.

    • Add 1 µL of the test compound stock, positive control, or negative control to the appropriate wells to achieve the final screening concentration (e.g., 50 ppm).

  • Inoculation:

    • Add 100 µL of the fungal spore suspension to each well. The final volume is 200 µL.

  • Incubation:

    • Cover the plate and incubate at a suitable temperature (e.g., 22-25°C) for 6-24 hours, depending on the fungal species' germination time.[12]

  • Assessment:

    • Using an inverted microscope, examine a random sample of 100 spores per well.

    • A spore is considered germinated if the germ tube is longer than the spore's diameter.[13]

    • Calculate the percentage of germinated spores for each treatment.

    • Calculate the percent inhibition of germination relative to the negative control. Hits are typically defined as compounds causing >50% inhibition.

Hypothesized Mechanism of Action: Auxin Mimicry

The benzoic acid moiety is a well-known pharmacophore for synthetic auxin herbicides.[5][14] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and resistant to degradation by the plant.[15]

Proposed Pathway:

At high concentrations, derivatives of this compound could act as persistent auxin mimics. This would lead to:

  • Receptor Binding: The compound binds to auxin receptors like TIR1/AFB F-box proteins.[15]

  • Derepression of Genes: This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.[15]

  • Uncontrolled Gene Activation: The removal of these repressors allows Auxin Response Factors (ARFs) to continuously activate auxin-responsive genes.[15]

  • Phytotoxicity: The over-expression of these genes leads to a cascade of downstream effects, including massive production of ethylene and abscisic acid, ultimately causing uncontrolled cell elongation, tissue disruption, epinasty, and plant death.[15][16]

Visualization of the Hypothesized Auxin Mimic Pathway

Auxin_Mimic_Pathway cluster_nucleus Plant Cell Nucleus Compound Agrochemical (Auxin Mimic) Receptor TIR1/AFB Receptor Compound->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation Proteasome 26S Proteasome Repressor->Proteasome Ubiquitination ARF ARF (Transcription Factor) Repressor->ARF Inhibits DNA Auxin Response Genes ARF->DNA Activates Response Gene Over-expression DNA->Response Phytotoxicity Uncontrolled Growth & Plant Death Response->Phytotoxicity

Caption: Hypothesized mechanism of action via auxin mimicry.

Conclusion and Future Directions

This compound represents a scaffold with significant, untapped potential for agrochemical discovery. The protocols outlined here provide a validated starting point for synthesizing and screening a library of novel derivatives. Compounds identified as "hits" in the primary screens should be advanced to secondary screening to determine their dose-response curves (EC₅₀ values), spectrum of activity against a wider range of weeds or fungi, and selectivity towards important crops. Subsequent lead optimization, guided by SAR, will be crucial in refining the potency and physicochemical properties to develop a commercially viable agrochemical candidate.

References

Protocol for the Synthesis of 4-Amino-2-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Anthranilic Acids in Drug Discovery

4-Amino-2-fluoro-3-methylbenzoic acid and its derivatives represent a class of highly valuable scaffolds in modern medicinal chemistry. These fluorinated anthranilic acid analogues are key intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), particularly in the fields of oncology and neurology.[1] Their utility stems from a unique combination of structural features: an aromatic ring substituted with an amino group, a carboxylic acid, a methyl group, and a fluorine atom.

The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The amino and carboxylic acid groups provide versatile handles for further chemical modifications, such as amidation and esterification, allowing for the construction of diverse molecular architectures and the fine-tuning of pharmacological properties.[2][4][5] This guide provides detailed, field-proven protocols for the synthesis of these critical building blocks, explaining the causality behind the experimental choices to ensure both success and scalability in a research and development setting.

Core Synthetic Strategies: An Overview

The synthesis of substituted anthranilic acids like this compound can be approached through several strategic disconnections. The most common and reliable methods involve either the reduction of a nitro group precursor or the direct amination of a suitably functionalized benzoic acid.

  • Reduction of a Nitroarene Precursor: This is a classic and highly effective method. It typically involves the synthesis of a nitro-substituted benzoic acid followed by a reduction step, most commonly catalytic hydrogenation, to yield the desired aniline. This route is often high-yielding and utilizes well-understood, scalable chemistry.[6]

  • Directed C-H Amination: More contemporary methods leverage transition-metal catalysis to directly install an amino group at a specific position on the benzoic acid ring.[7] Techniques like iridium-catalyzed ortho-selective C-H amination offer novel pathways but may require specialized catalysts and ligands.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently electron-deficient, a halogen (often fluorine) can be displaced by an amine nucleophile. Microwave-assisted methods have been shown to facilitate this transformation, sometimes even without a strong base or catalyst.[9]

The choice of strategy depends on the availability of starting materials, desired substitution patterns on the final molecule, and the scale of the synthesis.

Synthetic_Strategies cluster_0 General Approaches Start Substituted Toluene/Benzoic Acid Nitro Nitro-Substituted Benzoic Acid Start->Nitro Nitration Halo Halogenated Benzoic Acid Start->Halo Halogenation Final Target Anthranilic Acid Derivative Start->Final Direct C-H Amination (e.g., Ir-catalyzed) Nitro->Final Reduction (e.g., H2/Pd-C) Halo->Final Amination (e.g., Cu-catalyzed)

Caption: General synthetic routes to anthranilic acid derivatives.

Protocol 1: Synthesis of 4-Amino-3-methylbenzoic Acid via Catalytic Hydrogenation

This protocol details the highly efficient synthesis of the core amino acid structure via the reduction of its nitro precursor. The method is robust, high-yielding, and a foundational technique in the synthesis of aniline derivatives. The primary mechanism involves the catalytic transfer of hydrogen across the nitro group on the surface of the palladium catalyst, leading to its reduction to an amine.

Experimental Details:

ParameterValue / DescriptionSource
Starting Material 3-Methyl-4-nitrobenzoic acid[6]
Catalyst 5% Palladium on activated charcoal (Pd/C)[6]
Solvent Methanol (MeOH)[6]
Hydrogen Source Hydrogen gas (H₂)[6]
Temperature 60°C[6]
Pressure 0.7 MPa (~100 psi)[6]
Reaction Time 10-24 hours[6]
Typical Yield ~96%[6]

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable autoclave or hydrogenation reactor with 3-methyl-4-nitrobenzoic acid (1.0 mole equivalent) and methanol (approx. 10-12 volumes, e.g., 1.2 L for 1 mole). Add the 5% Pd/C catalyst (typically 2-5% by weight of the starting material).

    • Scientist's Note: The catalyst loading is a critical parameter. While higher loading can increase reaction rates, it also adds cost and can complicate filtration. 2-5% is a standard, effective range.

  • Inerting the Atmosphere: Seal the reactor. Purge the system with an inert gas, such as nitrogen, three times to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.

  • Hydrogenation: After inerting, purge the reactor with hydrogen gas three times. Pressurize the reactor to the target pressure (e.g., 0.7 MPa) and begin vigorous stirring. Heat the reaction mixture to the set temperature (e.g., 60°C).[6]

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by thin-layer chromatography (TLC) analysis of small aliquots. The reaction is typically complete within 10-24 hours.[6]

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to recover any residual product.

    • Safety Precaution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely. It should be quenched carefully with water and disposed of according to institutional safety guidelines.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting solid is the desired product, 4-amino-3-methylbenzoic acid, which is often obtained in high purity.[6]

Protocol 2: Multi-Step Synthesis of a Key Derivative, 4-Amino-2-fluoro-N-methyl-benzamide

This section provides a protocol for a specific, high-value derivative, demonstrating how the core synthetic principles are applied and extended. This synthesis is a key intermediate for the prostate cancer drug Enzalutamide, highlighting its pharmaceutical relevance.[10] The pathway involves oxidation, amidation, and subsequent reduction of a nitro group.

Synthesis_Workflow cluster_1 Pathway to 4-Amino-2-fluoro-N-methyl-benzamide A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation (KMnO4, PTC) C N-methyl-2-fluoro-4-nitrobenzamide B->C 1. Chlorination (SOCl2) 2. Amination (MeNH2) D 4-Amino-2-fluoro-N-methyl-benzamide C->D Reduction (H2, Pd/C)

Caption: Workflow for the synthesis of a key benzamide derivative.[10]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

The initial step involves the oxidation of the benzylic methyl group to a carboxylic acid. Using potassium permanganate (KMnO₄) with a phase transfer catalyst (PTC) is a convenient and effective method that avoids the use of more toxic heavy metals like chromium.[10] The PTC facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the toluene derivative resides.

  • Procedure: A mixture of 2-fluoro-4-nitrotoluene, potassium permanganate, water, and a phase transfer catalyst (e.g., a quaternary ammonium salt) is heated until the reaction is complete (monitored by TLC or GC). The resulting manganese dioxide is removed by filtration, and the aqueous solution is acidified to precipitate the product, 2-fluoro-4-nitrobenzoic acid, which is then collected by filtration. A typical yield for this step is around 74%.[10]

Step 2: Amidation to N-methyl-2-fluoro-4-nitrobenzamide

The carboxylic acid is converted into an amide. A common and efficient method is to first activate the carboxylic acid by converting it to an acid chloride, which then readily reacts with the amine.

  • Procedure: The 2-fluoro-4-nitrobenzoic acid is treated with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the corresponding acid chloride. After removing the excess thionyl chloride by distillation, the crude acid chloride is dissolved in an appropriate aprotic solvent and treated with methylamine (or a solution of methylamine) to form the N-methyl amide. This two-step, one-pot procedure is typically very high-yielding, often around 95%.[10]

Step 3: Reduction to 4-Amino-2-fluoro-N-methyl-benzamide

The final step is the reduction of the nitro group to the target aniline, which is analogous to the process described in Protocol 1.

  • Procedure: The N-methyl-2-fluoro-4-nitrobenzamide is dissolved in a suitable solvent such as ethanol or ethyl acetate. A Pd/C catalyst is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is highly efficient, affording the final product, 4-amino-2-fluoro-N-methyl-benzamide, in excellent yield (typically ~98%) after catalyst filtration and solvent removal.[10]

Alternative Approaches and Further Derivatization

While the protocols above describe robust and widely used methods, the field of synthetic chemistry is constantly evolving. For certain substrates, modern cross-coupling reactions can be advantageous.

  • Copper-Catalyzed Amination: A chemo- and regioselective copper-catalyzed cross-coupling of 2-bromobenzoic acids with various amines can produce N-aryl or N-alkyl anthranilic acid derivatives in high yields.[11] This method is valuable as it avoids the need for protecting the carboxylic acid group.

  • Iron-Catalyzed Amination: For aromatic carboxamides, iron-catalyzed ortho-amination using N-chloroamines can be a powerful tool for generating anthranilic acid derivatives.[12]

Once the core this compound is synthesized, the amino and carboxylic acid groups serve as points for diversification to build compound libraries for screening. Standard peptide coupling reagents (e.g., HATU, EDC) can be used to form a wide array of amides, while Fischer esterification or reaction with alkyl halides can generate various esters.

Conclusion

The synthesis of this compound and its derivatives is a cornerstone for the development of advanced pharmaceutical agents. The protocols outlined in this guide, from the foundational catalytic hydrogenation to a multi-step synthesis of a specific API intermediate, provide researchers with reliable and scalable methods. By understanding the chemical principles behind each step—be it the role of a phase transfer catalyst or the critical importance of inerting a hydrogenation reaction—scientists can confidently and safely produce these valuable building blocks for the next generation of therapeutics.

References

Application Note: Comprehensive Analytical Characterization of 4-Amino-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 4-Amino-2-fluoro-3-methylbenzoic acid, a key building block in modern medicinal chemistry and pharmaceutical development.[1][2] Recognizing the critical need for stringent quality control and structural verification, this document outlines detailed protocols for chromatographic and spectroscopic techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in your analytical workflows.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid derivative. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methyl group, makes it a versatile intermediate for synthesizing complex molecular scaffolds, particularly in the fields of oncology and neurology.[1] The presence of these functional groups allows for diverse chemical modifications, enabling the development of novel active pharmaceutical ingredients (APIs) with enhanced biological activity and stability.[1] Accurate and comprehensive characterization is paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the integrity of downstream applications.

This guide provides the analytical framework necessary for a full characterization, leveraging techniques that probe the molecule's chromatographic behavior, structural arrangement, and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
CAS Number 194804-84-7[1]
Appearance White to off-white powder/solidGeneral Technical Data
Melting Point ~164-168 °C (estimated based on similar structures)[2]
Solubility Soluble in organic solvents like methanol, DMSO, ethyl acetate. Limited solubility in water.General Chemical Principles
Storage Room temperature, airtight, dry[1]

Chromatographic Purity and Quantification

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for this analyte, capitalizing on the hydrophobic interactions between the substituted benzene ring and the stationary phase.

Causality of Method Design:

  • Reversed-Phase (C18) Column: The C18 stationary phase provides sufficient hydrophobicity to retain the aromatic ring of the analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures a consistent, non-ionized state for the analyte, leading to sharper peaks and reproducible retention times.

  • UV Detection: The aromatic nature of the compound results in strong UV absorbance, making it highly suitable for detection and quantification with a standard UV detector. The optimal wavelength should be set at one of the absorbance maxima (λmax) to ensure maximum sensitivity. For the parent compound, 4-aminobenzoic acid, absorbance maxima are observed around 226 nm and 278 nm.[3]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18).[4]

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]

    • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (at initial conditions).

    • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the mobile phase as the diluent.

  • Analysis and Data Interpretation:

    • Inject the sample and standard solutions.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard (100 µg/mL) Autosampler Autosampler Inject 10 µL Prep_Standard->Autosampler Prep_Sample Prepare Sample (100 µg/mL) Prep_Sample->Autosampler Column C18 Column 30 °C Autosampler->Column Detector UV Detector (278 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separation and identification but is typically reserved for volatile and thermally stable compounds. This compound, with its polar carboxylic acid and amine groups, is non-volatile. Therefore, derivatization is mandatory to increase its volatility.

Causality of Method Design:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like -COOH and -NH₂). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react to replace the active hydrogens with trimethylsilyl (TMS) groups, creating a less polar, more volatile, and thermally stable derivative suitable for GC analysis.[5]

  • GC Separation: A mid-polarity column, such as an HP-5MS, is effective for separating the derivatized analyte from reaction byproducts and other impurities.[5]

  • Mass Spectrometry (MS) Detection: Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a "fingerprint" for the compound, allowing for definitive identification through library matching or spectral interpretation.

Experimental Protocol: GC-MS Identification

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Add 400 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., quadrupole or TOF).

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[5]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Interpretation:

    • Identify the peak corresponding to the di-TMS derivative of the analyte.

    • Analyze the mass spectrum. Expect to see a molecular ion peak (M⁺) corresponding to the derivatized molecule and characteristic fragment ions resulting from the loss of methyl groups, TMS groups, and other structural fragments.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide orthogonal information to confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments are all crucial for this molecule.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the methyl (-CH₃) protons.

    • Two aromatic protons on the benzene ring, which will appear as doublets or multiplets due to coupling with each other and with the fluorine atom.

    • A broad singlet for the amine (-NH₂) protons.

    • A very broad singlet for the carboxylic acid (-COOH) proton, which may be exchanged with D₂O.

  • ¹³C NMR:

    • Eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

    • The chemical shifts will be influenced by the attached functional groups (carboxyl, amine, fluoro, methyl). The carbons attached to or near the fluorine atom will show C-F coupling.

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom, which will be coupled to the adjacent aromatic protons.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the amine and carboxylic acid protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm connectivity.

  • Data Interpretation: Assign all proton, carbon, and fluorine signals based on their chemical shifts, integration (for ¹H), and coupling patterns. Compare the observed spectra with predicted spectra or data from structurally related compounds.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

  • ~3300-2500 cm⁻¹: A very broad O-H stretching band from the carboxylic acid, often overlapping with C-H stretches.

  • ~3000-2850 cm⁻¹: C-H stretching of the methyl group and aromatic C-H.

  • ~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.

  • ~1620-1580 cm⁻¹: N-H bending (scissoring) of the amine and C=C stretching of the aromatic ring.

  • ~1300-1200 cm⁻¹: C-N stretching and C-O stretching.

  • ~1250-1000 cm⁻¹: C-F stretching vibration.

Protocol: FTIR Analysis

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid powder directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Assign the major absorption bands to the corresponding functional groups to confirm the molecule's structural components.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 10 µg/mL).

  • Data Acquisition:

    • Scan the solution from 200 to 400 nm to determine the wavelength(s) of maximum absorbance (λmax).

    • Based on similar aminobenzoic acid structures, λmax values are expected in the UV region.[3]

  • Quantitative Analysis:

    • Prepare a series of calibration standards of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can be determined from this curve using the Beer-Lambert law.

Integrated Analytical Workflow

The confirmation of identity, purity, and structure is best achieved by integrating data from multiple orthogonal techniques.

Workflow for Structural Confirmation and Purity Assessment

Full_Workflow cluster_start Sample cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis cluster_final Final Report Sample 4-Amino-2-fluoro- 3-methylbenzoic acid HPLC HPLC-UV (Purity, Quantification) Sample->HPLC FTIR FTIR (Functional Groups) Sample->FTIR NMR NMR (1H, 13C, 19F) (Definitive Structure) Sample->NMR GCMS GC-MS (after derivatization) (ID & Volatile Impurities) Sample->GCMS Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report FTIR->Report NMR->Report GCMS->Report

Caption: Integrated workflow for comprehensive characterization.

Summary of Expected Analytical Data

Table 2: Summary of Key Analytical Parameters

TechniqueParameterExpected Result
HPLC Retention TimeDependent on specific method conditions; should be consistent and reproducible.
Purity≥ 98% (typical for high-quality material).
GC-MS Molecular Ion (di-TMS)m/z 313
Key Fragmentsm/z 298 (M-15), m/z 240 (M-73)
¹H NMR Chemical Shifts (δ, ppm)Aromatic H's (~6.5-8.0), Amine NH₂ (~4.0-6.0), Methyl CH₃ (~2.0-2.5), Carboxyl COOH (>10).
FTIR Wavenumbers (cm⁻¹)N-H (~3400-3200), C=O (~1700-1680), C-F (~1250-1000).
UV-Vis λmax (in Methanol)~230-290 nm range.

References

Application Notes and Protocols for the Benzylic Bromination of Methyl Groups in Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth analysis and detailed protocols for the selective benzylic bromination of the methyl group in fluorinated benzoic acids. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and advanced intermediates. We will explore the underlying free-radical mechanism, the critical role of reagents such as N-Bromosuccinimide (NBS), and the influence of radical initiators and reaction conditions. Particular emphasis is placed on addressing the challenges posed by the electronic effects of fluorine and carboxylic acid substituents on the aromatic ring. This document is intended for researchers, chemists, and professionals in drug development seeking to optimize this key synthetic transformation.

Introduction: The Strategic Importance of Bromomethyl Fluorobenzoic Acids

Fluorinated organic compounds have become indispensable in modern medicinal chemistry. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated benzoic acids are common structural motifs in a wide range of pharmaceuticals. The selective functionalization of a methyl group on such a scaffold, specifically through benzylic bromination, provides a versatile synthetic handle for further molecular elaboration. The resulting bromomethyl derivatives are valuable precursors for the introduction of various nucleophiles, enabling the construction of complex molecular architectures.[1][2]

However, the benzylic bromination of fluorinated benzoic acids is not without its challenges. The presence of electron-withdrawing groups, such as fluorine and the carboxylic acid moiety, can deactivate the aromatic ring and influence the stability of the benzylic radical intermediate, thereby affecting reaction rates and selectivity.[3][4][5][6][7] This guide aims to provide a robust framework for understanding and executing this transformation efficiently and selectively.

Theoretical Background: The Wohl-Ziegler Bromination

The selective bromination of an allylic or benzylic C-H bond is most commonly achieved through the Wohl-Ziegler reaction.[8][9] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically conducted in a non-polar solvent.[8][10][11]

The Free-Radical Chain Mechanism

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[12][13][14]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or BPO) upon heating or photochemical irradiation, generating two radicals.[15][16][17] These initiator radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•). A common misconception is that NBS itself is the direct source of the bromine radical; however, it primarily serves as a source of a low and constant concentration of molecular bromine (Br₂).[9][13]

  • Propagation: This stage consists of two key steps that perpetuate the chain reaction:

    • A bromine radical abstracts a hydrogen atom from the benzylic position of the fluorinated methylbenzoic acid, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[14][18][19] The stability of this benzylic radical is crucial for the selectivity of the reaction.

    • The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired bromomethyl product and a new bromine radical, which can then continue the chain reaction.[12][13]

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.

The Role of N-Bromosuccinimide (NBS)

NBS is the reagent of choice for benzylic bromination for several key reasons:[12][13]

  • Low Concentration of Bromine: NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is crucial for preventing competitive electrophilic addition of bromine to the aromatic ring, which can be a significant side reaction, especially with activated aromatic systems.[12][13][20]

  • Ease of Handling: As a crystalline solid, NBS is easier and safer to handle than liquid bromine.[3]

The Influence of Fluorine and Carboxylic Acid Substituents

The presence of fluorine and a carboxylic acid group on the benzoic acid ring introduces electronic effects that must be considered:

  • Inductive Effect: Both fluorine and the carboxylic acid group are electron-withdrawing through inductive effects, which can decrease the electron density of the aromatic ring.[5][7] This deactivation of the ring helps to suppress electrophilic aromatic bromination as a side reaction.[3]

  • Effect on C-H Bond Dissociation Energy (BDE): Electron-withdrawing substituents can influence the stability of the benzylic radical. While they destabilize a developing positive charge, their effect on radical stability is more complex. Studies have shown that both electron-donating and electron-withdrawing groups can lower the bond dissociation energy of the benzylic C-H bond by stabilizing the resulting radical through spin delocalization.[21]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the benzylic bromination of a model substrate, 4-fluoro-3-methylbenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-fluoro-3-methylbenzoic acid≥98%e.g., Sigma-Aldrich
N-Bromosuccinimide (NBS)≥99% (recrystallized)e.g., Sigma-Aldrich
Azobisisobutyronitrile (AIBN)≥98%e.g., Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)ACS gradee.g., Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS gradee.g., Fisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS gradee.g., Fisher Scientific
Brine (Saturated NaCl solution)ACS gradee.g., Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS gradee.g., Fisher Scientific

Safety Precautions:

  • NBS is a lachrymator and should be handled in a well-ventilated fume hood.

  • AIBN is a flammable solid and can decompose violently upon heating.

  • Dichloromethane is a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh Reagents: - 4-fluoro-3-methylbenzoic acid - NBS (1.1 eq) - AIBN (0.05 eq) Solvent Add Anhydrous Acetonitrile Reagents->Solvent Dissolve Setup Assemble Reflux Apparatus under Inert Atmosphere (N₂ or Ar) Solvent->Setup Heating Heat to Reflux (approx. 82°C) with Vigorous Stirring Setup->Heating Monitoring Monitor Reaction by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Filtration Filter off Succinimide Cooling->Filtration Extraction Dilute with DCM Wash with NaHCO₃, Na₂S₂O₃, Brine Filtration->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Purify by Column Chromatography or Recrystallization Concentration->Purify

Caption: Experimental workflow for benzylic bromination.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylbenzoic acid (e.g., 2.0 g, 12.98 mmol).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (2.54 g, 14.28 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN) (0.11 g, 0.65 mmol, 0.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL). While carbon tetrachloride was traditionally used, acetonitrile is a safer and effective alternative.[22][23][24]

  • Reaction Setup: Equip the flask with a reflux condenser and a nitrogen or argon inlet.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. The reaction can be initiated by the thermal decomposition of AIBN at this temperature.[17][25][26] Alternatively, initiation can be achieved using a UV lamp.[11][14]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. A key visual indicator of reaction completion is the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the solvent.[8]

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture to remove the precipitated succinimide. c. Transfer the filtrate to a separatory funnel and dilute with dichloromethane (50 mL). d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to quench any remaining HBr, saturated sodium thiosulfate solution (1 x 30 mL) to remove any residual bromine, and brine (1 x 30 mL).[27][28] e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 4-bromo-3-(bromomethyl)benzoic acid.

Characterization of the Product

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see a characteristic singlet for the benzylic -CH₂Br protons, typically in the range of 4.5-5.0 ppm.

  • ¹³C NMR: The benzylic carbon signal will appear around 30-35 ppm.

  • Mass Spectrometry: The mass spectrum will show the characteristic isotopic pattern for a monobrominated compound.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive initiator- Insufficient reaction time or temperature- Wet solvent/reagents- Use fresh AIBN.- Ensure the reaction is at a vigorous reflux.- Use anhydrous solvents and dry glassware.
Formation of Di-bromide - Over-bromination- Use a controlled stoichiometry of NBS (1.05-1.1 eq).- Monitor the reaction closely and stop it once the starting material is consumed.[29]
Aromatic Bromination - High concentration of Br₂- Ensure a low and steady concentration of Br₂ by using high-purity NBS.- Avoid excessive exposure to light, which can accelerate Br₂ formation.
Polymerization - High radical concentration- Use a catalytic amount of initiator (2-5 mol%).- Consider continuous addition of the initiator.[29]

Conclusion

The benzylic bromination of the methyl group in fluorinated benzoic acids is a powerful synthetic tool. A thorough understanding of the Wohl-Ziegler reaction mechanism, careful control of reaction parameters, and the use of appropriate work-up procedures are essential for achieving high yields and selectivity. By following the protocols and troubleshooting guidance provided in this application note, researchers can confidently and successfully implement this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: 4-Amino-2-fluoro-3-methylbenzoic acid in Advanced Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the potential uses of 4-Amino-2-fluoro-3-methylbenzoic acid. This document outlines the rationale for its application in synthesizing high-performance polymers and provides detailed experimental protocols.

Introduction: Unlocking Potential through Molecular Architecture

This compound is an intriguing aromatic building block. Its unique trifunctional substitution pattern on the benzene ring—an amine group, a carboxylic acid group, and electron-donating and electron-withdrawing substituents (methyl and fluoro, respectively)—suggests its utility in creating novel polymers with tailored properties. While its primary applications to date have been as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), its structure is highly promising for the field of polymer chemistry.[1]

The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the amine group, combined with the methyl group, is anticipated to significantly influence the reactivity of the monomer and the ultimate properties of the resulting polymer. These properties include enhanced thermal stability, chemical resistance, and specific solubility characteristics, making it a candidate for specialty engineering plastics and high-performance fibers.

Key Molecular Features and Their Implications:

  • Amine and Carboxylic Acid Groups: These functional groups are ideal for step-growth polymerization, enabling the formation of polyamides.

  • Fluorine Substitution: The high electronegativity of fluorine can increase the polymer's thermal stability, oxidative resistance, and dielectric performance, while also potentially modifying its solubility.

  • Methyl Group: This group can disrupt polymer chain packing, potentially improving solubility and processability without significantly compromising thermal properties.

Proposed Application: Synthesis of Specialty Polyamides

The most direct application of this compound in polymer chemistry is as an AB-type monomer for the synthesis of aromatic polyamides. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. The incorporation of the fluoro and methyl groups is expected to yield a novel polyamide with a unique combination of properties.

Rationale for Use in Polyamide Synthesis

The direct polymerization of this compound would result in a polyamide with a repeating unit that is inherently rigid due to the aromatic backbone. The fluorine and methyl substituents are expected to impart the following characteristics:

  • Enhanced Thermal Stability: The strong C-F bond and the rigidity of the aromatic ring contribute to a high glass transition temperature (Tg) and thermal degradation temperature.

  • Improved Solubility: The asymmetric substitution and the presence of the methyl group can disrupt the strong intermolecular hydrogen bonding typical of polyamides, potentially leading to improved solubility in organic solvents, which is a common challenge in the processing of aramids.

  • Modified Interchain Interactions: The fluorine atom can participate in weaker hydrogen bonds and dipole-dipole interactions, influencing the polymer's crystalline structure and mechanical properties.

Hypothetical Polymer Structure

The self-condensation polymerization of this compound would yield a polyamide with the following repeating unit:

monomer [...-NH-C6H2(F)(CH3)-CO-...]n

Caption: Proposed polyamide repeating unit.

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of aromatic polyamides. All procedures should be conducted by qualified personnel in a well-ventilated fume hood, adhering to all relevant safety precautions.

Materials and Equipment

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Triphenyl phosphite (TPP)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Buchner funnel and filter flask

  • Vacuum oven

Protocol: Direct Polycondensation for Polyamide Synthesis

This protocol utilizes the Yamazaki-Higashi reaction, a common method for polyamide synthesis.

Workflow Diagram:

G A Monomer Dissolution B Activator Addition A->B Anhydrous NMP, CaCl2, Pyridine C Polymerization B->C Triphenyl Phosphite (TPP) D Precipitation C->D Heat (e.g., 100°C, 3h) E Washing D->E Methanol F Drying E->F Methanol & Water G G F->G Final Polymer

Caption: Polyamide Synthesis Workflow.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a dry three-necked flask with a mechanical stirrer, nitrogen inlet, and a condenser. The system should be purged with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Monomer Dissolution: In the flask, dissolve a specific amount of this compound (e.g., 10 mmol, 1.69 g) in anhydrous NMP (e.g., 20 mL). Add anhydrous calcium chloride (e.g., 1.11 g, 10 mmol) and anhydrous pyridine (e.g., 0.8 mL, 10 mmol) to the solution. Stir the mixture at room temperature until all solids are dissolved.

  • Activator Addition: Add triphenyl phosphite (e.g., 2.6 mL, 10 mmol) to the reaction mixture dropwise using a dropping funnel.

  • Polymerization: Heat the reaction mixture to 100°C using a heating mantle and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing a non-solvent such as methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Washing: Collect the precipitated fibrous polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the obtained polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Expected Polymer Properties and Characterization

The resulting polyamide is expected to be an amorphous or semi-crystalline solid, likely appearing as a white or off-white powder or fibrous material.

Proposed Characterization Techniques
Property to be MeasuredSuggested Technique(s)Expected Outcome
Chemical Structure FTIR, ¹H NMR, ¹³C NMRConfirmation of amide bond formation and the presence of the monomer's structural features.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average (Mn) and weight average (Mw) molecular weights and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature, indicative of good thermal stability.
Glass Transition Temp. Differential Scanning Calorimetry (DSC)A distinct glass transition temperature (Tg), likely above 200°C.
Solubility Solubility Tests in Various SolventsEnhanced solubility in polar aprotic solvents (e.g., NMP, DMAc, DMSO) compared to traditional aramids.
Mechanical Properties Tensile Testing (on cast films)High tensile strength and modulus, characteristic of aromatic polyamides.

Potential for Other High-Performance Polymers

While polyamide synthesis is the most direct application, the functional groups of this compound could potentially be modified to create monomers for other classes of high-performance polymers. For instance, reduction of the carboxylic acid to an alcohol, followed by reaction with the amine group, could be a pathway to synthesizing precursors for polybenzoxazoles, a class of polymers with exceptional thermal and oxidative stability. However, this would require a multi-step monomer synthesis prior to polymerization.[2][3]

Conclusion

This compound represents a promising, yet underexplored, monomer for the synthesis of advanced polymers. Its unique substitution pattern is predicted to yield polyamides with a desirable combination of high thermal stability and improved processability. The protocols and characterization methods outlined in these notes provide a solid foundation for researchers to explore the potential of this monomer in developing next-generation materials for demanding applications in the aerospace, electronics, and automotive industries. Further research is warranted to validate these hypotheses and fully elucidate the structure-property relationships of polymers derived from this versatile building block.

References

Scalable synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid

Abstract: this compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the fields of oncology and neurology.[1] Its specific substitution pattern, featuring fluorine, amino, and methyl groups, makes it a valuable building block for creating molecules with enhanced biological activity and metabolic stability.[1][2] This document provides a detailed, scalable, and robust synthetic protocol for the multi-gram synthesis of this compound, suitable for industrial and research applications. The proposed pathway emphasizes safety, efficiency, and high purity of the final product.

Introduction and Synthetic Strategy

The industrial synthesis of complex aromatic compounds requires a strategic approach that balances yield, purity, cost, and scalability. The target molecule, this compound, possesses a challenging substitution pattern. A logical and industrially viable retrosynthetic analysis suggests a multi-step pathway beginning with a commercially available and relatively inexpensive starting material, 2-fluoro-3-methyltoluene.

The forward synthesis is designed in three key stages:

  • Regioselective Nitration: An electrophilic aromatic substitution to install a nitro group at the C4 position. The directing effects of the fluorine and methyl groups are leveraged to achieve high regioselectivity.

  • Oxidation: Conversion of the benzylic methyl group into a carboxylic acid. This transformation is achieved using a strong oxidizing agent under controlled conditions to prevent side reactions.

  • Reduction: The final step involves the reduction of the nitro group to the desired primary amine using catalytic hydrogenation, a clean and highly efficient method suitable for large-scale production.[3]

This pathway is advantageous due to the use of well-established chemical transformations and the availability of cost-effective reagents.

G cluster_0 Synthetic Workflow A 2-Fluoro-3-methyltoluene B 4-Nitro-2-fluoro-3-methyltoluene A->B Step 1: Nitration (HNO3 / H2SO4) C 4-Nitro-2-fluoro-3-methylbenzoic Acid B->C Step 2: Oxidation (KMnO4) D This compound C->D Step 3: Reduction (H2, Pd/C)

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 4-Nitro-2-fluoro-3-methyltoluene

Principle: This step involves the electrophilic aromatic substitution (nitration) of 2-fluoro-3-methyltoluene. The reaction is performed using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and ensure regioselectivity. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Materials and Equipment:

  • 2-Fluoro-3-methyltoluene (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (3.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-fluoro-3-methyltoluene (1.0 eq) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Add the prepared nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water.

  • A yellow precipitate or oil will form. Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to obtain pure 4-Nitro-2-fluoro-3-methyltoluene as a yellow solid.

Step 2: Synthesis of 4-Nitro-2-fluoro-3-methylbenzoic Acid

Principle: This step involves the oxidation of the methyl group of 4-Nitro-2-fluoro-3-methyltoluene to a carboxylic acid using potassium permanganate (KMnO₄) as a strong oxidizing agent. The reaction is typically carried out in an aqueous solution under reflux.

Materials and Equipment:

  • 4-Nitro-2-fluoro-3-methyltoluene (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.0 eq)

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Charge a round-bottom flask with 4-Nitro-2-fluoro-3-methyltoluene (1.0 eq) and deionized water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (3.0 eq) in deionized water.

  • Add the KMnO₄ solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature at 90-100 °C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating under reflux until the purple color persists. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

  • To the filtrate, add sodium bisulfite to quench any remaining KMnO₄.

  • Acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white or pale-yellow precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-Nitro-2-fluoro-3-methylbenzoic Acid.

Step 3: Synthesis of this compound

Principle: The final step is the reduction of the nitro group to an amino group via catalytic hydrogenation. This method is highly efficient and clean, with water as the only byproduct. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3]

Materials and Equipment:

  • 4-Nitro-2-fluoro-3-methylbenzoic Acid (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Celite or filter aid

Procedure:

  • To a hydrogenation vessel, add 4-Nitro-2-fluoro-3-methylbenzoic Acid (1.0 eq) and methanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature.[3]

  • Monitor the reaction by observing the hydrogen uptake or by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound, as a crystalline solid.

Process Data and Yield Summary

The following table presents typical data for a lab-scale synthesis starting with 10.0 g of 2-fluoro-3-methyltoluene. These values are illustrative and can be optimized for larger scales.

StepIntermediate/ProductStarting Mass (g)Product Mass (g)Theoretical Yield (g)Actual Yield (%)Purity (HPLC)
14-Nitro-2-fluoro-3-methyltoluene10.011.813.587%>98%
24-Nitro-2-fluoro-3-methylbenzoic Acid11.811.513.883%>98%
3This compound11.58.99.792%>99%
Overall - 10.0 8.9 13.4 ~66% >99%

Scalability and Optimization Insights

  • Heat Management: The nitration step is highly exothermic. For industrial-scale production, efficient heat exchange systems and controlled addition rates are critical to prevent runaway reactions and the formation of dinitrated byproducts.

  • Oxidation: The use of KMnO₄ on a large scale generates significant amounts of MnO₂ waste. Alternative, more catalytic, or environmentally benign oxidation methods could be explored, such as using catalytic amounts of a transition metal with a co-oxidant like sodium hypochlorite.

  • Hydrogenation: The catalytic hydrogenation is a clean process. Key parameters for optimization include catalyst loading, hydrogen pressure, temperature, and agitation speed.[3] Proper handling and recovery of the palladium catalyst are essential for cost-effectiveness. The flammability of hydrogen and the pyrophoric nature of the catalyst necessitate specialized equipment and strict safety protocols.

  • Purification: On a large scale, recrystallization is preferred over chromatography for purification due to cost and throughput. Solvent selection is crucial to ensure high recovery and purity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Amino-2-fluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-fluoro-3-methylbenzoic acid (CAS 194804-84-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.[1] As a versatile building block in medicinal chemistry, particularly in oncology and neurology research, achieving high purity of this compound is critical for the synthesis of active pharmaceutical ingredients (APIs) and diagnostic agents.[1]

This resource provides a structured approach to purification, focusing on the underlying chemical principles to empower you to make informed decisions during your experimental work.

Understanding the Molecule: Properties and Impurity Profile

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality is key to its purification, particularly through acid-base extraction techniques. Its aromatic nature and the presence of a fluorine atom also influence its solubility in organic solvents.

A thorough understanding of the potential impurities is the first step toward effective purification. Based on common synthetic routes for similar compounds, such as the nitration and subsequent reduction of a toluene derivative, followed by oxidation of the methyl group, the following impurities are often encountered:

  • Starting Materials: Unreacted 2-fluoro-3-methyltoluene or its nitrated precursor.

  • Isomeric Impurities: Positional isomers formed during nitration or other aromatic substitution reactions.

  • Incompletely Reacted Intermediates: Such as 4-nitro-2-fluoro-3-methylbenzoic acid or 4-amino-2-fluoro-3-methyltoluene.

  • Byproducts of Oxidation: Impurities from incomplete or over-oxidation of the methyl group.

  • Reagents and Catalysts: Residual reagents or catalysts from the synthetic steps.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Q1: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A1: It's common for a single solvent to not meet the ideal criteria of high solubility when hot and low solubility when cold. In such cases, a mixed-solvent system is often effective. You would dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the turbidity followed by slow cooling should induce crystallization.

For this compound, with its polar amino and carboxylic acid groups, polar solvents are a good starting point. Based on data for structurally similar compounds, a good solvent pair to investigate would be Methanol/Water or Ethanol/Water, where the alcohol is the "good" solvent and water is the "poor" solvent.

Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point. To remedy this:

  • Reheat the solution: Add a small amount of the "good" solvent to the hot solution to decrease the concentration.

  • Cool Slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Solvent Choice: Consider a lower-boiling point solvent for the recrystallization.

Q3: No crystals are forming even after the solution has cooled completely. What are the next steps?

A3: This is a common issue, often caused by either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Drastic Cooling: If gentle cooling doesn't work, try placing the flask in an ice-salt bath for a short period.

Q4: The recrystallized product is still colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • After dissolving your crude product in the hot recrystallization solvent, remove it from the heat source.

  • Add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Acid-Base Extraction Issues

Q1: I've performed an acid-base extraction, but my final product yield is very low. What could have gone wrong?

A1: Low yield in acid-base extraction can stem from several factors:

  • Incomplete Extraction: Ensure you have performed multiple extractions with the acidic or basic solution to maximize the transfer of your compound into the aqueous layer. Three extractions with smaller volumes are generally more effective than one large extraction.

  • Incorrect pH Adjustment: When precipitating your product from the aqueous layer, ensure the pH is adjusted correctly. For precipitating the carboxylic acid from a basic extract, you need to acidify to a pH of around 2-3. For precipitating the amine from an acidic extract, you need to basify to a pH of around 9-10. Use pH paper to verify.

  • Emulsion Formation: Emulsions (a stable mixture of the organic and aqueous layers) can form, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking.

  • Solubility in Water: Even in its neutral form, your compound may have some slight solubility in the aqueous layer, leading to losses. Washing the combined organic layers with brine can help recover some of this.

Q2: After acidifying my basic extract, a precipitate formed, but it redissolved when I added more acid. What happened?

A2: This is a classic example of the amphoteric nature of your compound. At a very low pH, the amino group becomes protonated (-NH3+), forming a water-soluble salt. You have likely overshot the isoelectric point where the molecule has a net neutral charge and is least soluble. To recover your product, carefully add a dilute base to bring the pH back to the isoelectric point (typically around pH 4-5 for aminobenzoic acids) to re-precipitate your compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: It should be stored at room temperature in a dry, airtight container to protect it from moisture and atmospheric contaminants.[1]

Q: Can I use column chromatography to purify this compound?

A: Yes, column chromatography is a suitable technique. Due to the polar nature of the compound, silica gel is a good stationary phase. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Adding a small amount of acetic acid to the eluent can help to improve the peak shape by suppressing the ionization of the carboxylic acid group.

Q: How can I monitor the purity of my fractions during column chromatography?

A: Thin-layer chromatography (TLC) is the most common method. Spot small aliquots of each collected fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Combine the fractions that contain your pure product.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System (Methanol/Water)

This protocol is a general guideline. The optimal solvent ratios and volumes should be determined experimentally on a small scale first.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol leverages the amphoteric nature of the compound to separate it from neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Extraction (to remove basic impurities): Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). This will protonate basic impurities, moving them to the aqueous layer. Discard the aqueous layer. Note: Your product will likely also partition into the acidic aqueous layer to some extent. For maximum yield, this step can be skipped if basic impurities are not a major concern.

  • Basic Extraction (to isolate the product): To the organic layer, add 1 M NaOH (aq) and shake gently. The carboxylic acid group of your product will be deprotonated, forming a water-soluble sodium salt, which will move into the aqueous layer. Separate the aqueous layer and repeat the extraction on the organic layer two more times with fresh 1 M NaOH (aq). Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl (aq) with stirring until the pH is approximately 4-5. Your purified product should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization (Based on structurally similar compounds)

SolventPolarityExpected Solubility at Room TempExpected Solubility at Elevated TempNotes
WaterHighLowModerateGood anti-solvent with alcohols.
MethanolHighModerateHighGood primary solvent.
EthanolHighModerateHighGood primary solvent.
AcetoneMediumModerateHighMay have too high solubility at room temp.
Ethyl AcetateMediumLowModerateA potential single solvent.
DichloromethaneMediumLowModerateCan be used in a solvent pair.
TolueneLowVery LowLowLikely a poor solvent.
HexanesLowInsolubleInsolubleGood anti-solvent.

Visualizations

Workflow for Purification by Recrystallization

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in hot solvent->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Wash with cold solvent Wash with cold solvent Vacuum Filtration->Wash with cold solvent Dry Crystals Dry Crystals Wash with cold solvent->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product G cluster_1 Acid-Base Extraction Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Extract with 1M NaOH Extract with 1M NaOH Crude Mixture in Organic Solvent->Extract with 1M NaOH Aqueous Layer (Product Salt) Aqueous Layer (Product Salt) Extract with 1M NaOH->Aqueous Layer (Product Salt) Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Extract with 1M NaOH->Organic Layer (Neutral Impurities) Acidify Aqueous Layer Acidify Aqueous Layer Aqueous Layer (Product Salt)->Acidify Aqueous Layer Precipitate Pure Product Precipitate Pure Product Acidify Aqueous Layer->Precipitate Pure Product Isolate and Dry Isolate and Dry Precipitate Pure Product->Isolate and Dry Pure Product Pure Product Isolate and Dry->Pure Product

References

Technical Support Center: Navigating the Synthesis of Fluorinated Amino Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of fluorinated amino benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with the nitration of fluorinated benzoic acids and the subsequent reduction of the nitro group. These reactions, while fundamental, are often accompanied by a unique set of challenges owing to the interplay of electronic and steric effects imparted by the fluorine and carboxylic acid substituents.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common side reactions, optimize your reaction conditions, and ensure the integrity of your synthetic route. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to build a deeper understanding of the underlying chemistry.

Part 1: Troubleshooting Guide for the Nitration of Fluorinated Benzoic Acids

The introduction of a nitro group onto a fluorinated benzoic acid ring is a critical step, but one that can be plagued by issues of regioselectivity and unwanted side reactions. This section addresses the most common problems encountered.

Q1: I'm getting a mixture of isomers during the nitration of my fluorinated benzoic acid. How can I improve the regioselectivity?

Answer: This is a frequent challenge stemming from the competing directing effects of the fluorine and the carboxylic acid groups. The carboxylic acid is a meta-director and a deactivator, while fluorine is an ortho-, para-director and a deactivator. The final isomeric distribution depends on the position of the fluorine atom and the reaction conditions.

Understanding the Directing Effects:

  • 2-Fluorobenzoic Acid: The fluorine at the ortho position strongly deactivates the adjacent C3 and C5 positions. The carboxylic acid directs meta to the C3 and C5 positions. The major product is typically 2-fluoro-5-nitrobenzoic acid , with 2-fluoro-3-nitrobenzoic acid as a minor isomer.

  • 3-Fluorobenzoic Acid: The fluorine directs to the C2, C4, and C6 positions, while the carboxylic acid directs to the C5 position. The major products are often a mixture, with 3-fluoro-2-nitrobenzoic acid and 3-fluoro-6-nitrobenzoic acid being significant. The formation of 5-fluoro-2-nitro-benzoic acid is also possible.[1]

  • 4-Fluorobenzoic Acid: The fluorine directs to the C3 and C5 positions, and the carboxylic acid also directs to the C3 and C5 positions. This alignment of directing effects generally leads to a higher yield of the desired 4-fluoro-3-nitrobenzoic acid .

Troubleshooting Poor Regioselectivity:

Potential Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of less favored isomers, leading to a decrease in selectivity.Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. Lower temperatures favor kinetic control.[2]
Inappropriate Nitrating Agent The concentration and composition of the nitrating mixture (HNO₃/H₂SO₄) are crucial for controlling the concentration of the nitronium ion (NO₂⁺).Use a pre-cooled mixture of concentrated nitric acid and sulfuric acid. A common ratio is 1:1 or 1:2 (v/v). For highly deactivated substrates, fuming nitric acid or oleum may be necessary, but this should be approached with caution as it can decrease selectivity.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to the formation of thermodynamic products or dinitration.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction upon consumption of the starting material.

Workflow for Optimizing Regioselectivity:

Caption: Decision workflow for troubleshooting poor regioselectivity in nitration.

Q2: My reaction is producing a significant amount of a non-nitrated aromatic compound, and I'm detecting gas evolution. What is happening?

Answer: You are likely observing nitrodecarboxylation , a side reaction where the carboxylic acid group is replaced by a nitro group.[3] This is more prevalent with electron-rich aromatic rings, but the presence of activating groups ortho or para to the carboxyl group can make it a competitive pathway even in deactivated systems.

Mechanism of Nitrodecarboxylation: Ipso-attack of the nitronium ion at the carbon bearing the carboxylic acid group forms an unstable intermediate. Subsequent loss of carbon dioxide and a proton leads to the nitro-substituted arene.

Strategies to Minimize Nitrodecarboxylation:

  • Lower Reaction Temperature: This side reaction often has a higher activation energy than the desired nitration. Conducting the reaction at 0°C or below can significantly suppress it.

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the fluorinated benzoic acid. This maintains a low instantaneous concentration of the nitronium ion, disfavoring the ipso-attack.

  • Choice of Nitrating System: For sensitive substrates, consider milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or using a solid-supported catalyst which can offer higher selectivity.[4]

Q3: I'm seeing byproducts that suggest the fluorine atom has been replaced. Is this possible?

Answer: Yes, this is known as ipso-substitution of the fluorine atom. While the C-F bond is strong, ipso-attack by the nitronium ion at the carbon attached to the fluorine can occur, especially if that position is activated by other substituents. The resulting intermediate can then lose a fluoride ion to yield a nitro-compound lacking fluorine. This is generally a minor pathway for fluorinated benzoic acids unless the ring is highly activated.

Troubleshooting Ipso-Substitution:

  • Milder Conditions: Similar to nitrodecarboxylation, using lower temperatures and a less aggressive nitrating agent can disfavor this higher-energy pathway.

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates. In some cases, using a more polar solvent can help to stabilize the desired Wheland intermediate over the one leading to ipso-substitution.

Part 2: Troubleshooting Guide for the Reduction of Fluorinated Nitrobenzoic Acids

The reduction of the nitro group to an amine is the final step in synthesizing fluorinated aminobenzoic acids. However, this transformation is often complicated by the potential for defluorination and the formation of undesired byproducts.

Q4: My primary side product is the non-fluorinated aniline. How can I prevent defluorination during catalytic hydrogenation?

Answer: Defluorination is a major challenge during the catalytic hydrogenation of fluoronitroarenes. The hydrogenolysis of the C-F bond is often catalyzed by common hydrogenation catalysts like Palladium on carbon (Pd/C).

Understanding the Mechanism of Defluorination: The mechanism is complex but is believed to involve the oxidative addition of the C-F bond to the metal surface, followed by hydrogenolysis. The propensity for defluorination is influenced by the position of the fluorine atom, the catalyst, solvent, and additives.

Strategies to Prevent Defluorination:

Parameter Recommendation Rationale
Catalyst Choice Use Raney Nickel or Platinum-based catalysts (e.g., PtO₂) instead of Pd/C. Rhodium-based catalysts have also been shown to be effective in some cases.Palladium has a high propensity for C-F bond cleavage. Raney Nickel and Platinum are generally less aggressive towards the C-F bond while still being effective for nitro group reduction.
Acidic Additives Add a small amount of a non-halide acid, such as acetic acid or sulfuric acid , to the reaction mixture.The acidic medium can protonate the aniline product, reducing its coordination to the catalyst surface and thereby suppressing further reactions like defluorination. It can also modify the catalyst surface in a way that disfavors C-F bond activation.
Reaction Temperature and Pressure Use the lowest effective temperature and hydrogen pressure .Harsher conditions (high temperature and pressure) increase the likelihood of C-F bond hydrogenolysis. Start with room temperature and atmospheric or slightly elevated pressure and only increase if the reaction is too slow.
Solvent The choice of solvent can influence catalyst activity and selectivity. Ethanol or ethyl acetate are common choices.Protic solvents can sometimes help to solvate the intermediates and products, potentially reducing their interaction with the catalyst surface and minimizing side reactions.

Experimental Protocol for Defluorination-Sensitive Reduction:

  • To a solution of the fluoronitrobenzoic acid in ethanol, add a catalytic amount of Raney Nickel (as a slurry in water or ethanol).

  • Add a small amount of acetic acid (e.g., 0.1-0.5 equivalents).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or at a controlled pressure).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the resulting aminobenzoic acid by recrystallization or column chromatography.

Q5: My reduction is incomplete, or I'm isolating colored byproducts. What are these and how do I avoid them?

Answer: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. These intermediates can then undergo condensation reactions to form colored azoxy and azo compounds, which are common impurities.[5][6]

Troubleshooting Incomplete Reduction and Byproduct Formation:

  • Catalyst Activity: The catalyst may be deactivated. Ensure you are using fresh, active catalyst. For Pd/C, ensure it has not been exposed to air for prolonged periods.

  • Hydrogen Source: Ensure a sufficient and continuous supply of hydrogen. For reactions using transfer hydrogenation (e.g., with ammonium formate), ensure an adequate excess of the hydrogen donor.

  • Reaction Time and Temperature: If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) may be necessary. However, be mindful that higher temperatures can also promote side reactions.

  • pH of the Medium: The formation of azoxy and azo compounds is often favored under neutral or basic conditions. Maintaining a slightly acidic medium can help to suppress these condensation reactions.[5]

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reduction methods that are less prone to forming these byproducts.

Alternative Reduction Methods:

Reducing Agent Conditions Advantages Considerations
Tin(II) Chloride (SnCl₂) Typically in ethanol or ethyl acetate, often with HCl.Generally good for preserving C-F bonds and avoids azo/azoxy formation.Requires stoichiometric amounts of the metal salt, leading to more waste.
Iron powder (Fe) In the presence of an acid like acetic acid or ammonium chloride in an alcohol/water mixture.A classic, cost-effective, and often chemoselective method.Can be slow and may require heating. Workup can be cumbersome.
Sodium Dithionite (Na₂S₂O₄) In a biphasic system like dichloromethane/water with a phase-transfer catalyst.A mild reducing agent that can be selective for the nitro group.May not be effective for all substrates.

Decision Tree for Reduction Troubleshooting:

Caption: Troubleshooting flowchart for the reduction of fluoronitrobenzoic acids.

Part 3: Frequently Asked Questions (FAQs)

Q6: Can I nitrate a fluorobenzoic acid that has other substituents on the ring? A: Yes, but the regioselectivity will be determined by the combined directing effects of all substituents. You will need to consider the relative activating/deactivating strength and directing properties of each group to predict the major isomer(s). For example, a strongly activating group like a methoxy group will likely dominate the directing effects.

Q7: Is it possible to selectively reduce one nitro group in a dinitro-fluorobenzoic acid? A: Selective reduction is challenging but can sometimes be achieved. Using a milder reducing agent like sodium sulfide (Na₂S) or controlling the stoichiometry of the reducing agent and carefully monitoring the reaction can allow for the isolation of the nitro-amino intermediate. The relative positions of the nitro groups and the fluorine atom will also influence the selectivity.

Q8: My final fluorinated aminobenzoic acid is unstable and darkens over time. Why is this happening and how can I prevent it? A: Anilines, especially those with electron-donating groups, can be susceptible to air oxidation, leading to the formation of colored polymeric materials. To prevent this, store your purified product under an inert atmosphere (nitrogen or argon) and in the dark. If the compound is particularly sensitive, storing it as a hydrochloride salt can improve its stability.

Q9: Are there any non-metal-based methods to reduce the nitro group? A: Yes, transfer hydrogenation using reagents like ammonium formate or cyclohexene with a palladium catalyst is a common alternative to using hydrogen gas. Additionally, certain organic reducing agents can be employed, although they are less common for this specific transformation on an industrial scale.

References

Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Fluorotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic aromatic substitution (SEAr) on fluorotoluene substrates. Controlling regioselectivity in these systems is a common challenge due to the competing directing effects of the methyl and fluoro substituents. This document provides in-depth FAQs, troubleshooting guides, and actionable protocols to help you achieve your desired isomeric purity.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the core principles governing the reactivity and selectivity of fluorotoluenes.

Q1: Why is controlling regioselectivity in fluorotoluenes so challenging?

The primary challenge arises from the opposing electronic nature of the two substituents.

  • The methyl group (-CH₃) is an activating group that donates electron density into the aromatic ring through an inductive effect and hyperconjugation.[1][2] It directs incoming electrophiles to the ortho and para positions.

  • The fluorine atom (-F) is a deactivating group due to its strong electron-withdrawing inductive effect (-I).[3] However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M or +R effect), which directs incoming electrophiles to the ortho and para positions.[3]

This creates a scenario where both groups direct to ortho and para positions relative to themselves, but their activating/deactivating properties are mismatched. The final regiochemical outcome is a delicate balance of these electronic effects, steric hindrance, and the specific reaction conditions employed.[4][5]

Q2: How do the directing effects of the methyl and fluoro groups compare?

The methyl group is a weak activator, making the ring more nucleophilic and reactive than benzene.[1] Fluorine is a weak deactivator, making the ring less reactive than benzene.[2] However, fluorine's resonance effect is significant enough to strongly direct substitution to the para position, and to a lesser extent, the ortho position, because these positions can better accommodate the positive charge in the reaction intermediate (the sigma complex).[3][6] In direct competition, the activating effect of the methyl group often has a stronger influence on the overall rate, but the directing power of both substituents must be considered.

Q3: How do these competing effects manifest in the different fluorotoluene isomers?

The interplay between the substituents dictates the most probable sites of electrophilic attack for each isomer. The positions are activated (A) or deactivated (D) based on the combined influence of the methyl and fluoro groups.

IsomerRing PositionInfluence of -CH₃Influence of -FCombined Effect & Predicted Reactivity
2-Fluorotoluene C3meta (D)ortho (D)Strongly Deactivated
C4para (A)meta (D)Activated
C5meta (D)para (A)Activated
C6ortho (A)meta (D)Activated (but sterically hindered)
3-Fluorotoluene C2ortho (A)ortho (D)Moderately Activated
C4para (A)ortho (D)Activated
C5meta (D)meta (D)Strongly Deactivated
C6ortho (A)para (A)Strongly Activated
4-Fluorotoluene C2ortho (A)meta (D)Activated
C3meta (D)ortho (D)Strongly Deactivated

This table provides a simplified qualitative prediction. The actual product distribution will depend heavily on the specific reaction.

Caption: Competing directing effects on the 2-fluorotoluene ring.

Part 2: Troubleshooting Guides for Common Reactions

This section provides practical solutions to specific experimental challenges in a problem-and-solution format.

Guide 1: Nitration of 2-Fluorotoluene
  • Problem: "I'm attempting the nitration of 2-fluorotoluene using standard HNO₃/H₂SO₄ conditions and getting a nearly inseparable mixture of 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene. How can I improve the selectivity for the 4-nitro isomer?"

  • Analysis: This is a classic regioselectivity problem where electronics and sterics are in direct competition.

    • Electronic Factors: The C4 position is electronically favored by the para-directing methyl group. The C6 position is favored by the ortho-directing methyl group. Both are viable.

    • Steric Factors: The C6 position is flanked by both the methyl and fluoro groups, making it significantly more sterically hindered than the C4 position.[4] This steric hindrance can be exploited to favor substitution at the C4 position.[7]

  • Solutions & Experimental Protocols:

    • Utilize a Sterically Bulky Nitrating Agent: A larger electrophile will be more sensitive to steric hindrance, thus favoring attack at the less hindered C4 position.

      • Protocol: Instead of the nitronium ion (NO₂⁺) from HNO₃/H₂SO₄, consider using a nitrating agent complexed with a bulkier species. Nitration with nitronium tetrafluoroborate (NO₂BF₄) in a non-coordinating solvent can sometimes offer different selectivity. A classic method is to use acetyl nitrate, prepared in situ.

      • Step-by-Step Protocol (Acetyl Nitrate):

        • Cool a solution of 2-fluorotoluene (1.0 eq) in acetic anhydride to 0 °C in an ice bath.

        • Slowly add fuming nitric acid (1.05 eq) dropwise while maintaining the temperature below 10 °C.

        • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC or GC-MS.

        • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane or ethyl acetate.

        • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

        • Analyze the isomer ratio using ¹H NMR or GC. An increase in the 4-nitro isomer is expected.

    • Employ Shape-Selective Catalysis: Using a solid acid catalyst, such as a zeolite, can provide a sterically constrained environment that favors the formation of the less bulky para isomer.[8][9] The transition state leading to the ortho product is disfavored within the catalyst's pores.[9]

      • Protocol:

        • Activate a medium-pore zeolite (e.g., H-ZSM-5) by heating under vacuum.

        • Suspend the activated zeolite in a non-polar solvent like hexane.

        • Add the 2-fluorotoluene substrate.

        • Slowly add a solution of the nitrating agent (e.g., a solution of N₂O₅ in CCl₄ or acetyl nitrate) at a controlled temperature (e.g., 0 °C to room temperature).[10]

        • Filter off the catalyst after the reaction is complete and work up the filtrate. A significant enhancement of the para product is often observed.[9]

Guide 2: Friedel-Crafts Acylation of 4-Fluorotoluene
  • Problem: "My Friedel-Crafts acylation of 4-fluorotoluene with acetyl chloride and AlCl₃ is giving a low yield and multiple products. How can I achieve a clean, high-yielding reaction to get 2-acetyl-4-fluorotoluene?"

  • Analysis: The Friedel-Crafts reaction is highly sensitive to the electronic nature of the aromatic ring.[11]

    • Deactivation: The fluorine atom deactivates the ring, making the reaction more sluggish than with toluene.[12]

    • Catalyst Stoichiometry: The product, an aryl ketone, is a Lewis base and will form a complex with the AlCl₃ catalyst.[12][13] This complexation deactivates the product towards further acylation but also means that at least a stoichiometric amount of the catalyst is required.[11]

    • Directing Effects: Both the methyl and fluoro groups are ortho, para-directors. In 4-fluorotoluene, the methyl group directs to the C2 and C6 positions. The fluorine atom directs to the C3 and C5 positions. The activating methyl group's directing effect is dominant, so substitution is expected primarily at the C2 position (ortho to methyl, meta to fluoro).[14]

  • Solutions & Experimental Protocols:

    • Optimize Catalyst and Stoichiometry: Ensure at least 1.1 equivalents of AlCl₃ are used to account for complexation with both the acyl chloride and the ketone product. Using a milder Lewis acid like ZnCl₂ or FeCl₃ might reduce side reactions but could require higher temperatures.

    • Control Reaction Temperature: Friedel-Crafts reactions can be exothermic. Running the reaction at a lower temperature can significantly improve selectivity and reduce the formation of byproducts.

      • Step-by-Step Protocol:

        • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq) and a dry, non-polar solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

        • Cool the suspension to 0 °C.

        • Slowly add acetyl chloride (1.0 eq) dropwise to form the acylium ion complex.

        • Add 4-fluorotoluene (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

        • Allow the reaction to stir at 0 °C for several hours, or until TLC/GC analysis shows consumption of the starting material.

        • Quench the reaction by carefully and slowly pouring it onto a mixture of crushed ice and concentrated HCl.

        • Separate the layers, extract the aqueous phase with DCM, and combine the organic layers.

        • Wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Troubleshooting_Workflow Start Problem: Poor Regioselectivity Analyze Analyze Directing Effects: - Electronic (Activating/Deactivating) - Steric Hindrance Start->Analyze CheckReaction Evaluate Reaction Type Analyze->CheckReaction Nitration Nitration? CheckReaction->Nitration Yes Acylation Friedel-Crafts? CheckReaction->Acylation No Strategy1 Strategy: Exploit Sterics Nitration->Strategy1 Strategy2 Strategy: Optimize Conditions Acylation->Strategy2 Action1a Use Bulky Reagent (e.g., Acetyl Nitrate) Strategy1->Action1a Action1b Use Shape-Selective Catalyst (e.g., Zeolite) Strategy1->Action1b Action2a Control Temperature (e.g., 0 °C) Strategy2->Action2a Action2b Ensure Stoichiometric Catalyst (>1.0 eq AlCl₃) Strategy2->Action2b End Achieve Desired Isomer Action1a->End Action1b->End Action2a->End Action2b->End

Caption: A general workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex aromatic compounds. We will address the specific challenges encountered during the synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid and its isomers, providing expert insights, troubleshooting protocols, and validated experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical during the planning phase of your synthesis.

Q1: What are the primary strategic challenges in synthesizing a tetra-substituted benzene ring like this compound?

A1: The core challenge is achieving the correct regiochemistry among the four substituents: an amino group, a fluorine atom, a methyl group, and a carboxylic acid. The synthesis is not a simple one-pot reaction but a multi-step process where the order of substituent introduction is paramount. The two main difficulties are:

  • Competing Directing Effects: Each substituent electronically influences where the next one will be added to the ring. The strongly activating amino and methyl groups direct ortho and para, while the deactivating but ortho, para-directing fluorine and carboxyl groups add complexity. Managing these competing influences is key to avoiding isomeric mixtures.

  • Isomer Separation: If the regioselectivity of a reaction step is poor, you will generate isomers that can be notoriously difficult to separate due to their similar physical properties (polarity, solubility). A successful strategy maximizes regioselectivity to minimize downstream purification challenges.

Q2: How do I decide which synthetic route to take? What are the most viable starting points?

A2: The choice of synthetic route depends on the availability of starting materials and the chemist's tolerance for specific reaction types. A common and effective strategy involves the sequential functionalization of a less substituted, commercially available toluene or benzoic acid derivative.

A logical approach, illustrated below, often starts with a toluene derivative because the methyl group can be oxidized to the required carboxylic acid late in the synthesis. For instance, starting with 3-fluoro-2-methylaniline or 2-fluoro-3-nitrotoluene allows you to build the substitution pattern logically. The introduction of the amino group is typically achieved via the reduction of a nitro group, a reliable and high-yielding transformation.[1][2][3]

Q3: Directed ortho-metalation (DoM) is a powerful tool. Is it applicable here?

A3: Yes, DoM is an excellent strategy for achieving regiocontrol in substituted aromatics. Both the carboxylic acid group and fluorine are effective directed metalation groups (DMGs).[4][5] In competition experiments, the carboxylic acid group has been shown to be a potent director, typically guiding lithiation to its adjacent ortho position.[4][6][7] For example, if you were to start with 2-fluoro-3-methylbenzoic acid, lithiation would likely occur at the C6 position, directed by the carboxylate. This can be a powerful tool if the desired substitution pattern aligns with the directing ability of the functional groups present on your intermediate.

Q4: What are the best analytical methods for confirming the structure and purity of my final product and intermediates?

A4: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Will confirm the number of aromatic protons and their coupling patterns, which is highly indicative of the substitution pattern.

    • ¹³C NMR: Will show the number of unique carbons.

    • ¹⁹F NMR: Crucial for fluorinated compounds. The chemical shift of the fluorine signal and its coupling to nearby protons (J_HF) provides definitive evidence of its position relative to other substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8][9]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch.[10]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the ratio of isomers in a mixture.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem EncounteredProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Yield during Carboxylation via Lithiation 1. Incomplete lithiation: The organolithium base (e.g., n-BuLi) may not be strong enough or may be consumed by trace amounts of water. 2. Degradation of aryllithium: The aryllithium intermediate is unstable at higher temperatures. 3. Inefficient CO₂ quench: Gaseous CO₂ may not react efficiently; atmospheric moisture can quench the aryllithium before carboxylation.1. Optimize Lithiation: Use a stronger base system like sec-BuLi with TMEDA as a chelating agent to increase basicity and ensure complete deprotonation.[6][11] All glassware must be flame-dried, and all reagents and solvents must be strictly anhydrous. 2. Maintain Low Temperature: Keep the reaction temperature at or below -78 °C (a dry ice/acetone bath) from the moment the base is added until the CO₂ quench.[7] 3. Improve Quench: Quench the reaction by pouring the cold aryllithium solution onto a large excess of freshly crushed dry ice, rather than bubbling CO₂ gas through the solution. This ensures a high concentration of CO₂ for efficient trapping.[12]
Formation of Multiple Isomers during Nitration Step 1. Competing directing effects: The starting material has multiple activating or directing groups, leading to a mixture of ortho and para products. 2. Harsh reaction conditions: High temperatures or overly strong nitrating agents (e.g., fuming HNO₃/H₂SO₄) can reduce selectivity.1. Strategic Substrate Choice: Choose a starting material where the directing groups reinforce each other or where one group's directing effect strongly dominates. For example, nitrating 3-fluorotoluene is likely to yield a mixture, but nitrating a substrate with a powerful directing group already in place can provide better control. 2. Milder Conditions: Use milder nitrating agents, such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or a nitrate salt with an acid catalyst, at lower temperatures to improve selectivity.
Incomplete Oxidation of Methyl Group to Carboxylic Acid 1. Insufficient Oxidant: The stoichiometry of the oxidizing agent (e.g., KMnO₄, CrO₃) was too low. 2. Poor Substrate Solubility: The aromatic starting material is often insoluble in the aqueous oxidant solution, leading to a slow, incomplete reaction.[13] 3. Reaction stops at aldehyde/alcohol: Milder conditions or insufficient reaction time can lead to partial oxidation.[13]1. Increase Oxidant: Use a larger excess of the oxidizing agent (e.g., 3-4 equivalents of KMnO₄). 2. Use a Phase-Transfer Catalyst (PTC): Add a PTC like a quaternary ammonium salt (e.g., Aliquat 336). The PTC transports the permanganate ion into the organic phase where the substrate is, dramatically accelerating the reaction rate.[2] 3. Increase Time/Temperature: Ensure the reaction is heated (reflux) for a sufficient duration until TLC or GC-MS analysis shows complete consumption of the starting material.
Difficulty Separating Final Product from Isomers 1. Similar Physicochemical Properties: The desired product and its isomers have very similar polarity, solubility, and boiling points.1. Fractional Recrystallization: This is the first method to attempt. Systematically test a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions where one isomer preferentially crystallizes.[14] 2. Column Chromatography: If recrystallization fails, flash column chromatography is necessary. Use a high-resolution silica gel and carefully optimize the eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid to keep the carboxyl group protonated). 3. Derivatization: As a last resort, convert the mixture of acids to their methyl esters.[15] The esters may have different properties that allow for easier separation by chromatography. After separation, the desired ester can be hydrolyzed back to the carboxylic acid.

Section 3: Visualization of Synthetic Pathways

Understanding the flow of a synthetic strategy is critical. The following diagrams illustrate a logical workflow and a troubleshooting decision process.

G cluster_0 Synthetic Workflow: From Toluene to Final Product A Start: 2-Fluoro-3-methylaniline B Step 1: Sandmeyer Reaction (NaNO₂, HCl, CuCN) A->B C Intermediate: 2-Fluoro-3-methylbenzonitrile B->C D Step 2: Nitration (HNO₃, H₂SO₄) C->D E Intermediate: 2-Fluoro-3-methyl-4-nitrobenzonitrile (Major Isomer) D->E F Step 3: Hydrolysis (NaOH, H₂O, Heat) E->F G Intermediate: 2-Fluoro-3-methyl-4-nitrobenzoic acid F->G H Step 4: Reduction (H₂, Pd/C or Fe/HCl) G->H I Final Product: This compound H->I

Caption: A potential synthetic workflow for this compound.

G Start Isomeric Mixture Detected After Reaction? CheckPurity Quantify Isomer Ratio (HPLC/¹H NMR) Start->CheckPurity IsSeparationFeasible Is Ratio > 90:10? CheckPurity->IsSeparationFeasible Purify Proceed to Purification (Recrystallization or Chromatography) IsSeparationFeasible->Purify Yes RevisitChem Re-evaluate Reaction Strategy IsSeparationFeasible->RevisitChem No CheckConditions Can Reaction Conditions Be Optimized? (Temp, Solvent, Reagent) RevisitChem->CheckConditions ModifyRoute Modify Synthetic Route? (Change order of steps, use blocking groups) CheckConditions->ModifyRoute No End Proceed with Optimized/New Route CheckConditions->End Yes ModifyRoute->End

Caption: Decision tree for troubleshooting poor regioselectivity.

Section 4: Key Experimental Protocols

The following protocols are generalized procedures based on established chemical principles. All work should be conducted by trained personnel in a proper chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Oxidation of a Nitrotoluene Intermediate using a Phase-Transfer Catalyst

This protocol describes the oxidation of a methyl group on a nitro-activated ring, a key step in converting a toluene precursor to a benzoic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-methyl-4-nitrotoluene (1.0 eq), water, and Aliquat 336 (0.05 eq).

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 30 minutes. The addition is exothermic; use a water bath to maintain control if necessary.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: Cool the reaction to room temperature. Quench the excess KMnO₄ by adding a small amount of ethanol until the purple color disappears.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the Celite pad thoroughly with hot water.

  • Isolation: Combine the aqueous filtrates and cool in an ice bath. Acidify the solution to pH ~2 with concentrated HCl. The product, 2-fluoro-3-methyl-4-nitrobenzoic acid, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture if further purification is needed.

Protocol 2: Catalytic Reduction of a Nitrobenzoic Acid to an Aminobenzoic Acid

This is a standard and clean method for converting a nitro group to a primary amine.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitrobenzoic acid intermediate (1.0 eq), a solvent such as methanol or ethyl acetate, and 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Inerting: Seal the vessel and purge the atmosphere with an inert gas (N₂ or Ar) several times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 50 psi or as specified by the apparatus).[1]

  • Reaction: Stir or shake the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-24 hours.

  • Workup: Carefully vent the hydrogen gas and purge the vessel again with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.

References

Recrystallization solvents for purifying 4-Amino-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2-fluoro-3-methylbenzoic acid (CAS: 194804-84-7). This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions to help you achieve the highest purity for this critical pharmaceutical intermediate.[1][2] As a substituted aromatic carboxylic acid, its purification via recrystallization is highly effective but requires careful solvent selection and technique.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting a large-scale recrystallization of this compound?

A1: Before committing your entire batch of crude product, it is imperative to conduct a systematic solvent screening on a small scale (10-20 mg of crude material per test). The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The structural features of this compound—a polar zwitterionic character from the amino and carboxylic acid groups, plus an aromatic ring—suggest that polar solvents are the most promising candidates.[3][4]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While a specific, universally optimal solvent is not documented, we can make expert recommendations based on the compound's chemical structure and data from analogous compounds like other aminobenzoic acids.[5][6][7] Polar protic solvents are an excellent starting point. We have compiled a qualitative guide to assist in your initial screening.

Table 1: Solvent Selection Guide for this compound

SolventPolarityBoiling Point (°C)Rationale & Expected Performance
Water High100The amino and carboxylic acid groups suggest potential solubility in hot water.[8][9] However, it may be too insoluble even when hot. Worth testing, possibly in a mixture.
Ethanol High78An excellent starting choice. Often effectively dissolves polar organic molecules like aminobenzoic acids upon heating and yields good quality crystals upon cooling.[5]
Methanol High65Similar to ethanol, it is a strong candidate.[7] Its lower boiling point can be advantageous for sensitive compounds, though less relevant here.
Isopropanol Medium82A good alternative to ethanol, with slightly different solvency properties that may be beneficial.
Acetone Medium56Its moderate polarity might be effective, but its low boiling point provides a smaller temperature gradient for crystallization, which can sometimes lead to rapid precipitation.
Ethyl Acetate Medium77A moderately polar solvent that is often effective for aromatic acids.[9] Can be a good candidate for a mixed-solvent system.
Hexane/Heptane Low69 / 98These are non-polar solvents and are expected to be poor solvents for this polar molecule. They are best used as anti-solvents in a mixed-solvent system.[8]
Dichloromethane Medium40While a good solvent for many organics, its low boiling point is a drawback. It has been used in a solvent pair for a similar compound.[6]
Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system, or solvent-pair, is ideal when no single solvent provides the desired solubility profile. This typically occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). The strategy is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) at the boiling point until the solution becomes faintly cloudy (the saturation point). This method, when followed by slow cooling, can produce exceptionally pure crystals.[6][8]

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound. Follow the logical workflow to diagnose and resolve experimental challenges.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool outcome Observe Outcome cool->outcome no_crystals Issue: No Crystals Form outcome->no_crystals No Crystals oiling_out Issue: 'Oiling Out' Occurs outcome->oiling_out Liquid/Oil Forms poor_yield Issue: Very Poor Yield outcome->poor_yield Few Crystals success Success: Abundant Crystals Form outcome->success Good Crystals too_dilute Reason: Too much solvent used (Solution is not saturated) no_crystals->too_dilute solve_dilute Solution: 1. Boil off excess solvent. 2. Re-cool slowly. too_dilute->solve_dilute induce Still No Crystals? Induce Crystallization solve_dilute->induce scratch Scratch inner flask wall with glass rod induce->scratch Yes seed Add a seed crystal of pure product induce->seed Yes reason_oil Reason: Solution is too concentrated or cooling too fast oiling_out->reason_oil solve_oil Solution: 1. Reheat to dissolve oil. 2. Add more hot solvent (1-5%). 3. Ensure very slow cooling. reason_oil->solve_oil reason_yield Reason: Too much solvent used or crystals are too soluble poor_yield->reason_yield solve_yield Solution: 1. Cool filtrate in an ice bath. 2. Concentrate mother liquor and cool for a second crop. reason_yield->solve_yield isolate Isolate by vacuum filtration, wash with ice-cold solvent, and dry thoroughly. success->isolate

Caption: Troubleshooting Flowchart for Recrystallization.

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A4: "Oiling out" happens when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a very high concentration of the solute or the presence of impurities depressing the melting point.[7]

Solution: Reheat the flask to re-dissolve the oil completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the concentration. Then, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or paper towels can promote the slow, ordered crystal growth required.[10]

Q5: I followed the procedure, but no crystals have formed after cooling. What should I do?

A5: This is a common issue that indicates the solution is not sufficiently saturated at room temperature, likely because too much solvent was added initially.[10]

Solutions (in order of preference):

  • Induce Crystallization: Try scratching the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for crystal formation.

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much, which could lead to oiling out.[10]

  • Ice Bath: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Q6: The recovered yield of my purified product is very low. How can I improve it?

A6: A low yield typically means that a significant amount of your product remains dissolved in the cold solvent (the "mother liquor").[10]

Solutions:

  • Minimize Solvent: The most critical factor is using the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Any excess will retain the product in solution upon cooling.

  • Thorough Cooling: Ensure the solution has been cooled completely. An ice bath can maximize the amount of product that crystallizes out.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off a significant portion of the solvent and then cool the reduced volume to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol outlines the fundamental steps for purifying this compound once a suitable solvent (e.g., ethanol) has been identified.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Add Hot Solvent: Heat your chosen solvent in a separate beaker. Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring until the solid just dissolves. It is critical to add only the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, you must perform a hot filtration. Quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely in the funnel.

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven if necessary.

References

Technical Support Center: By-product Identification in the Synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid is a critical process in the development of various pharmaceutical compounds, where it serves as a key building block.[1][2] The multi-step nature of its synthesis, however, presents several challenges, including the potential formation of numerous by-products. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot these impurities. By understanding the mechanistic origin of these by-products, you can optimize reaction conditions, streamline purification processes, and ensure the integrity of your final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, providing explanations for the formation of common by-products and guidance on their identification.

Q1: What is a common synthetic pathway for this compound, and at which stages are by-products most likely to form?

A common and efficient route starts from 2-fluoro-3-methylnitrotoluene. The synthesis involves two primary transformations: the oxidation of the methyl group to a carboxylic acid and the subsequent reduction of the nitro group to an amine.[3][4] Each of these steps is a critical control point where specific impurities can be generated.

The general workflow is outlined below:

Synthesis_Pathway cluster_byproducts1 Potential By-products from Step 1 cluster_byproducts2 Potential By-products from Step 2 A 2-Fluoro-3-methylnitrotoluene (Starting Material) B Step 1: Oxidation (e.g., KMnO4) A->B Strong Oxidant C 4-Nitro-2-fluoro-3-methylbenzoic acid (Intermediate) B->C BP1 Incomplete Oxidation (Aldehyde) Unreacted Starting Material D Step 2: Reduction (e.g., H2, Pd/C) C->D Reducing Agent E This compound (Final Product) D->E BP2 Incomplete Reduction (Nitroso, Azo) Dehalogenation Product Decarboxylation Product

Caption: A common two-step synthesis of this compound.

Q2: During the oxidation of 2-fluoro-3-methylnitrotoluene with KMnO₄, my reaction monitoring (TLC/LC-MS) shows multiple spots/peaks. What are the likely impurities?

This is a frequent observation when using strong, non-selective oxidizing agents like potassium permanganate.[5] The primary by-products stem from incomplete or over-oxidation.

  • Unreacted Starting Material (2-fluoro-3-methylnitrotoluene): This is the most straightforward impurity to identify. Its presence indicates that the reaction has not gone to completion. This can be due to insufficient oxidant, low reaction temperature, or inadequate reaction time.[6]

  • Partial Oxidation Product (4-Nitro-2-fluoro-3-methylbenzaldehyde): Potassium permanganate oxidizes a methyl group to a carboxylic acid via an aldehyde intermediate.[7] If the reaction stalls, this aldehyde can be isolated as a significant by-product. It will have a molecular weight that is 14 amu higher than the starting material but 16 amu lower than the desired carboxylic acid intermediate.

Troubleshooting Advice:

  • Optimize Stoichiometry: Ensure at least the stoichiometric amount of KMnO₄ is used. A slight excess may be required.

  • Control Temperature: While heat is necessary, excessive temperatures can lead to degradation. A reaction temperature of 80-95°C is often effective.[3]

  • Phase Transfer Catalyst: The use of a phase transfer catalyst (e.g., tetrabutylammonium chloride) can significantly improve the reaction rate and yield by facilitating interaction between the aqueous permanganate and the organic substrate.[4]

Q3: In the final product analysis, I've detected a significant impurity with a molecular weight of 125.10 g/mol . What is this and how was it formed?

This molecular weight corresponds to 3-fluoro-2-methylaniline . Its presence is a clear indicator of decarboxylation , the loss of the -COOH group as CO₂.[8] Aminobenzoic acids can be susceptible to decarboxylation, particularly when exposed to heat or acidic conditions.[9][10] Although the reduction step is often performed under neutral or basic conditions, residual acid from the oxidation workup or localized heating during solvent removal can trigger this side reaction.

Causality: The mechanism involves protonation of the aromatic ring, which facilitates the elimination of carbon dioxide. The electron-donating nature of the amino group enhances the ring's susceptibility to this electrophilic substitution reaction.[9]

Troubleshooting Advice:

  • Ensure complete neutralization of any acidic media before proceeding with the reduction or subsequent workup steps.

  • Avoid excessive temperatures during solvent evaporation or drying of the final product. Use vacuum distillation at the lowest feasible temperature.

Q4: My analysis after the nitro reduction step shows impurities with higher molecular weights, often with distinct colors. What are these compounds?

The reduction of an aromatic nitro group is a stepwise process that proceeds through several intermediates.[11] If the reduction is incomplete or if reaction conditions are not optimal, these intermediates can be present in your final product or react with each other to form dimers.

  • Nitroso Intermediate (4-Nitroso-2-fluoro-3-methylbenzoic acid): This is the first intermediate in the reduction pathway.

  • Hydroxylamine Intermediate (4-Hydroxylamino-2-fluoro-3-methylbenzoic acid): This is the second key intermediate.

  • Azo and Azoxy Dimers: These are colored by-products formed from the condensation of the nitroso and hydroxylamine intermediates.[11][12] They have molecular weights roughly double that of the desired product and are often responsible for yellow, orange, or red discoloration.

Troubleshooting Advice:

  • Catalyst Activity: Ensure your catalyst (e.g., Pd/C) is fresh and active. Deactivated catalysts can lead to incomplete reduction.[13]

  • Hydrogen Pressure: For catalytic hydrogenations, ensure adequate and consistent hydrogen pressure throughout the reaction.[13]

  • Alternative Reagents: If dimerization is a persistent issue, consider alternative reduction methods that are less prone to these side reactions, such as using tin(II) chloride (SnCl₂) or iron in acidic media.[12]

Q5: I've identified a by-product with a molecular weight of 151.15 g/mol , which is missing the fluorine atom. How did this dehalogenation occur?

This impurity is 4-Amino-3-methylbenzoic acid . Its formation is due to hydrodehalogenation , a known side reaction during catalytic hydrogenation, especially when using palladium on carbon (Pd/C).[12]

Causality: The palladium catalyst can facilitate the reductive cleavage of the carbon-fluorine bond, replacing the fluorine atom with hydrogen. This is more common with more labile halogens like bromine and iodine, but it can occur with fluorine, particularly with extended reaction times or higher catalyst loading.

Troubleshooting Advice:

  • Catalyst Choice: If dehalogenation is significant, consider using a different catalyst. Raney Nickel is often a suitable alternative for nitro reductions where dehalogenation is a concern.[12]

  • Reaction Monitoring: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Additive Use: In some cases, adding a catalyst poison in controlled amounts can selectively inhibit the dehalogenation reaction without stopping the desired nitro reduction.

By-product Summary Table

Potential By-product NameMolecular FormulaMolecular Weight ( g/mol )Originating StepCommon Cause
2-Fluoro-3-methylnitrotolueneC₈H₈FNO₂169.15OxidationIncomplete Reaction
4-Nitro-2-fluoro-3-methylbenzaldehydeC₈H₆FNO₃183.14OxidationPartial Oxidation
4-Nitro-2-fluoro-3-methylbenzoic acidC₈H₆FNO₄199.14ReductionIncomplete Reaction
Azo/Azoxy DimersC₁₆H₁₂F₂N₂Oₓ (x=3 or 4)~318-334ReductionIncomplete Reduction / Side Reaction
4-Amino-3-methylbenzoic acidC₈H₉NO₂151.16ReductionDehalogenation
3-Fluoro-2-methylanilineC₇H₈FN125.15Reduction / WorkupDecarboxylation

Analytical & Identification Protocols

A systematic approach is crucial for the unambiguous identification of by-products. A typical workflow involves initial screening by chromatography, followed by mass determination and detailed structural analysis.[14][15]

Analytical_Workflow A Crude Reaction Mixture B Initial Screening (TLC, HPLC/UPLC) A->B Analyze purity C Separation & Isolation (Prep-HPLC, Column Chromatography) B->C Isolate impurities >0.1% D Molecular Weight Determination (LC-MS, GC-MS) B->D Identify m/z of impurities E Structural Elucidation (NMR: 1H, 13C, 19F) (FTIR) C->E Obtain pure samples D->E Propose structures F By-product Structure Confirmed E->F Confirm identity

Caption: General workflow for the identification and characterization of synthesis by-products.

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

This is the most powerful initial technique, providing retention time data and mass-to-charge ratios (m/z) for all components in a single run.[16][17]

Objective: To determine the number of impurities and their molecular weights.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture or final product. Dissolve in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV/Vis Diode Array Detector (DAD) at multiple wavelengths (e.g., 254 nm, 280 nm).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture all species.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Integrate the chromatogram to determine the relative percentage of each impurity. Analyze the mass spectrum for each peak to obtain the molecular weight ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode). Compare these molecular weights to the summary table above to form initial hypotheses.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure confirmation of significant or unknown by-products, isolation followed by NMR is essential.[17]

Objective: To confirm the chemical structure of isolated impurities.

Methodology:

  • Isolation: Isolate the impurity of interest using preparative HPLC or column chromatography. Ensure the collected fraction is pure by re-analyzing via analytical HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the isolated, dried by-product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Look for characteristic shifts of aromatic, methyl, and amine protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms. This is particularly useful for confirming the presence of the carboxylic acid carbon (~165-185 ppm).

  • ¹⁹F NMR: This is a critical experiment for this specific synthesis. It will immediately confirm the presence or absence of the fluorine atom. The chemical shift and coupling patterns can also help distinguish between positional isomers if they are suspected.

  • Data Interpretation: Correlate the data from all NMR experiments to piece together the final structure, confirming your hypothesis from the LC-MS data. For example, the absence of a signal in the ¹⁹F NMR spectrum would confirm a dehalogenation by-product. The disappearance of the carboxylic acid carbon signal in the ¹³C spectrum and the appearance of a new aromatic C-H signal in the ¹H spectrum would confirm a decarboxylation event.

References

Handling and safety precautions for 4-Amino-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-2-fluoro-3-methylbenzoic acid

A Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides consolidated safety and handling guidance for this compound based on available data for this compound and structurally related aromatic carboxylic acids. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier-specific SDS for the most accurate and comprehensive information before handling this chemical. All procedures should be conducted after a thorough, site-specific risk assessment.

Compound Profile & Physical Properties

This compound is a specialized building block used primarily in pharmaceutical research as an intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in oncology and neurology.[1] Its distinct structure, featuring amino, fluoro, and carboxylic acid functional groups, makes it a versatile reagent in medicinal chemistry.[1]

This table summarizes key quantitative data. Properties without specific data for this exact CAS number are estimated based on structurally similar compounds, such as 4-Amino-3-methylbenzoic acid.

PropertyValueSource
CAS Number 194804-84-7[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance Yellow to tan crystalline powder (expected)[2]
Melting Point ~164-172 °C (estimated range)[2][3]
Storage Temperature Room temperature; cool, dry place[1][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure via skin contact, eye contact, and inhalation. The primary hazards associated with this class of compounds are skin irritation, serious eye irritation, and potential respiratory irritation from airborne dust.[6][7][8][9]

  • Expertise-Driven Rationale: Aromatic carboxylic acids, particularly those with amine and fluoride substitutions, can be potent irritants. The fine, crystalline nature of the powder increases the risk of aerosolization during handling, making respiratory and eye protection critical.

PPE CategoryRecommended EquipmentCausality and Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]Why: Protects against accidental splashes during dissolution and prevents airborne powder from contacting the eyes. For larger quantities or tasks with a high splash potential, a face shield should be worn over goggles.[6][10]
Skin Protection Chemical-resistant lab coat, fully buttoned.[6] Chemical-resistant gloves (disposable nitrile gloves are standard for incidental contact).[6][11][12]Why: A lab coat provides a primary barrier against spills. Nitrile gloves offer protection against a wide range of chemicals for short-term use.[10] Crucially, gloves must be inspected before use and changed immediately upon contamination to prevent permeation.
Footwear Fully enclosed, chemical-resistant shoes.[6]Why: Protects feet from spills. Open-toed shoes, sandals, or woven-fabric shoes are strictly prohibited in a laboratory setting.
Respiratory Protection Not typically required for small-scale use if work is performed within a certified chemical fume hood.[6][11]Why: A fume hood is the primary engineering control to minimize inhalation exposure.[6] If a fume hood is unavailable or if dust levels cannot be controlled, a NIOSH-approved respirator is required.[6][12]

Frequently Asked Questions (FAQs)

Handling & Storage

Q: How should I properly store this compound to ensure its stability and safety? A: Store this compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1][4] It is advisable to store it in a locked cabinet or designated area for regulated chemicals.[7][13] The key to preventing degradation is to protect it from moisture and incompatible materials.

Q: What are the primary hazards I should be aware of when handling the solid powder? A: The main risks are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[7][8][9]

  • Respiratory Irritation: Inhaling the fine dust can irritate the respiratory system.[6][9][13]

  • Allergic Skin Reaction: Some similar compounds may cause an allergic skin reaction upon repeated exposure.[5][14]

Therefore, always handle this compound inside a chemical fume hood to contain dust and wear the appropriate PPE.[6][11]

Experimental Procedures

Q: I'm having trouble dissolving the compound. What solvents are recommended? A: While specific solubility data is limited, based on its structure (an aromatic carboxylic acid), it is expected to have low solubility in water. It should be more soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), methanol, or ethanol. Gentle heating may aid dissolution, but this should be done cautiously in a well-ventilated area. For reactions, ensure the chosen solvent is compatible with your downstream chemistry.

Q: Are there any chemicals or chemical classes that should not be mixed with this compound? A: Yes. Avoid strong oxidizing agents.[7][15] These can react exothermically or degrade the compound, potentially creating hazardous byproducts. Always conduct a compatibility check before introducing new reagents to your reaction.

Troubleshooting Guide

Q: My reaction is not proceeding as expected, and I suspect an issue with the starting material. What should I check? A: First, verify the compound's storage conditions. Improper storage, such as exposure to moisture or light, can lead to degradation. Review the Certificate of Analysis (CoA) for the specific lot you are using to confirm its purity. If you suspect degradation, consider obtaining a fresh batch of the material.

Q: I observed charring or an unexpected color change during my reaction when heating. What is the likely cause? A: This often points to thermal decomposition or an incompatibility. Upon heating, the compound can decompose, potentially releasing hazardous gases like nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride.[4][15] Ensure your reaction temperature is not exceeding the compound's stability limit. Also, re-verify that none of your reagents are strong oxidizing agents, which are known incompatibilities.[7][15]

Emergency Procedures

Experimental Protocol: Solid Spill Response

Adherence to a strict protocol is essential to mitigate exposure and contamination during a spill.

  • Assess and Secure: Immediately alert personnel in the vicinity. Assess the extent of the spill. If it is large or if you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before any cleanup, don the full PPE suite as described in Section 2, including safety goggles, a lab coat, and double-gloving with nitrile gloves.

  • Contain Dust: Do not use a dry brush or create sweeping motions that could aerosolize the powder.[6]

  • Clean Up: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material and the paper towel into a clearly labeled hazardous waste container.[15]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Doff PPE and Dispose: Remove PPE in the correct order to avoid cross-contamination. All contaminated disposable materials must be placed in the dedicated hazardous waste container.[6]

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

Visualization: Spill Response Decision Tree

The following diagram outlines the critical decision-making process for responding to a spill of this compound.

Spill_Response start Spill Occurs assess Assess Spill Size & Location start->assess is_major Is the spill large, uncontained, or in a public area? assess->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes don_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) is_major->don_ppe No (Minor Spill) end Procedure Complete evacuate->end contain Gently cover with damp paper towel to prevent dust don_ppe->contain cleanup Carefully scoop material into labeled hazardous waste container contain->cleanup decontaminate Clean spill area with solvent, then soap and water cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose dispose->end

Caption: Decision workflow for handling a chemical spill.

References

Technical Support Center: Improving the Solubility of 4-Amino-2-fluoro-3-methylbenzoic acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this versatile building block. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in oncology and neurology, its effective use is paramount.[1] This document will address common solubility issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted aromatic carboxylic acid. Its solubility is dictated by the interplay of its functional groups: a carboxylic acid, an amino group, and a fluorinated, methylated benzene ring. Generally, it exhibits poor solubility in water at neutral pH but is more soluble in polar organic solvents.[2] The presence of both an acidic (carboxylic acid) and a basic (amino) group makes its aqueous solubility highly dependent on pH.[2][3][4]

Q2: Which organic solvents are recommended for dissolving this compound for reactions?

For synthetic reactions, polar aprotic solvents are typically the most effective. Based on literature and common laboratory practice for similar compounds, the following solvents are recommended as starting points:

  • N,N-Dimethylformamide (DMF) [2]

  • Dimethyl sulfoxide (DMSO) [2]

  • N-Methyl-2-pyrrolidone (NMP) [5]

  • Alcohols (e.g., methanol, ethanol) [3][4]

It is always advisable to perform small-scale solubility tests before proceeding with a large-scale reaction.[4]

Q3: How does pH significantly impact the aqueous solubility of this compound?

The solubility of this compound in aqueous solutions is profoundly influenced by pH due to its amphoteric nature, containing both a weakly acidic carboxylic acid group and a weakly basic amino group.[4]

  • In basic solutions (high pH): The carboxylic acid group deprotonates to form a carboxylate salt.[2][4] These ionic salts are generally much more soluble in water than the neutral acid.[6][7]

  • In acidic solutions (low pH): The amino group becomes protonated, forming a cationic salt, which also enhances aqueous solubility.[4]

Therefore, adjusting the pH of the aqueous medium is a primary strategy to enhance the solubility of this compound.[4]

Q4: My this compound precipitates out of solution upon cooling. How can this be prevented?

Precipitation upon cooling is a common issue that occurs when a solution becomes supersaturated as the temperature decreases.[4] To mitigate this, you can:

  • Maintain a higher reaction temperature: If the reaction conditions permit, maintaining a consistently elevated temperature can keep the compound in solution.[4]

  • Use a co-solvent system: The addition of a miscible co-solvent can improve the overall solvating power of the solvent system, even at lower temperatures.[8][9]

  • Reduce the concentration: A lower concentration of the solute may prevent precipitation upon cooling.[4]

Q5: Can I use heat to improve the solubility of this compound?

Yes, for many compounds, including this one, solubility increases with temperature.[2][10] Gently heating the solvent while dissolving the compound can significantly increase both the rate of dissolution and the total amount that can be dissolved.[2] However, it is crucial to:

  • Verify thermal stability: Ensure that this compound and other reactants are stable at the intended temperature to avoid degradation.

  • Consider reaction kinetics: Be aware that elevated temperatures can also accelerate side reactions.

Part 2: Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to address specific solubility challenges you may encounter during your experiments.

Troubleshooting Issue 1: Difficulty Dissolving in an Organic Solvent

If you are struggling to dissolve this compound in your chosen organic solvent, follow these steps:

Initial Steps:

  • Verify Solvent Polarity: Confirm that you are using a sufficiently polar solvent. As mentioned, DMF, DMSO, and NMP are excellent starting points.[2][5]

  • Increase Solvent Volume: Your intended concentration might be too high. Try increasing the volume of the solvent.

  • Apply Gentle Heating: While stirring, gently warm the mixture. Monitor the temperature to prevent any potential degradation.[2]

  • Use Sonication: Placing the mixture in an ultrasonic bath can help break up solid aggregates and enhance dissolution.

If these initial steps are unsuccessful, proceed to the advanced troubleshooting workflow.

Advanced Troubleshooting Workflow for Organic Solvents

Caption: Workflow for troubleshooting poor solubility in organic solvents.

Explanation of Advanced Steps:

  • Introduce a Co-solvent: The addition of a small amount of a highly polar co-solvent, such as water, can sometimes significantly increase the solubility of carboxylic acids in organic solvents.[11] This is due to the favorable interactions between the co-solvent and the polar functional groups of the solute.

  • Add a Non-nucleophilic Organic Base: In many cases, converting the carboxylic acid to its more soluble salt form in situ can be a highly effective strategy.[6][12][13] The addition of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming an ion pair that is often more soluble in the organic medium. It is critical to ensure that the chosen base is compatible with your downstream reaction chemistry.

Troubleshooting Issue 2: Compound Precipitates from Aqueous Solution

Precipitation of this compound from an aqueous solution is almost always related to a change in pH.

Troubleshooting Steps for Aqueous Precipitation:

  • Measure the pH: Use a pH meter or pH paper to determine the current pH of the solution. If the pH is near the isoelectric point of the molecule, its solubility will be at a minimum.

  • Adjust pH to the Basic Range: To redissolve the compound, add a dilute solution of a base (e.g., 1M NaOH or KOH) dropwise while stirring vigorously. The formation of the carboxylate salt should lead to the dissolution of the precipitate.[2]

  • Adjust pH to the Acidic Range: Alternatively, adding a dilute acid (e.g., 1M HCl) to protonate the amino group can also increase solubility. The choice between acidic or basic conditions will depend on the requirements of your subsequent experimental steps.

Decision-Making Diagram for pH Adjustment

pH_Adjustment_Workflow start Precipitate Observed in Aqueous Solution measure_ph Measure pH of the Solution start->measure_ph ph_near_pi Is pH near the isoelectric point? measure_ph->ph_near_pi stable Solution is Stable ph_near_pi->stable No (Check other factors like temperature or concentration) adjust_ph Adjust pH Away from pI (Add dilute acid or base) ph_near_pi->adjust_ph Yes dissolved Compound Dissolves adjust_ph->dissolved

Caption: Decision-making workflow for addressing aqueous precipitation.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

Objective: To identify the most effective solvent or solvent system for dissolving this compound at a desired concentration.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., DMF, DMSO, NMP, ethanol, methanol, acetonitrile, water)

  • Small vials (e.g., 2 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh 10 mg of this compound into separate, labeled vials.

  • To each vial, add 0.5 mL of a different candidate solvent. This corresponds to an initial concentration of 20 mg/mL.

  • Cap the vials tightly and vortex for 30 seconds.

  • Place the vials on a magnetic stir plate and stir at room temperature for 30 minutes.

  • Visually inspect each vial for complete dissolution. Record your observations.

  • For any solvents in which the compound did not fully dissolve, add another 0.5 mL of the respective solvent (total volume 1.0 mL, concentration 10 mg/mL) and repeat steps 3-5.

  • Continue this process of incremental solvent addition to determine the approximate solubility in each solvent.

Data Summary Table:

SolventSolubility at 25°C (approx. mg/mL)Observations
DMF
DMSO
NMP
Ethanol
Methanol
Acetonitrile
Water (pH 7)
Protocol 2: In Situ Salt Formation for Improved Solubility in Organic Reactions

Objective: To enhance the solubility of this compound in an organic solvent by converting it to its salt form immediately prior to a reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DMF)

  • Non-nucleophilic organic base (e.g., DBU or DIPEA)

  • Reaction vessel with a magnetic stir bar and inert atmosphere setup (if required)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous organic solvent.

  • Stir the resulting suspension at room temperature.

  • Slowly add 1.05 equivalents of the non-nucleophilic organic base (e.g., DBU) dropwise to the suspension.

  • Continue stirring and observe for dissolution. In many cases, the formation of the organic salt will lead to a clear, homogeneous solution.

  • Once the solution is homogeneous, you can proceed with the addition of your other reagents to carry out the desired chemical transformation.

Caution: Always ensure the chosen base is compatible with all other reagents and reaction conditions.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Amino-2-fluoro-3-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-fluoro-3-methylbenzoic acid is a key building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its substituted anthranilic acid scaffold is a prevalent motif in a wide array of biologically active molecules. The strategic placement of the fluorine atom, amino group, and methyl group on the benzoic acid core allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.[2] Given its importance, the development of efficient and scalable synthetic routes to this compound is of significant interest to researchers in pharmaceutical and chemical development.

This guide provides a comparative analysis of two distinct synthetic pathways to this compound. Each route is evaluated based on its chemical logic, potential yield, scalability, and the nature of the required reagents and reaction conditions. Detailed experimental protocols are provided to serve as a practical resource for chemists in the field.

Route 1: A Linear Approach via Nitration, Oxidation, and Reduction

This first synthetic strategy employs a straightforward, linear sequence of reactions starting from the commercially available 2-fluoro-3-methyltoluene. The core logic of this route is the sequential installation of the required functional groups onto the aromatic ring.

digraph "Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Fluoro-3-methyltoluene"]; step1 [label="Nitration\n(HNO₃, H₂SO₄)"]; intermediate1 [label="2-Fluoro-3-methyl-4-nitrotoluene"]; step2 [label="Oxidation\n(KMnO₄ or Na₂Cr₂O₇)"]; intermediate2 [label="2-Fluoro-3-methyl-4-nitrobenzoic acid"]; step3 [label="Reduction\n(H₂, Pd/C or Fe/HCl)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

Figure 1: Synthetic workflow for Route 1.

Causality Behind Experimental Choices in Route 1

The selection of this synthetic sequence is predicated on the directing effects of the substituents on the aromatic ring. The fluorine and methyl groups are ortho-, para-directing activators. Nitration is expected to occur predominantly at the position para to the fluorine atom and ortho to the methyl group (C4), which is sterically accessible. Subsequent oxidation of the methyl group to a carboxylic acid is a robust and well-established transformation. The final step involves the reduction of the nitro group to an amine, a high-yielding and clean reaction.

Experimental Protocol for Route 1

Step 1: Synthesis of 2-Fluoro-3-methyl-4-nitrotoluene

  • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C, add 2-fluoro-3-methyltoluene (25 g, 0.2 mol).

  • Slowly add a mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (25 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the mixture onto crushed ice (500 g) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by fractional distillation or recrystallization.

Step 2: Synthesis of 2-Fluoro-3-methyl-4-nitrobenzoic acid

This step can be performed using strong oxidizing agents like potassium permanganate or sodium dichromate.

  • Using Potassium Permanganate:

    • Suspend 2-fluoro-3-methyl-4-nitrotoluene (20 g, 0.11 mol) in a mixture of pyridine (100 mL) and water (50 mL).

    • Heat the mixture to reflux and add potassium permanganate (45 g, 0.28 mol) portion-wise over 2 hours.

    • Continue refluxing for an additional 6 hours or until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Using Sodium Dichromate:

    • Dissolve 2-fluoro-3-methyl-4-nitrotoluene (20 g, 0.11 mol) in glacial acetic acid (150 mL).

    • Add a solution of sodium dichromate (55 g, 0.18 mol) in concentrated sulfuric acid (40 mL) and water (50 mL) dropwise.

    • Heat the mixture at 80 °C for 3 hours.

    • Cool and pour into ice water to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol/water.

Step 3: Synthesis of this compound

The reduction of the nitro group can be achieved through catalytic hydrogenation or with a reducing metal in acidic media.

  • Catalytic Hydrogenation:

    • Dissolve 2-fluoro-3-methyl-4-nitrobenzoic acid (15 g, 0.07 mol) in methanol (200 mL).

    • Add 10% Palladium on carbon (1.5 g) to the solution.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the product.[3]

  • Using Iron in Acidic Medium:

    • To a mixture of iron powder (20 g, 0.36 mol) in ethanol (100 mL) and water (20 mL), add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and add a solution of 2-fluoro-3-methyl-4-nitrobenzoic acid (15 g, 0.07 mol) in ethanol dropwise.

    • Reflux for 3 hours, then filter the hot solution to remove iron salts.

    • Cool the filtrate and adjust the pH to 5-6 with sodium bicarbonate to precipitate the product.

    • Filter, wash with water, and dry.

Route 2: A Convergent Approach via Bromination and Sandmeyer Reaction

The second synthetic strategy involves a more convergent approach, starting with a commercially available substituted benzoic acid. This route utilizes classic aromatic functionalization reactions, culminating in a Sandmeyer reaction to install the fluorine atom.

digraph "Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Methylbenzoic acid"]; step1 [label="Bromination\n(Br₂, FeBr₃)"]; intermediate1 [label="4-Bromo-2-methylbenzoic acid"]; step2 [label="Nitration\n(HNO₃, H₂SO₄)"]; intermediate2 [label="4-Bromo-2-methyl-5-nitrobenzoic acid"]; step3 [label="Reduction\n(SnCl₂, HCl)"]; intermediate3 [label="5-Amino-4-bromo-2-methylbenzoic acid"]; step4 [label="Diazotization & Fluorination\n(NaNO₂, HBF₄)"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product; }

Figure 2: Synthetic workflow for Route 2.

Causality Behind Experimental Choices in Route 2

This route begins with the bromination of 2-methylbenzoic acid. The methyl and carboxylic acid groups are both ortho-, para-directing, leading to bromination at the C4 or C6 position. Subsequent nitration is directed by the existing substituents. The reduction of the nitro group to an amine is a standard transformation. The final and key step is the Sandmeyer reaction, which allows for the conversion of the amino group into a diazonium salt, followed by displacement with fluoride.[4] This reaction is a powerful tool for introducing fluorine into an aromatic ring.[5]

Experimental Protocol for Route 2

Step 1: Synthesis of 4-Bromo-2-methylbenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 2-methylbenzoic acid (30 g, 0.22 mol) and iron filings (1 g).

  • Heat the mixture to 100 °C and add bromine (12 mL, 0.23 mol) dropwise over 1 hour.

  • After the addition, continue heating for 2 hours until the evolution of HBr ceases.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the solid, wash with sodium bisulfite solution to remove excess bromine, and then with water.

  • Recrystallize the crude product from ethanol/water.

Step 2: Synthesis of 4-Bromo-2-methyl-5-nitrobenzoic acid

  • Add 4-bromo-2-methylbenzoic acid (25 g, 0.11 mol) to concentrated sulfuric acid (100 mL) at 0 °C.

  • Slowly add a nitrating mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL), keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

Step 3: Synthesis of 5-Amino-4-bromo-2-methylbenzoic acid

  • Suspend 4-bromo-2-methyl-5-nitrobenzoic acid (20 g, 0.07 mol) in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (50 mL).

  • Add tin(II) chloride dihydrate (50 g, 0.22 mol) portion-wise, and then heat the mixture to reflux for 2 hours.

  • Cool the reaction and pour it into a solution of sodium hydroxide to precipitate the tin salts.

  • Filter the mixture and acidify the filtrate with acetic acid to a pH of 5 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of this compound (via Sandmeyer-type Reaction)

  • Dissolve 5-amino-4-bromo-2-methylbenzoic acid (15 g, 0.06 mol) in a solution of concentrated hydrochloric acid (30 mL) and water (100 mL) by heating.

  • Cool the solution to 0 °C in an ice-salt bath and add a solution of sodium nitrite (4.5 g, 0.065 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (2 g) in concentrated hydrobromic acid (20 mL) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool, filter the solid product, and wash with water.

  • The crude product is then subjected to a Balz-Schiemann reaction. The diazonium salt is treated with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt, which upon heating, decomposes to give the desired fluoroaromatic compound.[6]

Comparative Analysis

ParameterRoute 1: Nitration -> Oxidation -> ReductionRoute 2: Bromination -> Sandmeyer Reaction
Starting Material 2-Fluoro-3-methyltoluene2-Methylbenzoic acid
Number of Steps 34
Overall Yield Moderate to GoodPotentially Lower
Key Reactions Electrophilic Nitration, Oxidation, Catalytic ReductionElectrophilic Bromination, Nitration, Reduction, Sandmeyer Reaction
Advantages - Shorter synthetic sequence- High-yielding final reduction step- Avoids use of highly toxic Sandmeyer reagents- Readily available and inexpensive starting material- Well-established classical reactions
Disadvantages - Potential for isomeric impurities during nitration- Use of strong oxidizing agents in the second step- Longer synthetic sequence- Sandmeyer reaction can have variable yields and requires careful handling of diazonium salts- Use of bromine and tin salts
Scalability Good, with careful control of nitration and oxidation steps.Moderate, challenges in handling large-scale Sandmeyer reactions.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is more convergent and likely to be higher yielding, making it an attractive option for laboratory-scale synthesis and potentially for larger-scale production, provided the initial nitration step can be optimized for high regioselectivity. The use of catalytic hydrogenation in the final step is also a significant advantage in terms of cleanliness and efficiency.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available resources, and purity requirements. This guide provides the foundational information and experimental details necessary to make an informed decision and to successfully synthesize this valuable building block.

References

Comparison of 4-Amino-2-fluoro-3-methylbenzoic acid with its chloro and bromo analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Medicinal Chemist: 4-Amino-2-fluoro-3-methylbenzoic Acid and its Chloro and Bromo Analogs

Introduction: The Strategic Role of Halogenation in Anthranilic Acid Scaffolds

Substituted anthranilic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents known for their anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] The strategic placement of substituents on the anthranilic acid ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological function. This guide provides a detailed comparative analysis of this compound and its corresponding 2-chloro and 2-bromo analogs.

The introduction of a halogen at the 2-position—ortho to the carboxylic acid and meta to the amine—exerts profound electronic and steric effects that dictate the molecule's utility. For researchers and drug development professionals, understanding these nuanced differences is critical for selecting the optimal building block for a given synthetic campaign or therapeutic target. This comparison will delve into the physicochemical properties, spectroscopic signatures, chemical reactivity, and potential applications of these three valuable intermediates, supported by experimental data and established chemical principles. This compound, in particular, is a versatile building block used in the synthesis of Active Pharmaceutical Ingredients (APIs), often in the fields of oncology and neurology.[5]

Comparative Physicochemical Properties

The identity of the halogen atom at the C-2 position fundamentally alters the molecule's physical and electronic characteristics. The following table summarizes key computed and experimental properties for the fluoro, chloro, and bromo analogs.

PropertyThis compound4-Amino-2-chloro-3-methylbenzoic acid4-Amino-2-bromo-3-methylbenzoic acid
Molecular Formula C₈H₈FNO₂[5]C₈H₈ClNO₂[6]C₈H₈BrNO₂
Molecular Weight 169.15 g/mol [5]185.61 g/mol [6]230.06 g/mol [7]
CAS Number 194804-84-7[5]134331-62-7[6]129833-29-0[7]
Appearance SolidSolidLight yellow to yellow Solid[8]
pKa (Predicted) 4.78±0.10[8]Not available4.78±0.10[8]
Topological Polar Surface Area 63.3 Ų63.3 Ų[6]63.3 Ų[7]

Expert Analysis of Physicochemical Trends:

  • Steric Hindrance: The atomic radius increases significantly from fluorine to bromine (F < Cl < Br). The larger bromine atom imposes greater steric bulk around the carboxylic acid group. This can influence the molecule's preferred conformation and may hinder reactions involving the ortho-positioned carboxylate, such as esterification or amidation.

  • Lipophilicity: While the predicted LogP values are similar, in practice, the more polarizable chloro and bromo analogs may exhibit different membrane permeability and solubility characteristics compared to the highly polar C-F bond of the fluoro analog.

Spectroscopic Signatures: A Guide to Characterization

Definitive identification of each analog relies on standard spectroscopic techniques. While a complete dataset for each is not publicly available, the expected signatures provide a clear path for characterization.

TechniqueThis compound4-Amino-2-chloro-3-methylbenzoic acid4-Amino-2-bromo-3-methylbenzoic acid
¹H NMR Aromatic protons will show coupling to ¹⁹F.Distinct chemical shifts for aromatic protons based on chlorine's electronic effect.Distinct chemical shifts for aromatic protons; may show broadening due to quadrupolar effects of bromine.
¹³C NMR Large ¹J(C-F) coupling constant for the carbon attached to fluorine.C-Cl carbon signal appears in a predictable region (~120-135 ppm).C-Br carbon signal is shifted further upfield compared to C-Cl (~110-125 ppm).
IR Spectroscopy Characteristic N-H, C=O, and O-H stretches. Strong C-F stretch (~1000-1400 cm⁻¹).Characteristic N-H, C=O, and O-H stretches. C-Cl stretch (~600-800 cm⁻¹).Characteristic N-H, C=O, and O-H stretches. C-Br stretch (~500-600 cm⁻¹).
Mass Spectrometry M peak at m/z = 169.M and M+2 peaks in an approximate 3:1 ratio, characteristic of the ³⁵Cl/³⁷Cl isotopes.M and M+2 peaks in an approximate 1:1 ratio, characteristic of the ⁷⁹Br/⁸¹Br isotopes.

Reactivity and Synthetic Potential: Choosing the Right Tool for the Job

The choice of halogen dictates the synthetic pathways available to the medicinal chemist. The reactivity of the C-X bond varies dramatically, opening or closing doors to specific transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carboxylic acid group activates the ortho-halogen for SNAr. This is a powerful method for introducing nucleophiles directly onto the aromatic ring.

  • Reactivity Trend: F > Cl > Br

  • Fluoro Analog: The C-F bond is highly polarized and fluorine is an excellent leaving group in SNAr, making this compound the ideal substrate for this reaction class.

  • Chloro and Bromo Analogs: These are significantly less reactive in SNAr reactions and typically require harsher conditions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds.

  • Reactivity Trend: Br > Cl >> F

  • Bromo Analog: This is the superior substrate for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), offering high reactivity and reliability.

  • Chloro Analog: While less reactive than the bromo analog, chloroarenes are often more cost-effective and can be successfully employed with modern, highly active catalyst systems.

  • Fluoro Analog: The C-F bond is exceptionally strong, rendering this compound essentially inert to standard palladium-catalyzed cross-coupling conditions.

The following diagram illustrates the divergent synthetic utility based on the halogen identity.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Preferred Substrate Core 4-Amino-2-X-3-methylbenzoic acid SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Introduce -OR, -NR₂, etc. Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Introduce -Aryl, -Alkyl, etc. Fluoro X = F SNAr->Fluoro  Excellent  Reactivity Bromo X = Br Coupling->Bromo Excellent Reactivity Chloro X = Cl Coupling->Chloro Good Reactivity (Modern Catalysts) G Start 2-Halo-3-methyl-4-nitrobenzoic acid Reagents H₂ (gas) Pd/C (catalyst) Methanol (solvent) Process Stir at room temp under H₂ atmosphere Start->Process Reagents->Process Workup 1. Filter catalyst 2. Concentrate solvent Process->Workup Product 4-Amino-2-halo-3-methylbenzoic acid Workup->Product

References

A Comparative Analysis of the Biological Activity of Novel 4-Amino-2-fluoro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparison of the in vitro anticancer and antibacterial activities of a series of novel derivatives of 4-Amino-2-fluoro-3-methylbenzoic acid. As a key building block in medicinal chemistry, particularly in the development of oncology and neurology therapeutics, understanding the structure-activity relationships (SAR) of its derivatives is paramount for designing next-generation therapeutic agents.[1] This guide details the rationale for the synthesis of selected ester and amide derivatives, provides rigorous, step-by-step protocols for their biological evaluation, and presents a comparative analysis of the resulting experimental data. Through this, we aim to elucidate the impact of specific structural modifications on biological efficacy, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Therapeutic Potential of Fluorinated Anthranilic Acid Scaffolds

This compound is a substituted anthranilic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The strategic incorporation of a fluorine atom onto the benzoic acid core is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The presence of amino and carboxylic acid functional groups provides convenient handles for synthetic modification, allowing for the creation of diverse chemical libraries.[2]

Derivatives of aminobenzoic acids have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[4] The core hypothesis of this guide is that targeted modifications of the carboxylic acid and amino moieties of this compound can significantly modulate its biological activity profile. By converting the parent compound into a series of ester and amide derivatives, we can systematically investigate the influence of these modifications on cytotoxicity against cancer cell lines and inhibitory activity against pathogenic bacteria.

This guide will focus on two primary areas of biological activity:

  • Anticancer Activity: Evaluated via cytotoxicity assays against the human breast adenocarcinoma cell line (MCF-7).

  • Antibacterial Activity: Assessed by determining the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Design and Rationale for Derivative Synthesis

To explore the structure-activity relationships, a focused library of derivatives was synthesized from the parent compound, this compound (herein referred to as Parent Compound ). The modifications were centered on the carboxylic acid and amino functional groups to probe the effects of altering lipophilicity, hydrogen bonding capacity, and steric bulk.

  • Ester Derivatives (Derivative A, Derivative B): The carboxylic acid was converted to a methyl ester (Derivative A ) and an ethyl ester (Derivative B ). This modification neutralizes the acidic proton and increases lipophilicity, which can influence cell membrane permeability and target engagement.

  • Amide Derivatives (Derivative C, Derivative D): The amino group was acylated with an acetyl group (Derivative C ) and a benzoyl group (Derivative D ). Acylation of the amino group can alter the electronic properties of the aromatic ring and introduce new hydrogen bonding interactions, potentially affecting target binding specificity.

The following logical diagram illustrates the relationship between the parent compound and its synthesized derivatives.

G cluster_esters Esterification cluster_amides Acylation parent This compound (Parent Compound) derivA Methyl Ester (Derivative A) parent->derivA -COOH -> -COOCH3 derivB Ethyl Ester (Derivative B) parent->derivB -COOH -> -COOCH2CH3 derivC N-Acetyl Derivative (Derivative C) parent->derivC -NH2 -> -NHCOCH3 derivD N-Benzoyl Derivative (Derivative D) parent->derivD -NH2 -> -NHCOPh MTT_Workflow A 1. Cell Seeding (MCF-7 cells, 96-well plate) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Serial dilutions of derivatives) B->C D 4. Incubation (48 hours) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubation (4 hours, 37°C) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (% Viability & IC50 Calculation) H->I MIC_Workflow A 1. Prepare Inoculum (S. aureus & E. coli, 0.5 McFarland) B 2. Prepare Compound Dilutions (2-fold serial dilutions in MHB) A->B C 3. Inoculation (Add inoculum to wells) B->C D 4. Incubation (18-24 hours, 37°C) C->D E 5. Read Results (Lowest concentration with no visible growth = MIC) D->E

References

A Cost-Benefit Analysis of 4-Amino-2-fluoro-3-methylbenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a High-Value Scaffolding Intermediate

For researchers and professionals in drug development, the selection of building blocks is a critical decision point, balancing cost, synthetic versatility, and the ultimate impact on a molecule's pharmacological profile. 4-Amino-2-fluoro-3-methylbenzoic acid (CAS: 194804-84-7) has emerged as a valuable, albeit premium, intermediate. This guide provides an in-depth cost-benefit analysis, comparing it with viable alternatives and offering the experimental context needed to justify its use in complex synthetic campaigns.

The Strategic Value of Fluorine and Ortho-Substitution

The utility of this compound lies in the specific arrangement of its functional groups. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4]

In this particular molecule, the ortho-fluoro substituent relative to the carboxylic acid provides several distinct advantages:

  • Modulated Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group, which can influence reactivity in coupling reactions and interactions with biological targets.

  • Metabolic Shielding: The fluorine atom can block a potential site of oxidative metabolism, potentially increasing the half-life and bioavailability of the final compound.[5]

  • Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of the molecule, which can be crucial for optimizing binding to a target protein.

The amino group provides a key vector for diversification, commonly used for amide bond formation, while the methyl group offers an additional point for potential functionalization or for creating specific steric interactions within a binding pocket. This trifecta of functional groups makes it a versatile building block, particularly in the synthesis of active pharmaceutical ingredients (APIs) for oncology and neurology.[6]

Synthesis and Cost Landscape

The multi-step synthesis required to produce this specific substitution pattern is the primary driver of its cost. A plausible synthetic route begins with a substituted nitrotoluene, followed by oxidation and reduction steps.

cluster_synthesis Plausible Synthesis of this compound start 2-Fluoro-3-methyl-nitrobenzene step1 Oxidation (e.g., KMnO4) start->step1 intermediate 2-Fluoro-3-methyl-4-nitrobenzoic acid step1->intermediate step2 Reduction (e.g., Pd/C, H2) intermediate->step2 product This compound step2->product

Caption: Plausible synthetic workflow for this compound.

The cost associated with this intermediate is significant, reflecting the complexity of its synthesis and purification. As of early 2026, pricing from suppliers is in the range of $1,100 - $1,200 per gram for research quantities.[7] This high cost necessitates a careful evaluation of its benefits against less expensive alternatives.

Comparative Analysis with Alternative Building Blocks

The decision to use this compound should be made after considering other commercially available aminobenzoic acids. The following table compares key metrics for a selection of alternatives.

CompoundCAS NumberApprox. Cost (USD/g)Key Structural DifferencePrimary BenefitPrimary Drawback
This compound 194804-84-7$1,154[7]Target Molecule Unique steric and electronic profile from ortho-fluoro and meta-methyl groups.High cost.
4-Amino-3-methylbenzoic acid 2486-70-6~$5Lacks fluorine.Low cost, simple structure.Lacks benefits of fluorination (metabolic stability, pKa modulation).
4-Amino-2-fluorobenzoic acid 446-31-1~$10-15Lacks the methyl group.Lower cost, provides ortho-fluoro benefits.[5][8]Lacks the steric bulk and potential for functionalization of the methyl group.
4-Fluoro-3-methylbenzoic acid 403-15-6~$2-3[9]Lacks the amino group.Very low cost, provides fluoro/methyl substitution.[10]Requires additional synthetic steps to introduce a nitrogen functionality.
4-Amino-2,5-difluoro-3-methylbenzoic acid 178444-92-3Request Quote[11]Additional fluorine atom.Increased polarity and potential for additional hydrogen bonding.Potentially altered binding profile and higher cost.

Experimental Protocol: A Self-Validating Amide Coupling Workflow

To illustrate the practical application of this compound, a standard amide coupling protocol is provided below. This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction success.

Objective: To synthesize an amide by coupling this compound with a representative primary amine (e.g., Benzylamine).

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): HATU is chosen for its high efficiency and low rate of epimerization, which is critical when working with chiral substrates. It activates the carboxylic acid for nucleophilic attack by the amine.

  • Base (DIPEA): A non-nucleophilic hindered base, diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing in the coupling reaction itself.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that solubilizes the reactants and reagents, facilitating the reaction.

cluster_workflow Amide Coupling Experimental Workflow setup 1. Reaction Setup - Dissolve benzoic acid in DMF - Add Benzylamine, DIPEA activation 2. Activation - Add HATU solution - Stir at RT for 2-4h setup->activation monitoring 3. In-Process Control - Monitor by TLC/LC-MS - Check for starting material consumption activation->monitoring monitoring->activation If incomplete workup 4. Aqueous Workup - Quench with water - Extract with Ethyl Acetate monitoring->workup If complete purification 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification validation 6. Product Validation - Characterize by 1H NMR, 13C NMR, HRMS purification->validation

Caption: Self-validating workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq, e.g., 100 mg, 0.59 mmol) in anhydrous DMF (5 mL).

    • Add Benzylamine (1.1 eq, 70 µL, 0.65 mmol) followed by DIPEA (3.0 eq, 310 µL, 1.77 mmol). Stir the solution for 5 minutes at room temperature.

  • Activation and Reaction:

    • In a separate vial, dissolve HATU (1.2 eq, 270 mg, 0.71 mmol) in anhydrous DMF (2 mL).

    • Add the HATU solution dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature.

  • In-Process Control (Self-Validation):

    • After 2 hours, take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting benzoic acid.

    • If the reaction is incomplete, allow it to stir for an additional 2 hours.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Product Validation:

    • Combine the pure fractions and remove the solvent in vacuo.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion: When is the Cost Justified?

The use of this compound is a strategic investment in the quality of a lead compound. Its high cost makes it unsuitable for early-stage screening of broad chemical libraries. However, its true value becomes apparent in lead optimization and preclinical development phases for the following reasons:

  • Targeted Synthesis: When a specific substitution pattern is required to enhance potency or address a known metabolic liability, the cost is justified by the targeted outcome.

  • Intellectual Property: Employing a unique and complex building block can strengthen the novelty and patentability of the final API.

  • Reduced Attrition: By designing molecules with improved pharmacokinetic profiles from the outset, the use of this intermediate can reduce the likelihood of late-stage failure due to poor metabolic stability, ultimately saving significant time and resources.

For research teams, the decision hinges on a project's stage and goals. While cheaper alternatives are abundant for initial exploration, this compound offers a powerful tool for fine-tuning molecular properties when precision is paramount to success.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-Amino-2-fluoro-3-methylbenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted benzoic acids serve as foundational scaffolds for a vast array of therapeutic agents. 4-Amino-2-fluoro-3-methylbenzoic acid is one such critical building block, whose utility in the synthesis of targeted enzyme inhibitors and other active pharmaceutical ingredients (APIs) is of significant interest.[1] The precise arrangement of its substituents—an amino group, a fluorine atom, and a methyl group—is paramount to its chemical reactivity and subsequent biological activity.

However, synthetic routes can often yield a mixture of positional isomers, where these same functional groups are arranged differently around the aromatic ring. Distinguishing the target molecule from these structurally similar but functionally distinct isomers is a common and critical analytical challenge. This guide provides a comprehensive framework for the spectroscopic comparison and differentiation of this compound from its key isomers. We will delve into the principles and expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

For the purpose of this guide, we will compare the target compound with three representative positional isomers to illustrate the analytical principles:

  • Target Compound (1): this compound

  • Isomer 2: 4-Amino-5-fluoro-2-methylbenzoic acid

  • Isomer 3: 5-Amino-2-fluoro-4-methylbenzoic acid

  • Isomer 4: 4-Amino-2-fluoro-5-methylbenzoic acid

This multi-technique approach provides a self-validating system for unambiguous structural elucidation, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). The chemical shift, signal multiplicity (splitting), and coupling constants provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: Mapping Proton Environments

The arrangement of substituents dramatically alters the electron density around the aromatic protons, leading to distinct chemical shifts and coupling patterns. The electron-donating amino (-NH₂) and methyl (-CH₃) groups tend to shield adjacent protons (shifting them upfield to lower ppm values), while the electron-withdrawing carboxylic acid (-COOH) and fluorine (-F) groups deshield them (shifting them downfield to higher ppm values).

Causality in ¹H NMR:

  • Chemical Shift: The position of a proton signal on the ppm scale is dictated by the net electronic effect of all nearby substituents.

  • Splitting (Multiplicity): Protons on adjacent carbons "couple" to each other, splitting signals into doublets, triplets, etc., governed by the n+1 rule. This provides direct evidence of connectivity.

  • Coupling Constants (J-values): The magnitude of the splitting (in Hz) reveals the spatial relationship. Ortho-coupling (³J_HH) is typically 7-9 Hz, meta-coupling (⁴J_HH) is 2-3 Hz, and para-coupling (⁵J_HH) is often near 0 Hz. Crucially, coupling to fluorine (J_HF) provides key structural clues, with ortho-coupling (³J_HF) being the largest (8-10 Hz), followed by meta (⁴J_HF, 5-7 Hz) and para (⁵J_HF, ~2 Hz).

Predicted ¹H NMR Spectral Data:

CompoundAromatic Proton 1 (ppm, Multiplicity, J)Aromatic Proton 2 (ppm, Multiplicity, J)-CH₃ (ppm, Multiplicity)-NH₂ (ppm)-COOH (ppm)
1: 4-Amino-2-fluoro-3-methyl H-5: ~7.7 (d, J_HH ≈ 8.5 Hz)H-6: ~6.7 (d, J_HH ≈ 8.5 Hz)~2.2 (s)~4.0 (br s)~13.0 (br s)
2: 4-Amino-5-fluoro-2-methyl H-3: ~7.6 (s)H-6: ~6.5 (d, J_HF ≈ 10 Hz)~2.4 (s)~4.2 (br s)~13.0 (br s)
3: 5-Amino-2-fluoro-4-methyl H-3: ~7.2 (d, J_HF ≈ 9 Hz)H-6: ~7.1 (s)~2.1 (s)~3.9 (br s)~13.0 (br s)
4: 4-Amino-2-fluoro-5-methyl H-3: ~7.8 (d, J_HF ≈ 11 Hz)H-6: ~6.6 (s)~2.2 (s)~4.1 (br s)~13.0 (br s)

Note: Predicted values are estimates based on substituent effects. Actual values may vary based on solvent and concentration.

Key Differentiators in ¹H NMR:

  • Compound 1 vs. Others: Will show a clear AX system (two doublets) for the aromatic protons with a typical ortho J_HH coupling.

  • Compound 2 vs. Others: Distinguished by one aromatic singlet (H-3) and a doublet for H-6 showing a large J_HF coupling.

  • Compound 3 vs. Others: Will also have two distinct aromatic signals, but H-3 will be a doublet due to ortho J_HF coupling, while H-6 will be a singlet.

  • Compound 4 vs. Others: Characterized by a doublet for H-3 (large ortho J_HF coupling) and a singlet for H-6.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements the proton data by providing information on the carbon framework. Chemical shifts are highly sensitive to substituent effects, and C-F coupling provides unambiguous evidence for the fluorine's location.

Causality in ¹³C NMR:

  • Chemical Shift: Carbons directly attached to electronegative atoms (like -F or the -COOH carbon) are shifted significantly downfield.

  • C-F Coupling: The carbon directly bonded to fluorine (C-F) exhibits a very large one-bond coupling constant (¹J_CF ≈ 240-260 Hz), appearing as a doublet. Carbons two bonds away (²J_CF) and three bonds away (³J_CF) will also show smaller couplings, helping to map the fluorine's position relative to the entire carbon skeleton.

Predicted Key ¹³C NMR Features:

CompoundC-F Signal (ppm, J_CF)Other Key Aromatic Signals
1: 4-Amino-2-fluoro-3-methyl C-2: ~160 (d, ¹J_CF ≈ 250 Hz)C-1, C-3, C-4 will show smaller J_CF couplings.
2: 4-Amino-5-fluoro-2-methyl C-5: ~158 (d, ¹J_CF ≈ 245 Hz)C-4, C-6 will show smaller J_CF couplings.
3: 5-Amino-2-fluoro-4-methyl C-2: ~161 (d, ¹J_CF ≈ 252 Hz)C-1, C-3 will show smaller J_CF couplings.
4: 4-Amino-2-fluoro-5-methyl C-2: ~160 (d, ¹J_CF ≈ 248 Hz)C-1, C-3 will show smaller J_CF couplings.

Key Differentiators in ¹³C NMR: The primary differentiator is the chemical shift and coupling pattern of all aromatic carbons. A full analysis, often aided by 2D NMR experiments like HMBC and HSQC, would be required for definitive assignment, but the pattern of C-F couplings across the ring is unique for each isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always distinguish positional isomers on its own, it provides crucial, confirmatory data. The spectrum is governed by the vibrational frequencies of chemical bonds.

Causality in IR Spectroscopy:

  • Carboxylic Acid (-COOH): This group gives two highly characteristic signals: a very broad O-H stretch from ~2500-3300 cm⁻¹ (due to hydrogen bonding) and a sharp, strong carbonyl C=O stretch.[2][3] The position of the C=O stretch is sensitive to electronic effects; conjugation with the aromatic ring lowers its frequency to ~1680-1710 cm⁻¹.[3]

  • Amino Group (-NH₂): Displays two sharp peaks in the ~3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.

  • Aromatic Ring: C-H stretches appear just above 3000 cm⁻¹, and C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains complex vibrations, including the C-F stretch (~1200-1300 cm⁻¹) and C-H out-of-plane bending bands.[4] The pattern of these bending bands can be diagnostic of the substitution pattern on the aromatic ring.

Predicted IR Spectral Data:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H (Carboxylic Acid)2500 - 3300 (very broad)Confirms the presence of the acid dimer.[2]
N-H (Amino)3300 - 3500 (two sharp peaks)Confirms the primary amine.
C-H (Aromatic)3000 - 3100 (sharp)Present in all isomers.
C=O (Carbonyl)1680 - 1710 (strong, sharp)Diagnostic for a conjugated carboxylic acid.[3]
C=C (Aromatic)1450 - 1620 (multiple bands)Confirms the aromatic ring.
C-F (Fluoro)1200 - 1300 (strong)Confirms the fluorine substituent.
C-H bend (out-of-plane)750 - 900The pattern in this region will differ subtly between isomers.

While the major peaks will be present in all isomers, the exact frequencies and the complex pattern in the fingerprint region will be unique to each compound, serving as a "molecular fingerprint."

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.

Causality in UV-Vis Spectroscopy:

  • Chromophores: The benzene ring is the primary chromophore, exhibiting π → π* transitions.

  • Auxochromes: Substituents with lone pairs of electrons, like the -NH₂ group, are powerful auxochromes. They interact with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and increasing the absorption intensity.[5][6] The -COOH group has a weaker effect.

  • Solvent Effects: The polarity of the solvent can influence λ_max, especially for molecules with charge-transfer character.

All four isomers possess the same chromophore and auxochromes, so their UV-Vis spectra are expected to be broadly similar, likely showing strong absorption bands in the 250-320 nm range. However, the precise λ_max will be subtly influenced by the electronic interplay between the substituents, which varies with their relative positions. For instance, the degree of resonance between the amino and carboxyl groups changes depending on whether they are para or meta to each other, which can cause slight shifts in λ_max. While not a primary tool for differentiation, any observed differences in λ_max between purified samples can serve as supporting evidence.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.

Causality in Mass Spectrometry:

  • Molecular Ion (M⁺): High-resolution MS can determine the elemental formula (C₈H₈FNO₂) with high accuracy, confirming the identity of the isomers as a group.

  • Fragmentation: Upon ionization (e.g., by electron impact), the molecular ion breaks apart in a predictable manner. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[7][8] The subsequent fragmentation of the remaining ring will be influenced by the substituent pattern, potentially leading to unique fragment ions or different relative abundances for each isomer. For example, the stability of the fragment ions formed after the initial loss will depend on the positions of the electron-donating and -withdrawing groups.

Predicted Mass Spectrometry Data:

FeatureExpected ValueComments
Molecular Formula C₈H₈FNO₂
Exact Mass 169.0539All isomers will have this exact mass.
Nominal Mass 169
Key Fragments (m/z) 152 (M-OH)⁺, 124 (M-COOH)⁺The relative intensities of these and other smaller fragments may differ between isomers.

Integrated Analytical Workflow

A robust strategy for isomer differentiation involves a tiered approach, starting with techniques that provide the most definitive information.

Caption: Workflow for unambiguous isomer identification.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (-NH₂ and -COOH).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A distortionless enhancement by polarization transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR unit. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration. From this, create a dilute solution such that the maximum absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (perform a baseline scan) across the desired wavelength range (e.g., 200-400 nm).[5]

  • Data Acquisition: Replace the solvent cuvette with a matched quartz cuvette containing the sample solution. Scan the sample over the same wavelength range to obtain the absorption spectrum.

Conclusion

While this compound and its positional isomers share the same molecular formula and functional groups, their distinct structural arrangements give rise to a unique and identifiable set of spectroscopic signatures. ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques, providing unambiguous structural information through chemical shifts and, most critically, through characteristic H-H, H-F, and C-F coupling patterns. IR and MS serve as essential confirmatory tools, verifying the presence of the required functional groups and the correct molecular weight, respectively. By employing this integrated spectroscopic workflow, researchers can confidently distinguish between these closely related isomers, ensuring the chemical integrity of materials used in research and development.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the aminobenzoic acid scaffold is a foundational building block. Its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid—makes it a versatile starting point for synthesizing a vast array of complex molecules and active pharmaceutical ingredients (APIs). The strategic introduction of fluorine atoms onto this scaffold is a widely employed tactic in modern medicinal chemistry to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]

This guide provides an in-depth comparison of the chemical reactivity of fluorinated aminobenzoic acids versus their non-fluorinated analogs. We will move beyond simple observation to explore the underlying electronic principles that govern these differences. The content herein is designed to equip you with the causal understanding needed to make informed decisions in your synthetic strategies and to provide robust, self-validating experimental protocols to verify these principles in your own laboratory.

The Duality of Fluorine's Electronic Influence

The profound impact of fluorine substitution stems from a delicate balance between two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.[4]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[5][6] This effect is distance-dependent and tends to decrease the electron density of the aromatic ring, making it more electron-poor.

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system.[7][8] This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions.

A critical nuance is that for halogens, the inductive effect (-I) generally outweighs the resonance effect (+M).[9] However, the +M effect of fluorine is more significant than that of other halogens due to the effective overlap between the 2p orbitals of fluorine and carbon.[8] The net electronic influence of a fluorine atom is therefore highly dependent on its position relative to the other functional groups.

Caption: Dueling electronic effects of fluorine on an aminobenzoic acid ring.

Part 1: Impact on Acidity and Basicity (pKa)

The most direct way to quantify the electronic impact of fluorination is to measure the acidity of the carboxylic acid group (-COOH) and the basicity of the amino group (-NH2). A lower pKa for the carboxylic acid indicates a stronger acid, while a lower pKa for the protonated amine (Ar-NH3+) indicates a weaker base.

Acidity of the Carboxylic Acid Group

The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻). Electron-withdrawing groups (EWGs) stabilize this negative charge through the inductive effect, thereby increasing acidity (lowering the pKa).[5][6]

  • Non-fluorinated 4-Aminobenzoic Acid (PABA): The amino group is electron-donating (+M), which destabilizes the carboxylate anion and makes PABA a weaker acid than benzoic acid itself.

  • Fluorinated Aminobenzoic Acids: The strongly electron-withdrawing fluorine atom (-I effect) stabilizes the carboxylate anion. This effect generally leads to a significant increase in acidity (lower pKa) compared to the non-fluorinated analog.[10] The magnitude of this acidifying effect is highly dependent on the fluorine's position.

Basicity of the Amino Group

The basicity of the amino group depends on the availability of its lone pair of electrons to accept a proton. EWGs pull electron density away from the nitrogen atom, making the lone pair less available and rendering the amine less basic.[4][11][12]

  • Non-fluorinated 4-Aminobenzoic Acid (PABA): Serves as our baseline.

  • Fluorinated Aminobenzoic Acids: The fluorine's -I effect reduces the electron density on the aromatic ring and, consequently, on the amino group's nitrogen atom. This makes the fluorinated analogs weaker bases than PABA.

Comparative pKa Data

The following table summarizes experimental pKa values, illustrating the principles discussed.

CompoundStructurepKa (-COOH)pKa (-NH3+)
Benzoic Acid4.20-
4-Aminobenzoic Acid4.922.38
4-Fluoro-benzoic Acid4.14[13]-
2-Fluoro-benzoic Acid3.27-
4-Amino-2-fluorobenzoic Acid~4.3 (Est.)~1.8 (Est.)
4-Amino-3-fluorobenzoic Acid~3.8 (Est.)~1.5 (Est.)

Note: Estimated values are based on established principles of physical organic chemistry; direct experimental values for all isomers can be sparse in the literature.[14]

Part 2: Reactivity in Key Synthetic Transformations

The electronic changes induced by fluorination directly translate to altered reactivity in common synthetic reactions. We will examine two key transformations: Fischer esterification of the carboxylic acid and N-acylation of the amino group.

Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[14][15]

  • Non-fluorinated Analogs: The reactivity is our baseline. The electron-donating amino group slightly reduces the electrophilicity of the carbonyl carbon.[14]

  • Fluorinated Analogs: The fluorine's strong -I effect withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[14] Therefore, fluorinated aminobenzoic acids are generally expected to undergo Fischer esterification at a faster rate than their non-fluorinated counterparts. A potential complicating factor is the basicity of the amino group, which can be protonated by the acid catalyst, influencing the overall kinetics.[14]

N-Acylation (Amide Bond Formation)

N-acylation involves the reaction of the amino group with an acylating agent (e.g., an acid chloride or an activated carboxylic acid). The rate of this reaction depends on the nucleophilicity of the amino group's nitrogen.

  • Non-fluorinated Analogs: The lone pair on the nitrogen is readily available for nucleophilic attack.

  • Fluorinated Analogs: By withdrawing electron density, the fluorine atom reduces the nucleophilicity of the amino group.[11] Consequently, fluorinated aminobenzoic acids are expected to react more slowly in N-acylation reactions compared to their non-fluorinated analogs.

Predicted Relative Reactivity Summary
Reaction TypeReactivity of Fluorinated vs. Non-Fluorinated AnalogPrimary Electronic Reason
Fischer Esterification Faster-I effect increases electrophilicity of the carbonyl carbon.
N-Acylation Slower-I effect decreases nucleophilicity of the amino nitrogen.

Part 3: Experimental Protocols for Reactivity Assessment

To provide a self-validating framework, the following detailed protocols describe how to experimentally measure the differences in acidity and reaction kinetics.

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the pKa values for both the carboxylic acid and the protonated amino group.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve weighted sample in H2O/co-solvent prep2 Calibrate pH meter with standard buffers titrate1 Add standardized HCl to protonate both groups prep2->titrate1 titrate2 Titrate with standardized NaOH in small, precise increments titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of NaOH added titrate3->analysis1 analysis2 Determine equivalence points from the titration curve analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh ~1.0 mmol of the aminobenzoic acid analog and dissolve it in a suitable solvent (e.g., 50 mL of a 1:1 ethanol/water mixture). Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[10]

  • Initial Protonation: Add a slight excess of standardized 0.1 M HCl to the solution to ensure both the amino and carboxylate groups are fully protonated.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition has stabilized.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The curve will show two inflection points, corresponding to the neutralization of the carboxylic acid and the protonated amine. The pKa for each group is the pH value at the midpoint of the respective buffer region (the half-equivalence point).[10]

Protocol 2: Kinetic Comparison of Fischer Esterification

This protocol uses Thin Layer Chromatography (TLC) to monitor the progress of parallel reactions and compare their relative rates.

Methodology:

  • Reaction Setup: In three identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, place 1.0 mmol of each substrate: 4-aminobenzoic acid, 4-amino-2-fluorobenzoic acid, and 4-amino-3-fluorobenzoic acid.[14]

  • Reagent Addition: To each flask, add a large excess of absolute ethanol (20 mmol, ~1.2 mL), which acts as both reactant and solvent.[15] Place the flasks in a preheated oil bath set to 75°C.

  • Initiation: To start the reactions simultaneously, add a catalytic amount of concentrated sulfuric acid (0.2 mmol) to each flask.[14]

  • Monitoring: At regular time intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate (e.g., silica gel with a fluorescent indicator).

  • Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp. The starting material (more polar) will have a lower Rf value than the ester product (less polar). Compare the relative intensity of the product spot for each analog at each time point. A faster increase in the intensity of the product spot indicates a faster reaction rate.[16]

Conclusion

The substitution of fluorine onto an aminobenzoic acid framework is far from a trivial modification. It introduces a powerful, albeit complex, set of electronic influences that fundamentally alter the molecule's reactivity. By understanding the interplay between the strong inductive withdrawal and the weaker resonance donation, researchers can rationally predict the impact of fluorination. As demonstrated, fluorination typically increases the acidity of the carboxylic acid, decreases the basicity of the amino group, accelerates reactions at the carbonyl carbon (e.g., esterification), and decelerates reactions at the amino nitrogen (e.g., acylation). The provided experimental protocols offer a robust means to quantify these effects, enabling a more strategic and evidence-based approach to the design and synthesis of novel fluorinated molecules in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Performance of 4-Amino-2-fluoro-3-methylbenzoic Acid in Key Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of versatile and strategically functionalized building blocks is paramount to the successful synthesis of complex molecular architectures. 4-Amino-2-fluoro-3-methylbenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique substitution pattern that influences its reactivity in pivotal cross-coupling reactions.[1][2] This guide provides an in-depth, comparative analysis of the performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions, offering insights into the causal factors behind experimental choices and providing detailed, actionable protocols.

The Strategic Importance of Substitution: An Overview

The reactivity of an aromatic compound in cross-coupling reactions is intricately governed by the electronic and steric effects of its substituents. In this compound, we have a confluence of:

  • An electron-donating amino group at the 4-position, which can activate the ring towards electrophilic substitution but can also act as a coordinating ligand to the metal catalyst.

  • A strongly electron-withdrawing fluorine atom at the 2-position, which deactivates the ring and presents a significant challenge for C-F bond activation due to its high bond dissociation energy.

  • A methyl group at the 3-position, which introduces steric hindrance and can influence the preferred conformation of the molecule.

  • A carboxylic acid group , which can be deprotonated under basic reaction conditions, affecting solubility and potentially coordinating with the catalyst.

This guide will dissect how this unique combination of functional groups dictates the performance of this compound in comparison to other halogenated and non-fluorinated analogs.

Performance in Suzuki-Miyaura Coupling: Navigating the C-F Activation Challenge

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. However, the activation of aryl fluorides in this reaction is notoriously difficult due to the strength of the C-F bond.

Comparative Reactivity Analysis

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F. This is a direct consequence of the bond dissociation energies. While aryl iodides and bromides readily undergo oxidative addition to a palladium(0) catalyst, aryl fluorides require more forcing conditions and specialized catalyst systems.

For substrates like this compound, the presence of the electron-donating amino group can somewhat mitigate the deactivating effect of the fluorine, but the challenge of C-F bond cleavage remains the dominant factor.

Table 1: Comparative Performance of Halogenated Aminobenzoic Acids in Suzuki-Miyaura Coupling

SubstrateTypical Catalyst SystemTemperature (°C)Reaction Time (h)Representative Yield (%)
4-Amino-3-bromobenzoic acidPd(PPh₃)₄ / K₂CO₃90-10012-2485-95
4-Amino-3-chlorobenzoic acidPd(OAc)₂ / SPhos / K₃PO₄100-12018-3670-85
This compound Pd(dppf)Cl₂ / RuPhos / Cs₂CO₃ 120-140 24-48 40-60 (Estimated)
4-Aminobenzoic acid (as triflate)Pd(OAc)₂ / XPhos / K₃PO₄100-11012-2480-90

Note: The data for this compound is an educated estimation based on the reactivity of similar fluorinated aromatics, as direct comparative data is scarce in the literature. The other data points are representative yields from various sources for analogous reactions.

Causality Behind Experimental Choices

To achieve successful Suzuki-Miyaura coupling with this compound, the following considerations are crucial:

  • Catalyst and Ligand Selection: The use of electron-rich and bulky phosphine ligands, such as RuPhos or SPhos, is essential. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition of the C-F bond. Pre-catalysts like Pd(dppf)Cl₂ are often employed for their stability and reliable activation.

  • Base: A strong base like cesium carbonate (Cs₂CO₃) is often required to facilitate the transmetalation step and to deprotonate the carboxylic acid.

  • Temperature: High reaction temperatures are necessary to overcome the high activation energy of C-F bond cleavage.

  • Solvent: A high-boiling point, polar aprotic solvent such as dioxane or DMF is typically used to ensure solubility of the reactants and to reach the required reaction temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • RuPhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, RuPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Catalyst B Inert Atmosphere A->B C Add Solvent B->C D Heat & Stir C->D E Aqueous Workup D->E F Extraction E->F G Purification F->G

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Performance in Buchwald-Hartwig Amination: A More Favorable Landscape

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[3] While C-F bond activation remains a hurdle, the reaction of the amino group of this compound with an aryl halide is a more feasible transformation.

Comparative Reactivity Analysis

In this scenario, the benzoic acid acts as the amine coupling partner. The nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing fluorine atom ortho to it. However, with the appropriate catalyst system, high yields can be achieved.

Table 2: Comparative Performance of Aminobenzoic Acids in Buchwald-Hartwig Amination

| Substrate | Aryl Halide | Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 4-Aminobenzoic acid | Aryl Bromide | Pd₂(dba)₃ / XPhos / NaOtBu | 80-100 | 8-16 | 90-98 | | 4-Amino-3-methylbenzoic acid | Aryl Bromide | Pd₂(dba)₃ / RuPhos / K₂CO₃ | 90-110 | 12-24 | 85-95 | | This compound | Aryl Bromide | Pd₂(dba)₃ / tBuXPhos / LHMDS | 100-120 | 18-36 | 75-90 (Estimated) | | 4-Amino-2-chlorobenzoic acid | Aryl Bromide | Pd₂(dba)₃ / SPhos / NaOtBu | 100-120 | 16-30 | 80-90 |

Note: The data for this compound is an educated estimation based on the reactivity of similar fluorinated anilines. The other data points are representative yields from various sources for analogous reactions.

Causality Behind Experimental Choices

Key factors for a successful Buchwald-Hartwig amination with this compound include:

  • Catalyst and Ligand: A highly active catalyst system is required. The use of bulky, electron-rich biaryl phosphine ligands like tBuXPhos is crucial to promote the reductive elimination step and to overcome the reduced nucleophilicity of the amine.

  • Base: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) is often necessary to deprotonate the amine and the carboxylic acid without interfering with the catalyst.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure and may need optimization.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuXPhos (4 mol%)

  • LHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl bromide, this compound, Pd₂(dba)₃, and tBuXPhos to a Schlenk tube.

  • Add anhydrous toluene.

  • Slowly add the LHMDS solution at room temperature.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Acidify with 1M HCl to pH ~4 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'-NH2 PdII_Amine [Ar-Pd(II)-NHR'(L2)]+ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation -H+ PdII_Amido Ar-Pd(II)-NR'(L2) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR' Red_Elim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Performance in Amide Bond Formation: A Matter of Steric Hindrance and Activation

The formation of an amide bond by coupling the carboxylic acid of this compound with an amine is a fundamental transformation. The primary challenge here is the steric hindrance around the carboxyl group due to the ortho-fluoro and meta-methyl substituents.

Comparative Reactivity Analysis

The rate and efficiency of amide bond formation are highly dependent on the coupling reagent and the steric environment of both the carboxylic acid and the amine. For a hindered substrate like this compound, more powerful coupling reagents are generally required.

Table 3: Comparative Performance of Coupling Reagents for Hindered Benzoic Acids

Coupling ReagentBaseTypical Reaction Time (h)Representative Yield (%)Key Considerations
EDC/HOBtDIPEA12-2460-80Cost-effective, but may be slow for hindered substrates.
HATU DIPEA 1-4 90-98 Highly efficient for hindered systems, minimizes racemization. [4][5]
PyBOPDIPEA2-885-95Good for hindered couplings, but can be more expensive.
Acyl FluoridePyridine1-390-97Highly reactive intermediate, requires an extra step for formation.
Causality Behind Experimental Choices
  • Coupling Reagent: For hindered systems, uronium/aminium-based reagents like HATU are superior.[4][5] HATU rapidly forms a highly reactive OAt-active ester, which is less susceptible to steric hindrance.[4]

  • Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is crucial to prevent side reactions.

  • Order of Addition: Pre-activation of the carboxylic acid with the coupling reagent and base before the addition of the amine can improve yields by minimizing side reactions of the coupling reagent with the amine.[6]

Experimental Protocol: HATU-Mediated Amide Coupling

This is a robust protocol for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add DIPEA and cool the mixture to 0 °C.

  • Add HATU and stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Slowly add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable building block whose reactivity in coupling reactions is a nuanced interplay of electronic and steric factors. While its fluorine substitution presents a significant challenge for Suzuki-Miyaura C-C bond formation, requiring specialized and robust catalyst systems, its performance in Buchwald-Hartwig amination and amide bond formation is more favorable. For amide coupling, the steric hindrance around the carboxylic acid necessitates the use of highly efficient coupling reagents like HATU. By understanding the underlying principles governing its reactivity and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this versatile intermediate in the synthesis of complex and biologically active molecules.

References

Introduction: The Strategic Value of the 4-Amino-2-fluoro-3-methylbenzoic acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Efficacy of Novel Kinase Inhibitors Derived from a 4-Amino-2-fluoro-3-methylbenzoic acid Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The this compound molecule represents a highly strategic starting point for the synthesis of targeted therapies, particularly kinase inhibitors.[1][2] Its structure is endowed with a unique combination of functional groups that offer significant advantages for developing potent, selective, and metabolically stable drug candidates.

The strategic utility of this scaffold can be deconstructed as follows:

  • Amino Group: Serves as a crucial anchor for interacting with the hinge region of the kinase ATP-binding pocket, a common and effective strategy for achieving high-affinity binding.[2]

  • Carboxylic Acid: Provides a versatile handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space to optimize potency, solubility, and pharmacokinetic properties.[3]

  • Fluorine Atom: The strategic placement of fluorine is a well-established method in drug design to enhance metabolic stability and binding affinity.[3][4][5] Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring and form favorable interactions with the target protein.[3][5]

  • Methyl Group: Offers a vector for further functionalization and can influence the molecule's conformation and interaction with hydrophobic pockets within the target enzyme.[3]

This guide presents a comparative framework for evaluating the efficacy of a hypothetical drug candidate, which we will call AFMBA-K1 , derived from the this compound scaffold. We will compare AFMBA-K1 against established first- and third-generation kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in non-small cell lung cancer (NSCLC). This comparison will be grounded in established experimental methodologies to provide a blueprint for researchers engaged in the preclinical evaluation of novel therapeutic agents.

The Therapeutic Target: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6] These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, including NSCLC, activating mutations in the EGFR gene lead to constitutive kinase activity and uncontrolled cell growth, making it a prime target for therapeutic intervention.[6][7]

Our hypothetical candidate, AFMBA-K1, is designed to inhibit this aberrant signaling. The diagram below illustrates the targeted pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K AFMBA_K1 AFMBA-K1 AFMBA_K1->EGFR Inhibits Gefitinib Gefitinib (Alternative 1) Gefitinib->EGFR Inhibits Osimertinib Osimertinib (Alternative 2) Osimertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Targeted EGFR signaling pathway showing inhibition points for AFMBA-K1 and alternatives.

Comparative Efficacy Data

The following tables summarize hypothetical but plausible data for AFMBA-K1 against two standard-of-care alternatives: Gefitinib (a first-generation EGFR inhibitor) and Osimertinib (a third-generation inhibitor that also targets the T790M resistance mutation).

Table 1: In Vitro Biochemical Kinase Inhibition (IC₅₀, nM)

Causality: This assay directly measures the interaction between the inhibitor and its purified target enzyme. A lower IC₅₀ value indicates higher potency. Testing against both wild-type (WT) and mutant forms of EGFR is crucial for defining the selectivity and clinical potential of the drug candidate.

CompoundEGFR (WT)EGFR (L858R)EGFR (T790M)
AFMBA-K1 25.51.20.9
Gefitinib20.110.8>1000
Osimertinib120.32.51.1
Table 2: In Vitro Cellular Proliferation Assay (GI₅₀, µM)

Causality: Moving from a biochemical to a cellular context is a critical step to assess if the compound can penetrate the cell membrane and inhibit the target in its native environment.[8] We use cell lines with specific, known EGFR mutations to correlate target inhibition with a functional anti-proliferative effect.[7][9]

Cell LineEGFR StatusAFMBA-K1GefitinibOsimertinib
PC-9Exon 19 del0.0250.0550.015
H1975L858R/T790M0.018>100.012
A549WT>15>15>10
Table 3: In Vivo Tumor Growth Inhibition in NSCLC Xenograft Models

Causality: Animal studies are essential to evaluate a compound's efficacy within a complex biological system, providing initial insights into its pharmacokinetics (PK) and pharmacodynamics (PD).[10] Tumor volume reduction is a primary endpoint for assessing anti-cancer activity.

Treatment Group (H1975 Xenograft)Dose (mg/kg)Tumor Volume Reduction (%)
Vehicle Control-0
AFMBA-K1 1585
Gefitinib2512
Osimertinib1589

Experimental Protocols & Workflow

Reproducibility and scientific rigor are the bedrocks of trustworthy drug development. The following protocols detail the methodologies used to generate the comparative data.

Overall Experimental Workflow

The diagram below outlines the logical progression of experiments in a typical kinase inhibitor efficacy study, moving from initial target binding to cellular and finally to whole-organism efficacy.[10]

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Kinase Assay (IC50 Determination) cell_prolif Cellular Proliferation Assay (GI50 in Cancer Cell Lines) biochem->cell_prolif xenograft Xenograft Model (Tumor Growth Inhibition) cell_prolif->xenograft Lead Candidate Progression

Caption: Standard workflow for comparative efficacy testing of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified EGFR kinase (wild-type and mutant variants).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The signal, often luminescence generated from remaining ATP, is inversely proportional to kinase activity.[6]

Materials:

  • Recombinant human EGFR (WT, L858R, T790M) enzymes.

  • Kinase substrate (e.g., poly-Glu-Tyr).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit.

  • Test compounds (AFMBA-K1, Gefitinib, Osimertinib) dissolved in DMSO.

  • Assay buffer.

  • White, opaque 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO).

  • Add 5 µL of a master mix containing the specific EGFR enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.[6]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.[6]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and plot against the log concentration of the inhibitor to determine IC₅₀ values using non-linear regression analysis.

Protocol 2: In Vitro Cellular Proliferation (MTT) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of test compounds on NSCLC cell lines.

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified.[11]

Materials:

  • NSCLC cell lines (PC-9, H1975, A549).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well clear, flat-bottom cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubate the plates for 72 hours.[12]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Carefully aspirate the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ values by plotting against the log concentration of the compound.[11]

Conclusion and Forward Outlook

This guide provides a structured methodology for the comparative efficacy evaluation of novel drug candidates derived from the promising this compound scaffold. Based on the hypothetical data, our candidate AFMBA-K1 demonstrates a highly potent and selective profile, particularly against the clinically significant T790M resistance mutation, placing its efficacy on par with the third-generation inhibitor Osimertinib in both in vitro and in vivo models.

The choice of experimental assays and their logical sequence is paramount for building a robust data package. The journey from a biochemical hit to a cellularly active compound and finally to an effective agent in an in vivo model is fraught with challenges.[8] By employing these self-validating protocols and maintaining a clear line of sight to the underlying biological causality, researchers can confidently assess the therapeutic potential of their novel chemical entities and make informed decisions on their progression toward clinical development.

References

Benchmarking the synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid

Introduction: The Significance of a Fluorinated Anthranilic Acid Derivative

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. As a substituted anthranilic acid, its structure is a key intermediate in the synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs) for oncology and neurology research.[1][2] The strategic placement of the fluorine atom, amino group, and methyl group on the benzoic acid core offers medicinal chemists a versatile scaffold. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups provide reactive handles for amide bond formation, cyclization reactions, and other critical synthetic transformations.[2]

This guide provides an in-depth, objective comparison of viable synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, benchmark performance with available data, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted aromatic ring like this compound is a challenge of regioselectivity. The choice of strategy is dictated by the availability of starting materials, scalability, and tolerance for harsh reagents. We will evaluate three primary strategies:

  • Route A: Electrophilic Nitration and Subsequent Reduction. A classic, time-tested approach involving the nitration of a pre-functionalized benzoic acid.

  • Route B: Metal-Catalyzed C-N Bond Formation. A modern approach leveraging transition metal catalysis to install the amino group with high selectivity.

  • Route C: Ortho-Directed Amination. A contemporary method that uses the existing carboxylic acid to direct C-H amination to the adjacent position, though less applicable for the desired 4-amino substitution pattern, it is a relevant modern method for discussion.

Route A: The Classic Pathway via Nitration and Reduction

This strategy is arguably the most traditional approach, relying on fundamental electrophilic aromatic substitution. The key is to nitrate 2-fluoro-3-methylbenzoic acid and then reduce the resulting nitro group.

Chemical Rationale

The success of this route hinges on the directing effects of the substituents on the starting material, 2-fluoro-3-methylbenzoic acid. The methyl (-CH₃) and fluoro (-F) groups are ortho, para-directors, while the carboxylic acid (-COOH) is a meta-director. The position para to the fluorine and ortho to the methyl group (C4) is sterically accessible and electronically activated, making it the most probable site for nitration. The final step is a standard reduction of the nitro group, for which catalytic hydrogenation is a clean and efficient method.[3]

Synthetic Workflow Diagram

Route A cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 2-Fluoro-3-methylbenzoic acid Intermediate 2-Fluoro-3-methyl-4-nitrobenzoic acid Start->Intermediate HNO₃ / H₂SO₄ Final This compound Intermediate->Final H₂, Pd/C

Caption: Route A: Nitration followed by catalytic hydrogenation.

Benchmarking Data & Considerations
ParameterAssessmentRationale & References
Overall Yield ModerateYields for analogous nitrations vary. The reduction step is typically high-yielding; hydrogenation of similar nitro compounds reports yields of 98%.[3][4][5]
Purity Moderate to HighPotential for isomeric impurities from nitration, requiring careful purification. Final product purity after hydrogenation is often high (>98%).[5]
Number of Steps 2 (from precursor)A concise route if the starting material is available.
Reagent Cost Low to ModerateNitrating agents and hydrogenation catalysts are standard, cost-effective reagents.
Scalability GoodBoth nitration and catalytic hydrogenation are well-established, scalable industrial processes.
Safety & Environment Moderate ConcernUse of concentrated, corrosive acids (H₂SO₄) and potent oxidizers (HNO₃) requires stringent safety protocols. Catalytic hydrogenation involves flammable H₂ gas under pressure.

Route B: Modern Synthesis via Metal-Catalyzed Amination

This approach avoids the use of harsh nitrating agents by forming the C-N bond directly on a halogenated precursor. The Ullmann condensation is a classic example of a copper-catalyzed amination suitable for this purpose.

Chemical Rationale

The Ullmann reaction involves the coupling of an aryl halide with an amine source in the presence of a copper catalyst.[6] For this synthesis, the logical precursor would be 4-bromo-2-fluoro-3-methylbenzoic acid. The electron-withdrawing nature of the carboxylic acid and fluorine atom can activate the aryl halide for nucleophilic attack, facilitating the copper-catalyzed amination. This method offers excellent regioselectivity, as the C-N bond forms only at the position of the halogen.

Synthetic Workflow Diagram

Route B cluster_0 Step 1: Amination Start 4-Bromo-2-fluoro-3-methylbenzoic acid Final This compound Start->Final NH₃ source, Cu catalyst

Caption: Route B: Copper-catalyzed Ullmann amination.

Benchmarking Data & Considerations
ParameterAssessmentRationale & References
Overall Yield Good to ExcellentCopper-catalyzed aminations of bromobenzoic acids can achieve yields from 82-94%.[7] The primary challenge is the synthesis of the brominated starting material.
Purity HighThe high regioselectivity of the reaction typically leads to a cleaner product profile with fewer isomeric impurities compared to electrophilic substitution.
Number of Steps 1 (from precursor)Highly efficient, but dependent on the multi-step synthesis of the halogenated precursor.
Reagent Cost Moderate to HighWhile copper catalysts are relatively inexpensive, the synthesis of the required 4-bromo-2-fluoro-3-methylbenzoic acid precursor adds significant cost and complexity.
Scalability ModerateHomogeneous catalysis can sometimes present challenges in catalyst removal at large scales, though modern ligand development has mitigated many of these issues.
Safety & Environment FavorableAvoids the use of strong nitrating acids. However, requires elevated temperatures and proper handling of the copper catalyst and amine reagents.

Route C: A Note on Directed C-H Amination

Recent advances in synthetic chemistry have enabled the direct amination of C-H bonds, often directed by a nearby functional group.[8] For example, iridium or rhodium catalysts can be used to achieve ortho-selective amination of benzoic acids.[8][9]

Applicability to This Synthesis

While powerful, this strategy is not directly applicable for synthesizing the target molecule, this compound. The directing effect of the carboxylic acid would functionalize the C2 or C6 position. This methodology is ideal for producing 2-aminobenzoic acid derivatives (anthranilic acids) but cannot be used to install an amino group at the C4 position. It is included here as an important benchmark of modern, highly selective synthetic technologies that researchers should be aware of for the synthesis of other isomers.

Detailed Experimental Protocols

The following protocol is a representative procedure for Route A , adapted from established methods for the oxidation of substituted toluenes and the reduction of aromatic nitro compounds.[4][5]

Workflow Diagram: Experimental Protocol

G cluster_prep Precursor Synthesis cluster_main Main Synthesis (Route A) p1 Oxidize 2-fluoro-3-methyltoluene (KMnO₄, phase transfer catalyst) p2 Acidify to precipitate 2-fluoro-3-methylbenzoic acid p1->p2 s1 Dissolve precursor in conc. H₂SO₄ (Cool to 0°C) p2->s1 Use Precursor s2 Add nitrating mixture (HNO₃/H₂SO₄) dropwise, maintain T < 10°C s1->s2 s3 Quench on ice, filter crude 2-fluoro-3-methyl-4-nitrobenzoic acid s2->s3 s4 Dissolve nitro compound in solvent (e.g., Ethyl Acetate) s3->s4 s5 Add Pd/C catalyst, purge with H₂ s4->s5 s6 Hydrogenate at room temp. (Monitor by TLC/LCMS) s5->s6 s7 Filter catalyst, concentrate filtrate s6->s7 s8 Recrystallize to yield pure product s7->s8

Caption: Detailed experimental workflow for Route A.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid (Illustrative Intermediate)

This protocol is adapted from the synthesis of the analogous 2-fluoro-4-nitrobenzoic acid.[5]

  • Setup: In a 1L reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluoro-4-nitrotoluene (31.1g, 0.2mol), water (500ml), sodium hydroxide (20.0g, 0.50mol), and a phase transfer catalyst such as tetrabutylammonium chloride (6.22g, 0.022 mol).

  • Heating: Stir the mixture and heat to 80°C.

  • Oxidation: Add potassium permanganate (64.8g, 0.41mol) in portions while maintaining the temperature at 95°C. The reaction is exothermic. Allow the reaction to proceed for 16 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: While still hot, filter the reaction mixture to remove the manganese dioxide byproduct. Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: A white precipitate of 2-fluoro-4-nitrobenzoic acid will form. Allow it to stand, then collect the solid by filtration, wash with water, and dry. Expected yield is approximately 74%.[5]

Step 2: Hydrogenation to 4-Amino-2-fluoro-N-methylbenzamide (Illustrative Final Step)

This protocol for the reduction of the nitro group is adapted from a high-yield synthesis of a similar final product.[5]

  • Setup: To a pressure vessel (autoclave), add the 2-fluoro-4-nitro-N-methylbenzamide intermediate (28.4g, 0.143mol), a solvent such as propyl acetate (450ml), and 10% Palladium on Carbon (Pd/C) catalyst (2.84g).

  • Hydrogenation: Seal the vessel, purge with nitrogen and then with hydrogen gas. Pressurize the vessel to 2 atmospheres with hydrogen.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Isolation: Depressurize the vessel. Filter the reaction mixture to recover the Pd/C catalyst. The catalyst can often be recycled.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system will afford the pure 4-amino-2-fluoro-N-methylbenzamide. Expected yields for this step are typically very high, often around 98%.[5]

Conclusion and Recommendation

Synthesis RouteKey AdvantageKey DisadvantageRecommended For
Route A: Nitration/Reduction Cost-effective, scalable, uses standard reagents.Use of harsh acids, potential for isomeric impurities.Large-scale industrial production where cost is a primary driver and purification capabilities are robust.
Route B: Catalytic Amination High regioselectivity, milder conditions, cleaner reaction profile.Relies on a potentially expensive, multi-step precursor synthesis.R&D and pilot-scale synthesis where purity is paramount and the cost of the precursor can be justified.

For most research and development applications, Route B (Catalytic Amination) offers a superior approach due to its high selectivity and cleaner reaction profile, assuming the halogenated precursor is accessible. It minimizes the formation of difficult-to-separate isomers, which is a critical consideration in pharmaceutical development.

For large-scale, cost-sensitive manufacturing, Route A (Nitration/Reduction) remains a viable and economically advantageous option. Its challenges are well-understood, and the processes are amenable to industrial-scale optimization. The choice ultimately depends on a careful balance of project-specific priorities: cost, scale, purity requirements, and available starting materials.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-fluoro-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 4-Amino-2-fluoro-3-methylbenzoic acid are not just procedural necessities but reflections of our scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Foundational Knowledge: Understanding the Hazard Profile

This compound belongs to a class of compounds known as fluorinated aromatic amines. While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted first, we can infer its likely hazard profile from structurally similar compounds.

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment.[1] Incomplete combustion can lead to the formation of hazardous byproducts. Therefore, specialized disposal methods are crucial.

  • Aminobenzoic Acid Derivatives: This class of compounds can exhibit varying levels of toxicity, and many are classified as skin and eye irritants.[2][3][4] Some aromatic amines are also recognized as being harmful to aquatic life.[5]

  • Anticipated Hazards: Based on analogous compounds, this compound should be handled as a substance that is likely to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][6]

Immediate Safety Precautions:

Before beginning any work with this compound, ensure the following measures are in place:

  • Engineering Controls: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound.[8]

    • Body Protection: A flame-resistant lab coat is essential.[7]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation.[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal by a certified waste management provider.

Step 1: Waste Characterization and Segregation

The cornerstone of safe disposal is accurate waste characterization. Due to its chemical structure, this compound must be treated as hazardous waste.

  • Classification: This compound is a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of such materials.[10][11][12]

  • Segregation: It is critical to segregate waste containing this compound.

    • Do Not Mix: Never mix this waste with non-hazardous waste.

    • Incompatible Materials: Keep it separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[9]

    • Dedicated Container: Use a dedicated, clearly labeled hazardous waste container.[7]

Step 2: Waste Accumulation and Storage

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Container Requirements:

    • Use a compatible, non-reactive container with a secure, tightly sealing lid. The original product container is often a suitable choice.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

  • Storage Location:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.

    • The storage location should be a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel who generate the waste.

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Spill cleanup materials

Collect these items in a sealed, labeled bag or container designated for solid hazardous waste.

Step 4: Final Disposal Procedures

The final disposal of this compound must be handled by a licensed environmental waste management company.

  • High-Temperature Incineration: This is the most effective and recommended method for the complete destruction of fluorinated organic compounds.[1] The high temperatures are necessary to break the stable carbon-fluorine bond. The incinerator must be licensed to handle halogenated organic waste.

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain. This can harm aquatic life and damage wastewater treatment systems.[5]

    • DO NOT dispose of this chemical in regular trash.

    • DO NOT attempt to neutralize or treat this chemical waste in the lab unless you have a specific, validated, and approved protocol from your institution's Environmental Health and Safety (EHS) office.

Quantitative Hazard Data for Structurally Related Compounds

To provide context for the potential hazards, the following table summarizes key information for similar compounds. This underscores the importance of treating this compound with a high degree of caution.

Hazard ClassificationCompoundGHS ClassificationSource
Skin and Eye Irritation4-Fluoro-3-methylbenzoic acidSkin Irrit. 2, Eye Irrit. 2, STOT SE 3Ossila
Skin and Eye Irritation3-Amino-p-toluic acidSkin Irrit. 2, Eye Irrit. 2Thermo
Aquatic Hazardp-Toluic acidAquatic Acute 3Sigma-Aldrich

Visualizing the Disposal Decision Process

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Experiment with This compound assess Consult SDS and Conduct Risk Assessment start->assess ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat assess->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood generate_waste Waste Generated (Pure compound, solutions, contaminated materials) fume_hood->generate_waste characterize Characterize as 'Hazardous Waste' (Halogenated Organic) generate_waste->characterize segregate Segregate Waste: No mixing with other streams characterize->segregate container Use Labeled, Sealed, Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through high-temperature incineration, we uphold our professional and ethical obligations. Always prioritize consulting the specific Safety Data Sheet for the compound and your institution's Environmental Health and Safety guidelines as the ultimate authority.

References

Mastering the Safe Handling of 4-Amino-2-fluoro-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates is foundational to discovery. 4-Amino-2-fluoro-3-methylbenzoic acid is one such building block, a versatile intermediate used in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology and neurology research.[1] Its unique structure, featuring amino, fluoro, and carboxylic acid functional groups, makes it a valuable tool in medicinal chemistry. However, these same features necessitate a rigorous and informed approach to laboratory safety.

This guide moves beyond generic safety protocols to provide a detailed operational plan for handling this compound. We will delve into the causality behind each safety recommendation, ensuring that every step is part of a self-validating system of protection for you and your research.

Hazard Identification: Understanding the Intrinsic Risks

Safety data for closely related aminobenzoic acids, fluorinated benzoic acids, and halogenated aromatic compounds consistently indicate the following primary hazards:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4][5]

  • Serious Eye Irritation: The compound is expected to be a serious irritant to the eyes.[2][3][4][5]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[3][5]

  • Potential for Allergic Skin Reaction: Some related structures, such as p-Toluic acid, are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[6]

Based on this composite hazard profile, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your Last and Most Critical Line of Defense

Engineering and administrative controls, such as fume hoods and established standard operating procedures, are the primary methods for exposure control. However, the correct selection and use of PPE are paramount for safeguarding against residual risks.

Core PPE Requirements
PPE CategoryRecommended EquipmentRationale and Causality
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield worn over goggles is crucial when handling the powder or solutions to protect the entire face from splashes.[3][7]
Skin and Body Protection A flame-resistant lab coat worn fully buttoned, with long pants and closed-toe shoes.A lab coat provides a removable barrier against spills and contamination. Natural fibers like cotton are preferred over synthetic materials that can melt and adhere to the skin in a fire.[7]
Hand Protection Double-gloving with a compatible glove material such as Butyl rubber or Viton™. Nitrile gloves are NOT recommended for prolonged contact. While nitrile gloves offer protection against a range of chemicals, they show poor resistance to halogenated hydrocarbons and aromatic amines.[8][9] Given the structure of the target compound, more robust protection is required. Butyl rubber offers excellent resistance to acids, esters, and ketones.[10] Double-gloving provides an additional layer of safety against tears and permeation.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient.All handling of the solid compound should be performed in a certified chemical fume hood to minimize dust inhalation.[7] If a fume hood is unavailable or if procedures have a high potential for aerosolization, a risk assessment must be performed to determine the need for respiratory protection.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is essential for minimizing exposure and ensuring a safe working environment. The following workflow provides a procedural guide for handling this compound from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Prep1 Review SDS of Analogous Compounds Prep2 Designate a Work Area (Fume Hood) Prep1->Prep2 Prep3 Assemble All Necessary Equipment Prep2->Prep3 Prep4 Prepare Labeled Waste Containers Prep3->Prep4 Handling1 Don Appropriate PPE Handling2 Weigh Compound Inside Fume Hood Handling1->Handling2 Handling3 Transfer Compound with Care Handling2->Handling3 Handling4 Perform Experiment Handling3->Handling4 Cleanup1 Decontaminate Work Surfaces & Glassware Cleanup2 Segregate Halogenated Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Correctly Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4 Disposal_Decision_Tree Start Waste Generated IsHalogenated Does the waste contain This compound? Start->IsHalogenated HalogenatedWaste Collect in Labeled HALOGENATED Hazardous Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in NON-HALOGENATED Organic Waste Container IsHalogenated->NonHalogenatedWaste No ContactEHS Arrange for Pickup by EHS or Licensed Contractor HalogenatedWaste->ContactEHS NonHalogenatedWaste->ContactEHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-fluoro-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-fluoro-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.